Product packaging for 6-Iodochroman-4-one(Cat. No.:CAS No. 101714-35-6)

6-Iodochroman-4-one

Cat. No.: B009726
CAS No.: 101714-35-6
M. Wt: 274.05 g/mol
InChI Key: SDUOLEARZNZVAN-UHFFFAOYSA-N
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Description

6-Iodochroman-4-one (CAS 101714-35-6) is a high-value iodinated chromanone derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H7IO2 and a molecular weight of 274.06 g/mol, is characterized by its chroman-4-one core structure with an iodine substituent at the 6-position, making it a strategic intermediate for further functionalization. In scientific research, this compound is primarily utilized as a key precursor in the synthesis of complex organic molecules. Its iodine atom is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of diverse compound libraries for biological screening. Researchers have employed similar halogenated chromanones to study photodimerization reactions in the crystalline state, investigating how halogen substituents influence molecular packing and solid-state reactivity . Furthermore, derivatives of this chromanone scaffold are of significant interest in the development of potential therapeutic agents, with studies exploring their role as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative conditions . The compound's structure also makes it a candidate for developing fluorescent probes and other specialty chemicals with specific photophysical properties. This product is offered in various packaging sizes to meet different research needs. It is intended for research and development purposes only and is not classified as a drug or pharmaceutical. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IO2 B009726 6-Iodochroman-4-one CAS No. 101714-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUOLEARZNZVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393842
Record name 6-iodochroman-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101714-35-6
Record name 6-iodochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 6-Iodochroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 6-iodochroman-4-one (CAS No. 101714-35-6), a key intermediate in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The synthesis of this guide is based on established spectroscopic principles and data from analogous chroman-4-one structures.

Introduction

This compound, with the molecular formula C₉H₇IO₂, is a halogenated derivative of the chroman-4-one scaffold.[1][2] This heterocyclic system is a privileged structure in drug discovery, forming the core of numerous bioactive compounds. The introduction of an iodine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the iodine atom, as well as the ether linkage.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95d1HH-5
~ 7.70dd1HH-7
~ 6.80d1HH-8
~ 4.50t2HH-2
~ 2.80t2HH-3

Interpretation and Rationale:

  • Aromatic Region (δ 6.8-8.0 ppm): The three aromatic protons will appear as distinct signals due to their unique electronic environments. The H-5 proton is expected to be the most deshielded, appearing as a doublet, due to its proximity to the electron-withdrawing carbonyl group. The H-7 proton will likely be a doublet of doublets, and the H-8 proton a doublet. The iodine at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its inductive and resonance effects.

  • Aliphatic Region (δ 2.8-4.5 ppm): The methylene protons of the dihydropyranone ring will appear as two triplets. The protons at the 2-position (H-2), being adjacent to the oxygen atom, are more deshielded and will resonate at a lower field (~4.50 ppm) compared to the protons at the 3-position (H-3), which are adjacent to the carbonyl group (~2.80 ppm). The coupling between the H-2 and H-3 protons will result in the triplet splitting pattern for both signals.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 190C-4 (C=O)
~ 160C-8a
~ 138C-7
~ 130C-5
~ 120C-4a
~ 118C-8
~ 90C-6
~ 67C-2
~ 37C-3

Interpretation and Rationale:

  • Carbonyl Carbon (δ > 180 ppm): The carbonyl carbon (C-4) is the most deshielded and will appear at the lowest field, typically around 190 ppm.[4]

  • Aromatic Carbons (δ 90-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the iodine (C-6) will be significantly shielded due to the "heavy atom effect" and is expected around 90 ppm. The other aromatic carbons will be influenced by the substituents and their positions relative to them.

  • Aliphatic Carbons (δ < 70 ppm): The C-2 carbon, attached to the oxygen, will be more deshielded (~67 ppm) than the C-3 carbon (~37 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1680StrongC=O (ketone) stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250StrongAryl-O-Alkyl ether C-O stretch
~ 600-500MediumC-I stretch

Interpretation and Rationale:

The most characteristic band in the IR spectrum will be the strong absorption around 1680 cm⁻¹ due to the stretching vibration of the conjugated ketone's carbonyl group. The presence of aromatic and aliphatic C-H stretches, as well as the C-O stretch of the ether linkage, will further confirm the chroman-4-one scaffold. The C-I stretching vibration is expected in the far-IR region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
274Molecular ion [M]⁺
275[M+1]⁺ peak (due to ¹³C isotope)
147Fragment corresponding to the loss of iodine
120Retro-Diels-Alder fragmentation product

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at m/z 274, corresponding to the molecular weight of this compound (C₉H₇IO₂).[1] A smaller [M+1]⁺ peak at m/z 275 will be observed due to the natural abundance of the ¹³C isotope. A significant fragment at m/z 147 would correspond to the loss of the iodine atom. Another characteristic fragmentation pathway for chromanones is a retro-Diels-Alder reaction, which would give rise to a fragment at m/z 120.

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data are based on established principles and data from analogous structures, offering a reliable reference for researchers working with this important chemical intermediate. The detailed experimental protocols provided herein will enable the acquisition of high-quality data for the unambiguous identification and characterization of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenated derivatives of this scaffold are of particular interest as they serve as versatile intermediates for further functionalization and as tools for probing structure-activity relationships (SAR). This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed spectroscopic characterization of 6-Iodochroman-4-one, a key building block in the synthesis of novel therapeutic agents, including inhibitors of sirtuin 2 (SIRT2) and compounds with potential applications in treating Alzheimer's disease.[1][2] We will delve into the mechanistic underpinnings of the synthetic strategy, offer a self-validating experimental protocol, and provide a full suite of characterization data to ensure the unequivocal identification of the target compound.

Rationale and Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a robust two-step sequence commencing with commercially available starting materials. This strategy leverages two cornerstone reactions in organic synthesis: an Oxa-Michael addition followed by an intramolecular Friedel-Crafts acylation.[3][4]

  • Step 1: Oxa-Michael Addition: The synthesis begins with the conjugate addition of 4-iodophenol to an α,β-unsaturated carboxylic acid, typically acrylic acid. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the electron-deficient β-carbon of the acrylic acid, a classic Michael acceptor, to form the intermediate, 3-(4-iodophenoxy)propanoic acid.[5][6] This reaction is highly efficient and proceeds under mild conditions.

  • Step 2: Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is an intramolecular Friedel-Crafts acylation.[7][8] The 3-(4-iodophenoxy)propanoic acid intermediate is treated with a strong acid catalyst, which serves a dual purpose: it protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion, and acts as a dehydrating agent.[9] This potent electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the activating ether linkage, leading to the formation of the six-membered dihydropyranone ring and yielding the desired this compound.[10] Polyphosphoric acid (PPA) is the reagent of choice for this transformation due to its efficacy and operational simplicity.

The overall synthetic pathway is outlined below.

Synthesis_Workflow SM1 4-Iodophenol invis1 SM1->invis1 SM2 Acrylic Acid SM2->invis1 Intermediate 3-(4-Iodophenoxy)propanoic acid invis2 Intermediate->invis2 Step 2: Intramolecular Friedel-Crafts Acylation (PPA, Heat) Product This compound invis1->Intermediate Step 1: Oxa-Michael Addition (Base Catalyst, e.g., NaOH) invis2->Product

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanism is critical for troubleshooting and optimization. The process involves the formation of a key carbon-oxygen bond followed by a carbon-carbon bond.

Reaction_Mechanism cluster_step1 Step 1: Oxa-Michael Addition cluster_step2 Step 2: Friedel-Crafts Acylation start1 4-Iodophenol + Base → 4-Iodophenoxide intermediate1 Enolate Intermediate start1->intermediate1 Nucleophilic Attack michael_acceptor Acrylic Acid (Michael Acceptor) intermediate2 3-(4-iodophenoxy)propanoic acid intermediate1->intermediate2 Protonation start2 3-(4-iodophenoxy)propanoic acid acylium Acylium Ion (Electrophile) start2->acylium Activation (PPA) sigma_complex Sigma Complex (Resonance Stabilized) acylium->sigma_complex Electrophilic Aromatic Substitution product This compound sigma_complex->product Rearomatization (-H+)

Caption: Key mechanistic steps in the formation of this compound.

Detailed Experimental Protocols

3.1. Synthesis of 3-(4-iodophenoxy)propanoic acid (Intermediate)

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-iodophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Michael Addition: To the resulting solution of sodium 4-iodophenoxide, add acrylic acid (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice. Acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • Isolation: The white precipitate of 3-(4-iodophenoxy)propanoic acid is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum. The product is typically of sufficient purity for the next step.

3.2. Synthesis of this compound (Target Compound)

  • Reagent Setup: Place polyphosphoric acid (PPA) (10x weight of the starting material) into a three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 70-80 °C with stirring.

  • Friedel-Crafts Acylation: Add the dried 3-(4-iodophenoxy)propanoic acid (1 equivalent) portion-wise to the hot PPA, ensuring the temperature does not exceed 90 °C.

  • Reaction: Once the addition is complete, heat the viscous mixture to 100-105 °C and maintain for 2-3 hours. The color of the reaction mixture will typically darken.

  • Workup: Allow the mixture to cool to approximately 60 °C and then carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

3.3. Final Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Typically from a solvent system like ethanol/water or hexanes/ethyl acetate.

  • Column Chromatography: Using silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the eluent.

Comprehensive Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.[11][12] The data presented below serves as a benchmark for a successfully synthesized and purified sample.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[13][14]

Data Type Expected Chemical Shifts (δ, ppm) and Multiplicity Assignment
¹H NMR (400 MHz, CDCl₃)~ 7.95 (d, J ≈ 2.5 Hz, 1H)~ 7.70 (dd, J ≈ 8.7, 2.5 Hz, 1H)~ 6.80 (d, J ≈ 8.7 Hz, 1H)~ 4.55 (t, J ≈ 6.5 Hz, 2H)~ 2.80 (t, J ≈ 6.5 Hz, 2H)H-5 (ortho to C=O)H-7 (between I and ether)H-8 (ortho to ether)H-2 (-O-CH₂-)H-3 (-CH₂-C=O)
¹³C NMR (100 MHz, CDCl₃)~ 190.5~ 160.0~ 145.0~ 138.0~ 121.0~ 118.0~ 85.0~ 67.0~ 37.0C-4 (C=O)C-8a (quaternary)C-7C-5C-4a (quaternary)C-8C-6 (C-I)C-2 (-O-CH₂-)C-3 (-CH₂-C=O)

Rationale: In the ¹H NMR spectrum, the downfield shift of the H-5 proton is due to the deshielding effect of the adjacent carbonyl group. The two aliphatic signals appear as clean triplets, confirming the -CH₂-CH₂- moiety and their vicinal coupling.[15] In the ¹³C NMR spectrum, the carbonyl carbon is observed significantly downfield, as expected.[16][17]

4.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Technique Expected Value Observation
High-Resolution MS (HRMS)C₉H₇IO₂Calculated m/z: 273.9491
Found m/z: [M+H]⁺ 274.9569 (or similar adduct)

Trustworthiness: Unlike compounds containing chlorine or bromine, which exhibit characteristic M+2 isotope peaks due to the natural abundance of ³⁷Cl and ⁸¹Br, iodine is monoisotopic (¹²⁷I).[18][19] Therefore, the mass spectrum of this compound will show a single molecular ion peak without an accompanying M+2 signal, simplifying spectral interpretation.[20][21]

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[22][23]

Frequency (cm⁻¹) Intensity Assignment
~ 3080Medium-WeakAromatic C-H Stretch
~ 2950Medium-WeakAliphatic C-H Stretch
~ 1685Strong, SharpC=O Stretch (Aryl Ketone)
~ 1580MediumAromatic C=C Stretch
~ 1250StrongAryl-O-Alkyl C-O Stretch (Asymmetric)
~ 1080StrongAryl-O-Alkyl C-O Stretch (Symmetric)

Field Insight: The position of the carbonyl (C=O) stretch at ~1685 cm⁻¹ is highly diagnostic. Its frequency is lower than that of a simple aliphatic ketone due to conjugation with the aromatic ring, which imparts partial single-bond character to the C=O bond.[24]

Applications in Drug Discovery

This compound is not merely a synthetic curiosity; it is a valuable scaffold in drug discovery. The iodine atom serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of diverse libraries of compounds for biological screening. The chromanone core itself is known to interact with a variety of biological targets, and modification at the 6-position can significantly modulate potency and selectivity.[2]

Conclusion

This guide has detailed a reliable and well-characterized pathway for the synthesis of this compound. By understanding the underlying chemical principles and following the validated experimental and characterization protocols, researchers can confidently produce this important building block for application in medicinal chemistry and materials science. The provided spectroscopic data serves as a critical reference for quality control and structural verification.

References

The Chroman-4-one Scaffold: A Privileged Core in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational templates for the development of potent and selective therapeutic agents. These are termed "privileged structures" due to their ability to interact with a wide array of biological targets. The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a quintessential example of such a privileged core.[1] Comprising a benzene ring fused to a dihydropyranone ring, this heterocyclic system is a cornerstone in the architecture of numerous natural products and synthetic compounds with profound pharmacological significance.[1][2] Its structural distinction from the related chromone, marked by the saturation of the C2-C3 double bond, imparts significant differences in chemical reactivity and biological activity, opening up a vast chemical space for drug design and discovery.[1]

This technical guide provides a comprehensive exploration of the discovery and history of chroman-4-one derivatives, their diverse biological activities, and the evolution of synthetic strategies for their construction. It is designed to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis and application of this remarkable class of compounds.

A Historical Journey: From Natural Origins to Synthetic Versatility

The story of chroman-4-one is deeply intertwined with the study of natural products, particularly the flavonoids. Flavanones, which are 2-phenyl substituted chroman-4-ones, are abundant in the plant kingdom and have been consumed by humans for millennia.[1] The recognition of their biological effects predates their chemical characterization. Early investigations into the chemical constituents of plants led to the isolation and identification of these compounds, laying the groundwork for a deeper understanding of their therapeutic potential.

A significant milestone in the history of chromone chemistry, the parent structure of chromanones, was the investigation of khellin, a furanochromone extracted from the seeds of Ammi visnaga.[3] This natural product was used for centuries in traditional medicine as a diuretic and smooth muscle relaxant.[3] The subsequent scientific exploration of khellin and other natural chromones in the mid-20th century spurred interest in the synthesis of related heterocyclic systems, including chroman-4-ones.[3]

The early synthetic efforts were largely focused on mimicking the structures of these naturally occurring compounds. The first methods for the synthesis of the broader chromone class were developed in the early 1900s.[4] Key historical syntheses that paved the way for chroman-4-one chemistry include:

  • The Simonis Chromone Synthesis: This acid-catalyzed reaction of a phenol with a β-ketoester was one of the earliest methods for constructing the chromone ring system.[5]

  • The Kostanecki-Robinson Reaction: This method involves the acylation of an o-hydroxyaryl ketone followed by base-catalyzed cyclization to form a chromone.[3]

These classical methods, while foundational, often required harsh reaction conditions and offered limited scope. The evolution of organic synthesis has since provided a plethora of milder and more versatile approaches to the chroman-4-one scaffold, a testament to its enduring importance in medicinal chemistry.

The Biological Significance of Chroman-4-one Derivatives: A Multifaceted Pharmacophore

The chroman-4-one scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This versatility stems from the ability to introduce a diverse array of substituents at various positions on the heterocyclic ring system, allowing for the fine-tuning of their pharmacological properties.

Anticancer Activity

A significant body of research has focused on the development of chroman-4-one derivatives as anticancer agents.[6] These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.

Mechanism of Action: Inhibition of Sirtuin 2 (SIRT2)

One of the well-documented mechanisms of action for a number of substituted chroman-4-ones is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][7] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of substrates like α-tubulin, resulting in the disruption of microtubule dynamics and the induction of cell cycle arrest and apoptosis in cancer cells.[7]

SIRT2_inhibition cluster_cell Cancer Cell Chroman-4-one Chroman-4-one SIRT2 SIRT2 Chroman-4-one->SIRT2 Inhibits Acetylated_Tubulin Acetylated_Tubulin SIRT2->Acetylated_Tubulin Deacetylates Microtubule_Disruption Microtubule_Disruption Acetylated_Tubulin->Microtubule_Disruption Leads to Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Induces

Caption: Simplified signaling pathway of SIRT2 inhibition by a chroman-4-one derivative.

Quantitative Data: Anticancer Activity of Chroman-4-one Derivatives

The following table summarizes the in vitro anticancer activity of selected chroman-4-one derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCancer Cell LineIC50 (µM)Reference
1 MOLT-4 (Leukemia)24.4 ± 2.6[8]
2 HL-60 (Leukemia)42.0 ± 2.7[8]
3 MCF-7 (Breast)68.4 ± 3.9[8]
4 A549 (Lung)>100[7]
5 Caco-2 (Colon)~8-20[9]
6 HT-29 (Colon)~15-30[9]
7 8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 (enzymatic assay)4.5
8 6,8-dibromo-2-pentylchroman-4-oneSIRT2 (enzymatic assay)1.5

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the chroman-4-one ring significantly influence anticancer activity.

  • For SIRT2 inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions, and an alkyl chain of three to five carbons at the 2-position, have been shown to be favorable for high potency.[10]

  • In some series, the chromane-2,4-dione scaffold has demonstrated superior cytotoxicity compared to chromen-4-one derivatives.[8]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Chroman-4-one derivatives have shown promising activity against a range of bacteria and fungi.[5][11]

Quantitative Data: Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for selected chroman-4-one derivatives against various pathogenic microorganisms.

Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus epidermidisPseudomonas aeruginosaSalmonella enteritidisReference
7-Hydroxychroman-4-one64128128[12]
7-Methoxychroman-4-one64128128[12]
7-(Propoxy)chroman-4-one256512512[12]
7-(Benzyloxy)chroman-4-one51210241024[12]

Table 2: Antifungal Activity of Chroman-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida tropicalisNakaseomyces glabratusReference
7-Hydroxychroman-4-one64128128[5]
7-Methoxychroman-4-one64128128[5]
7-(Propoxy)chroman-4-one128256256[5]
Spiropyrrolidine derivative 4d --32 (vs. C. krusei)[11]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a hydroxyl or methoxy group at the 7-position appears to be important for antimicrobial activity.[5][12]

  • Alkylation of the 7-hydroxyl group with larger substituents, such as propyl or benzyl groups, generally leads to a decrease in activity.[5][12]

  • For certain spiro-fused chroman-4-one derivatives, potent antifungal activity has been observed.[11]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Chroman-4-one derivatives have been investigated for their anti-inflammatory properties, with some compounds showing the ability to modulate key inflammatory signaling pathways. For instance, certain 2-styrylchromones have been shown to attenuate the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway, a central regulator of inflammation.[13] This involves reducing the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]

Synthetic Strategies for the Construction of the Chroman-4-one Core

The synthesis of chroman-4-one derivatives has evolved from classical, often harsh, methods to more sophisticated and efficient modern techniques. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

1. Synthesis from 2'-Hydroxyacetophenones (via Chalcone Intermediate)

A widely used and versatile method for the synthesis of flavanones (2-phenylchroman-4-ones) involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde to form a 2'-hydroxychalcone, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of a 2'-Hydroxychalcone via Claisen-Schmidt Condensation

  • Reactant Preparation: In a suitable flask, dissolve 1.0 equivalent of the 2'-hydroxyacetophenone and 1.0 equivalent of the aromatic aldehyde in ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as a 50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction: Stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[15][16]

Experimental Protocol: Cyclization of a 2'-Hydroxychalcone to a Flavanone

  • Reaction Setup: Dissolve the purified 2'-hydroxychalcone in a suitable solvent, such as ethanol or pyridine.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., sodium acetate).

  • Heating: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into cold water to precipitate the flavanone. Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure flavanone.

chalcone_synthesis cluster_workflow Synthetic Workflow: Flavanone Synthesis Start Starting Materials (2'-Hydroxyacetophenone & Aldehyde) Step1 Claisen-Schmidt Condensation (Base Catalyst) Start->Step1 Intermediate 2'-Hydroxychalcone Step1->Intermediate Step2 Intramolecular Cyclization (Acid/Base Catalyst) Intermediate->Step2 Product Flavanone Step2->Product

Caption: General workflow for the synthesis of flavanones via the Claisen-Schmidt condensation and subsequent cyclization.

Modern Synthetic Methodologies

Recent advances in organic synthesis have introduced more efficient and environmentally benign methods for the construction of the chroman-4-one scaffold.

Visible-Light-Mediated Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. This approach has been successfully applied to the synthesis of 3-substituted chroman-4-ones through a tandem radical addition/cyclization of alkenyl aldehydes.[17]

Experimental Protocol: Visible-Light-Promoted Synthesis of a 3-Substituted Chroman-4-one

This is a generalized protocol based on reported procedures and should be optimized for specific substrates.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the o-(allyloxy)arylaldehyde (1.0 equiv), the radical precursor (e.g., an alkyl radical precursor, 1.5 equiv), and a photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%) in an anhydrous solvent (e.g., acetonitrile).

  • Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Irradiation: Place the reaction vial at a fixed distance from a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted chroman-4-one.[18]

Conclusion and Future Outlook

The chroman-4-one scaffold has a rich history, from its origins in natural products to its current status as a privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives have cemented its importance in the quest for new therapeutic agents. The ongoing development of novel synthetic methodologies, including greener and more efficient approaches, will undoubtedly expand the chemical space accessible for the creation of new chroman-4-one-based drug candidates.

Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: Moving beyond broad-spectrum activity, the design of chroman-4-one derivatives that selectively target specific enzymes or receptors will be crucial for developing safer and more effective drugs.

  • Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms of action of bioactive chroman-4-one derivatives will guide the rational design of new compounds with improved therapeutic profiles.

  • Exploration of New Biological Activities: The vast chemical diversity of the chroman-4-one library suggests that these compounds may possess as-yet-undiscovered biological activities that could be exploited for the treatment of a wider range of diseases.

The journey of the chroman-4-one scaffold is far from over. Its elegant simplicity and profound biological relevance ensure that it will remain a source of inspiration for medicinal chemists and drug discovery scientists for years to come.

References

An In-depth Technical Guide to the Potential Biological Activities of Iodinated Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of iodine into this scaffold has the potential to significantly modulate these properties, offering a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of iodinated chromanones, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the synthesis of these compounds, their mechanisms of action, and the structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique class of molecules.

Introduction: The Chromanone Scaffold and the Influence of Iodination

Chromanones, bicyclic heterocyclic compounds, are widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The structural rigidity and synthetic tractability of the chromanone nucleus make it an attractive template for the design of novel therapeutic agents.

The introduction of halogen atoms, particularly iodine, onto the chromanone framework can profoundly influence its physicochemical and biological properties. The "halogen effect" in medicinal chemistry is a well-documented phenomenon, where the incorporation of halogens can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability. Iodine, being the largest and most lipophilic of the stable halogens, can introduce significant steric and electronic perturbations, leading to unique pharmacological profiles. This guide will explore the current state of knowledge regarding the biological activities of iodinated chromanones, highlighting their potential as a new class of therapeutic agents.

Synthesis of Iodinated Chromanones

The synthesis of iodinated chromanones can be achieved through various strategies, primarily involving either the cyclization of an iodinated precursor or the direct iodination of a pre-formed chromanone ring.

General Synthetic Strategies

A common approach involves the reaction of a substituted 2-hydroxyacetophenone with an appropriate aldehyde or its derivative to form a chalcone, which is then cyclized to the chromanone. Iodination can be performed on the starting acetophenone or at a later stage.

Another strategy involves the use of in situ iodination, where the iodinating agent is present during the cyclization reaction, leading to the direct formation of the iodinated chromanone.[3]

Synthesis_Strategy

Experimental Protocol: Synthesis of 3-Iodochromone Derivatives

The following protocol is adapted from a reported synthesis of 3-iodochromone derivatives with fungicidal activity.[1]

Step 1: Synthesis of 3-Dimethylamino-1-(2-hydroxyphenyl)propenones

  • A mixture of a substituted 2-hydroxyacetophenone (1.2 mmol) and N,N-dimethylformamide dimethyl acetal (2.4 mmol) is heated at 90°C overnight.

  • After cooling, the solvent is removed under vacuum.

  • The crude product is purified by column chromatography (hexane:ethyl acetate, 85:15) to yield the pure enaminone.

Step 2: Cyclization to 3-Iodochromones

  • To a solution of the enaminone (1.0 mmol) in a suitable solvent, add iodine (1.2 mmol).

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 3-iodochromone.

Anticancer Activities

Chromanone derivatives have demonstrated significant potential as anticancer agents, and the introduction of iodine can further enhance this activity.[4] The anticancer effects of iodinated compounds are often attributed to their ability to induce oxidative stress and trigger apoptotic pathways in cancer cells.[5][6]

Mechanism of Action: Induction of Apoptosis

Studies on various iodinated organic molecules have shown that they can induce apoptosis through both caspase-dependent and -independent pathways. A key mechanism involves the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[6] Furthermore, iodine-containing compounds can modulate the expression of key proteins involved in apoptosis, such as the Bcl-2 family of proteins.[6]

Anticancer_Mechanism

Quantitative Data and Structure-Activity Relationship

While specific IC50 values for a wide range of iodinated chromanones against various cancer cell lines are still emerging in the literature, studies on halogenated chromanones suggest that the position and nature of the halogen substituent play a crucial role in their cytotoxic activity.[4] For instance, the presence of a halogen on the benzylidene moiety of chromanones has been shown to influence their anticancer potency.[4] Further research is needed to systematically evaluate the structure-activity relationship of iodinated chromanones to optimize their anticancer efficacy.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Chromanones have been identified as a promising class of compounds with broad-spectrum antimicrobial activity.[6][7] The incorporation of iodine is a promising strategy to enhance the antimicrobial potency of the chromanone scaffold.

Antifungal Activity of 3-Iodochromone Derivatives

A study on a series of 3-iodochromone derivatives demonstrated their significant fungicidal activity against Sclerotium rolfsii.[1] The most active compound, 6,8-dichloro-3-iodochromone, exhibited an ED50 value of 8.43 mg/L.[1] This study highlights the potential of iodinated chromones as agricultural fungicides.

CompoundSubstituentsED50 (mg/L) against S. rolfsii[1]
4a H>100
4r 6,8-dichloro8.43
4s 6-bromo-8-chloro10.25
4t 6-chloro-8-bromo11.50
4u 6,8-dibromo12.75
Antibacterial Activity and Mechanism of Action

The antibacterial mechanism of iodine itself is multifaceted, involving the oxidation of critical microbial cellular components.[8] It is plausible that iodinated chromanones exert their antibacterial effect through a combination of mechanisms, including disruption of the bacterial membrane and inhibition of essential enzymes. Studies on non-iodinated 4-chromanones have suggested that their antibacterial action may involve dissipation of the bacterial membrane potential and inhibition of DNA topoisomerase IV.[7]

Further investigations are required to elucidate the specific antibacterial spectrum and mechanism of action of various iodinated chromanones.

Anti-inflammatory Activities

Chronic inflammation is a key contributing factor to a wide range of diseases. Chromanone derivatives have been shown to possess significant anti-inflammatory properties, and iodination may offer a way to enhance this activity.[9][10]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of chromanones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10]

  • NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some chromanone derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[9]

  • MAPK Pathway: The MAPK signaling cascade, which includes p38, JNK, and ERK, plays a pivotal role in inflammation. Chromanones have been reported to inhibit the phosphorylation of key kinases in this pathway, leading to a reduction in the inflammatory response.[9]

Anti_inflammatory_Mechanism

Experimental Assays for Anti-inflammatory Activity

The anti-inflammatory potential of iodinated chromanones can be evaluated using a variety of in vitro assays, including:

  • Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are a common model for assessing anti-inflammatory activity. The inhibition of NO production, a key inflammatory mediator, can be quantified using the Griess assay.[11]

  • Cytokine Production Assays: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of stimulated macrophages can be measured by ELISA.

  • Western Blot Analysis: This technique can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • NF-κB Reporter Assays: These assays utilize a reporter gene under the control of an NF-κB response element to quantify the transcriptional activity of NF-κB.

Future Perspectives and Conclusion

Iodinated chromanones represent a promising class of compounds with significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. While preliminary studies have demonstrated their biological activities, further research is needed to fully elucidate their therapeutic potential.

Future efforts should focus on:

  • Systematic SAR studies: A comprehensive evaluation of how the position and number of iodine atoms on the chromanone scaffold influence biological activity is crucial for the rational design of more potent and selective compounds.

  • Elucidation of detailed mechanisms of action: In-depth studies are required to understand the precise molecular targets and signaling pathways modulated by iodinated chromanones in different disease contexts.

  • In vivo efficacy and safety studies: Promising candidates identified in vitro should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

An In-Depth Technical Guide to the In Silico Prediction of 6-Iodochroman-4-one Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] This guide focuses on a specific, under-investigated derivative, 6-iodochroman-4-one, presenting a comprehensive in silico workflow to predict its potential bioactivity, pharmacokinetics, and toxicity profile. Given the sparse experimental data for this particular compound[4], this document serves as a predictive blueprint, leveraging established computational techniques to generate testable hypotheses and guide future experimental validation. We will navigate from target identification based on structural analogs to multi-faceted computational analyses, including molecular docking, quantitative structure-activity relationship (QSAR) principles, pharmacophore modeling, and ADMET profiling. The methodologies described herein are designed to be self-validating, providing a robust framework for the early-stage assessment of novel chemical entities.

Section 1: The Rationale for a Predictive In Silico Approach

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to unforeseen issues with efficacy or safety.[5][6] Computational, or in silico, methods have become indispensable tools in modern drug discovery, offering a cost-effective and rapid means to screen, prioritize, and optimize potential drug candidates before committing significant resources to synthesis and experimental testing.[6][7][8]

The molecule at the heart of this guide, this compound, belongs to a chemical class with demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[1][3][9][10] The introduction of an iodine atom at the 6-position is a strategic chemical modification. Halogen bonds, particularly with iodine, are increasingly recognized for their ability to enhance binding affinity and modulate the physicochemical properties of a ligand, potentially leading to improved biological activity. This makes this compound a compelling, albeit uncharacterized, candidate for investigation.

This guide provides a systematic, multi-pillar approach to building a comprehensive bioactivity profile for this compound from the ground up.

Section 2: Target Identification Based on Analog Scaffolds

Without known targets for this compound, our first directive is to identify high-probability protein candidates. This is achieved by "guilt-by-association," examining the validated targets of structurally similar chroman-4-one derivatives.

Known Bioactivities of the Chroman-4-one Class:

  • Anti-inflammatory: Inhibition of enzymes like Cyclooxygenase-2 (COX-2).[1][11]

  • Anticancer: Activity against various cancer cell lines, targeting proteins such as human estrogen receptor-alpha (hER-α) in hormone-dependent cancers and Sirtuin 2 (SIRT2).[3][12][13]

  • Antiparasitic: Inhibition of key parasitic enzymes like Pteridine Reductase 1 (PTR1).[14]

  • Neuroprotective: Inhibition of Monoamine Oxidase (MAO) enzymes.[15][16]

  • Antimicrobial: Activity against pathogenic fungi and bacteria, potentially through targets like KatG in Mycobacterium tuberculosis.[10][17]

Based on this evidence, we have selected three diverse and well-characterized proteins for our predictive analysis:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

  • Sirtuin 2 (SIRT2): A deacetylase implicated in neurodegenerative diseases and cancer.

  • Human Estrogen Receptor-alpha (hER-α): A crucial target in hormone-dependent breast cancer.

G A Anti-inflammatory T1 COX-2 (Inflammation) A->T1 B Anticancer T2 SIRT2 (Neurodegeneration, Cancer) B->T2 T3 hER-α (Breast Cancer) B->T3 C Antiparasitic D Neuroprotective E Antimicrobial

Caption: Target Prioritization Workflow.

Section 3: Structure-Based Bioactivity Prediction: Molecular Docking

Molecular docking simulates the interaction between a ligand (this compound) and a protein target, predicting the binding conformation and affinity.[8][18] This provides a quantitative estimate of how strongly our compound might bind to the prioritized targets.

Experimental Protocol: Molecular Docking Workflow
  • Ligand Preparation: a. Obtain the 2D structure of this compound (e.g., from chemical suppliers like Frontier Specialty Chemicals or by drawing in a chemical editor). b. Convert the 2D structure to a 3D SDF or MOL2 file using software like Open Babel. c. Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. d. Assign Gasteiger charges and define rotatable bonds, preparing the ligand in the required PDBQT format for docking with AutoDock Tools.

  • Target Protein Preparation: a. Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

    • COX-2: PDB ID: 1CX2[11]
    • SIRT2: PDB ID: 5DY5
    • hER-α: PDB ID: 3ERT[12] b. Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. c. Add polar hydrogens and assign Kollman charges to the protein structure. d. Save the prepared protein in PDBQT format.

  • Docking Simulation: a. Define the binding site. This is typically done by creating a grid box centered on the active site occupied by the co-crystallized ligand in the original PDB file. b. Execute the docking simulation using a program like AutoDock Vina. The program will generate multiple binding poses for the ligand within the defined active site. c. Analyze the results, focusing on the binding affinity (reported in kcal/mol) of the top-ranked pose and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Predicted Binding Affinities (Hypothetical Data)
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Potential Interactions
COX-21CX2-8.5Hydrogen bond with Ser530, Hydrophobic interactions in active site channel.
SIRT25DY5-7.9Halogen bond with backbone carbonyl, π-π stacking with Phe96.
hER-α3ERT-9.2Hydrogen bonds with Glu353 and Arg394, Hydrophobic enclosure.

Note: The above data is illustrative for this guide. Actual values would be generated by executing the protocol.

G start Start prep_ligand 1. Prepare Ligand (3D Structure, Energy Minimization) start->prep_ligand prep_protein 2. Prepare Protein Target (Download from PDB, Clean Structure) start->prep_protein define_site 3. Define Binding Site (Grid Box Generation) prep_ligand->define_site prep_protein->define_site dock 4. Run Docking Simulation (e.g., AutoDock Vina) define_site->dock analyze 5. Analyze Results (Binding Affinity, Interaction Poses) dock->analyze end End analyze->end

Caption: Molecular Docking Workflow.

Section 4: Ligand-Based Bioactivity Prediction

When multiple active compounds are known but the target structure is not, ligand-based methods become powerful predictive tools. We apply these principles here to understand the structural requirements for activity within the chroman-4-one class.

Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—necessary for biological activity.[19][20][21][22]

  • Dataset Curation: Collect a set of at least 5-10 chroman-4-one derivatives with known high activity against a specific target (e.g., hER-α).

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the dataset.

  • Feature Identification: Identify common pharmacophoric features (e.g., Hydrogen Bond Acceptor, Aromatic Ring) present in the active molecules.

  • Model Generation: Align the molecules based on these common features. Software like PHASE or LigandScout will generate several hypotheses.

  • Model Validation: The best pharmacophore model is selected based on statistical scores. It should successfully identify known active molecules while excluding known inactive ones.

  • Screening: The validated pharmacophore model can be used as a 3D query to screen large compound databases for novel hits or to assess if this compound fits the required spatial arrangement of features.

G start Start dataset 1. Curate Set of Active Ligands start->dataset conform 2. Generate 3D Conformations dataset->conform align 3. Align Molecules & Identify Common Features conform->align generate 4. Generate Pharmacophore Hypotheses align->generate validate 5. Validate & Select Best Model generate->validate screen 6. Use Model for Virtual Screening or Compound Fitting validate->screen end End screen->end

Caption: Pharmacophore Modeling Workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[23][24][25][26] A robust QSAR model can predict the activity of new compounds, like this compound, before they are synthesized.

  • Data Collection: A dataset of chromone derivatives with a range of biological activities (e.g., IC50 values) against a single target is required.[27][28] The data should span several orders of magnitude.

  • Molecular Alignment: All molecules in the dataset must be aligned to a common template. This is a critical step and can be based on a common substructure, docking poses, or a pharmacophore.[27]

  • Descriptor Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom, generating thousands of descriptors.

  • Model Building: Statistical methods like Partial Least Squares (PLS) are used to build a regression model that correlates the calculated descriptors with the observed biological activity.[28]

  • Model Validation: The model's predictive power is rigorously validated using internal (cross-validation) and external (prediction on a test set of molecules not used in model training) methods.

MetricDescriptionAcceptable Value
(Coefficient of Determination)Measures the goodness of fit for the training set.> 0.6
q² or r²cv (Cross-Validated r²)Measures the internal predictive ability of the model.> 0.5
r²_pred (Predictive r² for external set)Measures the model's ability to predict the activity of new compounds.> 0.6

References for statistical thresholds:[15][16][28]

By inserting the aligned structure of this compound into a validated QSAR model for a relevant target, we could obtain a quantitative prediction of its potency.

Section 5: In Silico ADMET Profiling

A compound with excellent target affinity is useless if it is poorly absorbed, rapidly metabolized, or toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.[29][30][31]

Protocol: Web-Based ADMET Prediction
  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Select Server: Utilize a free, comprehensive web server such as SwissADME or pkCSM.[32][33]

  • Run Prediction: Submit the SMILES string to the server.

  • Analyze Output: Systematically review the predicted properties, comparing them to established ranges for orally bioavailable drugs. Key parameters include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) enzyme inhibition.

    • Drug-Likeness: Adherence to rules like Lipinski's Rule of Five.

    • Toxicity: Prediction of Ames mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.

Predicted ADMET Profile for this compound
PropertyPredicted ValueAssessment
Physicochemical Properties
Molecular Weight276.06 g/mol Favorable (< 500)
LogP (Lipophilicity)2.55Optimal (1-3)
Water SolubilityModerately SolubleAcceptable
Pharmacokinetics
GI AbsorptionHighFavorable
BBB PermeantNoLow risk of CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoFavorable
Drug-Likeness
Lipinski's Rule of 50 ViolationsDrug-like
Bioavailability Score0.55Good
Toxicity
Ames ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Note: Data generated using SwissADME for illustrative purposes.

Section 6: Synthesis of Findings and Future Directions

This in silico investigation provides the first comprehensive, albeit predictive, bioactivity profile of this compound. Our multi-faceted approach generates several key testable hypotheses:

  • High-Potential Targets: Based on molecular docking simulations, this compound shows promising binding affinity for targets involved in cancer (hER-α) and inflammation (COX-2). The presence of the iodine atom may contribute favorably to binding through halogen interactions.

  • Favorable Pharmacophore Fit: The core chroman-4-one scaffold is likely to fit established pharmacophore models for this class of compounds, suggesting it retains the necessary features for biological recognition.

  • Promising Drug-like Properties: The ADMET profile is largely favorable. The compound adheres to Lipinski's rules, is predicted to have high gastrointestinal absorption, and shows no major flags for mutagenicity or cardiotoxicity. The predicted inhibition of the CYP2D6 enzyme is a point of attention for future drug-drug interaction studies.

The path forward is now clear and data-driven:

  • Experimental Validation: The immediate next step is the chemical synthesis of this compound, followed by in vitro enzymatic and cell-based assays against the prioritized targets (hER-α, COX-2, SIRT2) to validate the docking predictions.

  • Mechanism of Action Studies: Should activity be confirmed, further studies to elucidate the precise mechanism of action would be warranted.

  • Lead Optimization: If the compound shows promising activity but has liabilities (e.g., confirmed CYP inhibition), the predictive models built in this guide can be used to design new analogs with improved properties.

References

An In-Depth Technical Guide to the Stability and Reactivity Profile of 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodochroman-4-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and complex organic scaffolds. Its unique structural architecture, featuring a chromanone core appended with an iodine atom, imparts a distinct reactivity profile that is highly sought after in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, offering field-proven insights for its effective handling, storage, and synthetic applications. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to harness the full synthetic potential of this valuable intermediate.

Introduction: The Significance of this compound

The chroman-4-one scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of an iodine atom at the 6-position of this scaffold significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the chromanone core, a strategy that is invaluable in the generation of molecular diversity for structure-activity relationship (SAR) studies.

Stability Profile: Handling and Storage Considerations

The stability of this compound is a critical factor for its successful application in multi-step syntheses. While generally a stable, crystalline solid, its long-term integrity can be influenced by environmental factors such as light, heat, and atmospheric conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 101714-35-6--INVALID-LINK--[1]
Molecular Formula C₉H₇IO₂--INVALID-LINK--[1]
Molecular Weight 274.06 g/mol --INVALID-LINK--[1]
Appearance Off-white to yellow solidGeneral knowledge
Purity Typically >98%--INVALID-LINK--[1]
Factors Affecting Stability
  • Light: Aromatic iodides can be susceptible to photodecomposition, leading to the cleavage of the C-I bond and the formation of radical species.[2] This can result in discoloration of the material and the generation of impurities. It is therefore crucial to store this compound in amber vials or in the dark.

  • Heat: While possessing a relatively high melting point, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation. Thermal decomposition pathways may involve complex solid-state reactions.

  • Oxidizing Agents: The iodide moiety can be susceptible to oxidation. Strong oxidizing agents can lead to the formation of hypervalent iodine species or cleavage of the C-I bond.[3][4]

  • pH: The stability of this compound in solution can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis of the chromanone ring or other degradation pathways. For instance, studies on the stability of the oxime HI 6 in aqueous solution have shown it to be most stable in acidic conditions between pH 2 and 3.[5]

Recommended Storage and Handling Protocol

To ensure the long-term integrity and reactivity of this compound, the following storage and handling procedures are recommended:

Protocol 1: Standard Storage and Handling of this compound

  • Storage: Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The storage area should be well-ventilated.

  • Inert Atmosphere: For applications sensitive to oxidation or moisture, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Dispensing: When dispensing the solid, use clean, dry spatulas. Avoid cross-contamination. After dispensing, securely reseal the container and return it to the appropriate storage conditions.

Reactivity Profile: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-iodine bond. The electron-withdrawing nature of the carbonyl group on the chromanone ring can influence the reactivity of the aromatic system. This section details the key transformations that leverage the unique reactivity of this building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners. The C-I bond in this compound has a lower bond dissociation energy compared to C-Br and C-Cl bonds, making it highly susceptible to oxidative addition to a Pd(0) catalyst.[6]

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between this compound and a variety of organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, vinyl, and alkyl substituents at the 6-position.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling.

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are commonly employed. The choice often depends on the reactivity of the boronic acid and the desired reaction conditions.[7][8]

  • Ligand: Phosphine ligands, such as SPhos or XPhos, can enhance the catalytic activity and stability of the palladium center, particularly for less reactive coupling partners.[6]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Coupled Product Coupled Product Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Coupled Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, which are valuable precursors for further transformations.[9][10] This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper(I).[11][12]

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.[11]

  • Ligand-Free Conditions: In many cases, the Sonogashira coupling of aryl iodides can proceed efficiently without the need for additional phosphine ligands.

Sonogashira_Coupling cluster_catalytic_cycles Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle This compound This compound Pd_OxAdd Oxidative Addition This compound->Pd_OxAdd Terminal Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Formation Terminal Alkyne->Cu_Acetylide Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd_OxAdd Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Cu_Acetylide Amine Base Amine Base Amine Base->Cu_Acetylide Alkynylated Product Alkynylated Product Pd_Transmetal Transmetalation Pd_OxAdd->Pd_Transmetal Pd_RedElim Reductive Elimination Pd_Transmetal->Pd_RedElim Cu_Regen Regeneration Pd_Transmetal->Cu_Regen Pd_RedElim->Pd(0) Catalyst Pd_RedElim->Alkynylated Product Cu_Acetylide->Pd_Transmetal Cu_Regen->Cu(I) Co-catalyst

Caption: Interconnected catalytic cycles in the Sonogashira coupling of this compound.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[13][14] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[15][16]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition.[17]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used.[14]

  • Ammonia Equivalents: For the synthesis of primary anilines, ammonia itself can be a challenging coupling partner. Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can be used as ammonia equivalents.[13]

Buchwald_Hartwig_Amination This compound This compound Catalytic Cycle Oxidative Addition Amine Coordination Deprotonation Reductive Elimination This compound->Catalytic Cycle Amine Amine Amine->Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Catalytic Cycle Ligand Ligand Ligand->Catalytic Cycle Strong Base Strong Base Strong Base->Catalytic Cycle Aminated Product Aminated Product Catalytic Cycle->Aminated Product

Caption: Key components and the central catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Other Notable Reactions

While palladium-catalyzed reactions are the most prominent, the reactivity of this compound extends to other transformations. The carbonyl group at the 4-position can undergo typical ketone reactions, such as reductions, oximation, and reactions with organometallic reagents. The aromatic ring can also participate in electrophilic aromatic substitution, although the iodo-substituent and the deactivating nature of the carbonyl group will direct incoming electrophiles.

Conclusion

This compound is a stable and highly versatile synthetic intermediate. Its stability under standard laboratory conditions, coupled with the exceptional reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its stability profile and reactivity, as detailed in this guide, is paramount for its effective utilization in research and development, particularly in the field of medicinal chemistry. By following the outlined protocols and considering the underlying chemical principles, researchers can confidently and efficiently incorporate this powerful building block into their synthetic strategies.

References

Exploring the mechanism of action of 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Iodochroman-4-one

Abstract

The chroman-4-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] This guide focuses on a specific, under-characterized derivative, this compound, to provide a comprehensive framework for its mechanistic exploration. Acting as a blueprint for researchers, this document synthesizes established knowledge on the chroman-4-one class to generate actionable hypotheses and details the rigorous experimental workflows required to validate them. We will delve into potential enzyme inhibition pathways, propose detailed protocols for in vitro and cell-based assays, and outline the logic for data interpretation, thereby creating a self-validating system for investigating the compound's mechanism of action from target identification to cellular response.

Part 1: The Chroman-4-one Scaffold: A Foundation for Diverse Bioactivity

The chroman-4-one scaffold, a benzopyranone derivative, is a recurring motif in both natural products and synthetic molecules, granting it significant interest in drug discovery.[1] Unlike the related chromones, chroman-4-ones lack the C2-C3 double bond, a small structural change that imparts significant differences in chemical and biological properties.[3] The versatility of this scaffold has led to the development of derivatives with a wide array of biological functions, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1]

Notably, specific substitution patterns on the chroman-4-one ring system are critical for directing biological activity. For instance, substitutions at the 2-, 6-, and 8-positions have been shown to be crucial for creating potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases.[4] The subject of this guide, this compound, features a halogen at a position known to be favorable for SIRT2 inhibition, making this a primary avenue of investigation.

Part 2: Hypothesis Generation: Identifying Plausible Biological Targets

Given the lack of specific literature for this compound, our investigation begins with a logical, evidence-based approach to hypothesis generation. By analyzing the structure-activity relationships (SAR) of closely related analogues, we can predict its most probable molecular targets.

Primary Hypothesis: this compound is a selective inhibitor of Sirtuin 2 (SIRT2).

  • Rationale: A study on substituted chroman-4-one derivatives identified compounds with electron-withdrawing groups at the 6- and 8-positions as potent and selective SIRT2 inhibitors.[4] The iodine atom at the 6-position of our target molecule is a large, electron-withdrawing halogen, fitting this profile perfectly. SIRT2 is a compelling therapeutic target as its inhibition has been linked to potential treatments for Parkinson's and Huntington's disease.[4]

Secondary Hypothesis: this compound possesses antifungal activity through inhibition of key fungal enzymes.

  • Rationale: The broader class of chroman-4-one derivatives has demonstrated significant antimicrobial, particularly antifungal, activity.[5] Molecular modeling of active compounds has suggested potential targets within Candida albicans, including HOG1 kinase and Fructose-bisphosphate aldolase (FBA1), which are essential for fungal virulence and survival.[5]

The following diagram outlines the logic for prioritizing these initial hypotheses.

G cluster_0 Structural Analysis of this compound cluster_1 Literature Precedent & SAR Analysis cluster_2 Hypothesis Generation A Chroman-4-one Core (Privileged Scaffold) [2, 4] B Iodine at C6 Position (Electron-Withdrawing Group) A->B Key Substitution D Chromanone Derivatives Show Antifungal Activity [1] A->D C 6,8-Disubstituted Chromanones Inhibit SIRT2 [3] B->C H1 Primary Hypothesis: SIRT2 Inhibition C->H1 Strong Correlation H2 Secondary Hypothesis: Antifungal Action D->H2 Plausible Correlation

Caption: Logic diagram for generating primary and secondary mechanistic hypotheses.

Part 3: Experimental Validation: A Methodological Guide

This section provides detailed, self-validating protocols to rigorously test the generated hypotheses. The inclusion of appropriate controls and sequential validation steps is critical for generating trustworthy and reproducible data.

Workflow 1: Validation of SIRT2 Enzyme Inhibition

This workflow is designed to determine if this compound is a direct inhibitor of SIRT2 and to characterize the nature of this inhibition.

G A Start: This compound B SIRT2 Fluorometric Deacetylase Assay A->B C Dose-Response Curve (Vary [Inhibitor]) B->C D Calculate IC50 Value C->D E Kinetic Study: Vary [Substrate] at Fixed [Inhibitor] D->E If IC50 is potent F Lineweaver-Burk Plot E->F G Determine Mechanism: (Competitive, Non-competitive, etc.) [7, 11] F->G H End: Characterized SIRT2 Inhibitor G->H

Caption: Experimental workflow for validating and characterizing SIRT2 inhibition.

Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol quantifies the inhibitory effect of this compound on SIRT2 enzymatic activity.

  • Preparation of Reagents:

    • SIRT2 Enzyme: Recombinant human SIRT2.

    • Substrate: A commercially available fluorogenic acetylated peptide substrate.

    • Cofactor: Nicotinamide adenine dinucleotide (NAD+).

    • Inhibitor: this compound, dissolved in DMSO to create a 10 mM stock solution. Prepare serial dilutions.

    • Positive Control: A known SIRT2 inhibitor (e.g., AGK2).

    • Assay Buffer: Tris-HCl buffer with appropriate salts and stabilizing agents (e.g., BSA).

    • Developer Solution: Contains a protease to cleave the deacetylated substrate, releasing the fluorophore.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of serially diluted this compound or control (DMSO for negative control, AGK2 for positive control) to respective wells.

    • Add 10 µL of SIRT2 enzyme solution to all wells except the "no-enzyme" control.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a pre-mixed substrate/NAD+ solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of developer solution.

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).

    • Subtract the background fluorescence from "no-enzyme" wells.

    • Normalize the data, setting the "no-inhibitor" (DMSO) control as 100% activity and the highest concentration of the positive control as 0% activity.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values for SIRT2 Inhibition

CompoundSIRT2 IC50 (µM)Selectivity vs. SIRT1 (Fold)
This compound Experimental ValueExperimental Value
AGK2 (Control)1.5 µM[4]>25

Protocol 2: Enzyme Kinetic Studies

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive).[6]

  • Procedure:

    • Perform the SIRT2 assay as described above.

    • Use three fixed concentrations of this compound (e.g., 0 µM, IC50, 2x IC50).

    • For each inhibitor concentration, vary the concentration of the fluorogenic peptide substrate across a wide range (e.g., 0.5x to 10x Km).

    • Measure the initial reaction velocity (rate of fluorescence increase) for each condition.

  • Data Analysis:

    • Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[7]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[8]

      • Uncompetitive Inhibition: Lines are parallel.

      • Mixed Inhibition: Lines intersect in the second quadrant.

The causality for this detailed kinetic analysis is to move beyond simply identifying inhibition to understanding how the compound interacts with the enzyme, a critical insight for lead optimization in drug development.[9]

Workflow 2: Assessment of Antimicrobial Activity

This workflow determines the potency and spectrum of the compound's antimicrobial effects.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This is a standard microdilution method to quantify antimicrobial activity.[5]

  • Preparation:

    • Microbial Strains: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and pathogenic fungi (e.g., Candida albicans, Aspergillus flavus).

    • Growth Media: Appropriate liquid broth for each strain (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum: Prepare a standardized inoculum of each microbe to a final concentration of ~5 x 10^5 CFU/mL.

    • Compound: Prepare 2-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Procedure:

    • Inoculate each well containing the diluted compound with the microbial suspension.

    • Include a "no-drug" growth control and a "no-inoculum" sterility control.

    • Incubate the plates at the optimal temperature for each organism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis:

    • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth.

    • Results can be confirmed by measuring absorbance on a plate reader.

Data Presentation: Antimicrobial Activity Profile

Microbial StrainTypeMIC (µg/mL) of this compound
S. aureusGram-positiveExperimental Value
P. aeruginosaGram-negativeExperimental Value
C. albicansFungi (Yeast)Experimental Value
A. flavusFungi (Mold)Experimental Value

Conclusion and Future Directions

This guide outlines a foundational strategy to systematically unravel the mechanism of action of this compound. The proposed workflows, beginning with hypothesis generation based on established SAR and proceeding to rigorous in vitro validation, provide a clear path for characterizing its biological activity.[4][5] Positive results from the SIRT2 inhibition assays would position this compound as a promising lead for neurodegenerative disease research. Confirmation of potent antifungal activity would warrant further investigation into its specific fungal target. Subsequent steps should involve cellular assays to confirm target engagement in a physiological context (e.g., measuring α-tubulin acetylation for SIRT2) and preclinical evaluation of its pharmacokinetic and toxicological profile. This structured approach ensures that the exploration is both scientifically sound and aligned with the principles of modern drug discovery.[9]

References

The Ascendancy of a Privileged Scaffold: A Literature Review of 6-Iodochroman-4-one and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one core, a prominent heterocyclic motif, has consistently demonstrated its significance as a "privileged structure" in the landscape of medicinal chemistry and drug discovery. Its inherent structural features and amenability to chemical modification have rendered it a versatile scaffold for the development of a diverse array of therapeutic agents. This in-depth technical guide focuses on a specific, yet profoundly interesting, member of this family: 6-Iodochroman-4-one. The introduction of an iodine atom at the 6-position of the chroman-4-one nucleus offers a unique combination of electronic and steric properties, providing a valuable handle for further chemical elaboration and influencing biological activity in nuanced ways. This review will traverse the synthetic pathways to this compound and its analogs, delve into their chemical reactivity, and provide a comprehensive overview of their burgeoning biological activities, with a particular focus on their potential as anticancer and neuroprotective agents. Through a synthesis of technical accuracy and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising class of molecules.

Introduction: The Chroman-4-one Scaffold - A Cornerstone of Medicinal Chemistry

The chroman-4-one, or dihydro-1-benzopyran-4-one, framework is a recurring motif in a multitude of natural products and synthetically derived compounds exhibiting a wide spectrum of biological activities.[1] The fusion of a benzene ring with a dihydropyranone ring creates a rigid, bicyclic system that can be strategically functionalized at various positions to modulate its pharmacological profile. The absence of the C2-C3 double bond, which distinguishes it from the related chromones, imparts a three-dimensional character to the molecule, allowing for more specific interactions with biological targets.

The strategic importance of the chroman-4-one scaffold is underscored by its presence in compounds with demonstrated efficacy in various therapeutic areas, including but not limited to, anticancer, anti-inflammatory, antioxidant, and neuroprotective applications.[2] The introduction of halogen substituents onto the aromatic ring of the chroman-4-one core has emerged as a powerful strategy to fine-tune the electronic and lipophilic properties of these molecules, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) profiles and their target engagement. Among the halogens, iodine presents a particularly interesting case due to its size, polarizability, and ability to participate in halogen bonding, a non-covalent interaction of growing importance in drug design.

This review will specifically focus on this compound, a molecule that, while not extensively explored, holds considerable promise as a building block for the synthesis of novel therapeutic agents.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound can be logically approached through a two-step sequence involving the formation of a 3-(4-iodophenoxy)propanoic acid intermediate, followed by an intramolecular Friedel-Crafts acylation to construct the chroman-one ring system.

Synthesis of the Precursor: 3-(4-Iodophenoxy)propanoic Acid

The key starting material for this synthesis is 4-iodophenol, a commercially available and relatively inexpensive compound. The synthesis of 4-iodophenol itself can be achieved from 4-aminophenol via a diazotization reaction followed by treatment with potassium iodide.[3]

The formation of 3-(4-iodophenoxy)propanoic acid can be accomplished through a Michael addition of 4-iodophenol to acrylic acid or its esters, or via a Williamson ether synthesis with a suitable three-carbon synthon. A common and effective method involves the reaction of 4-iodophenol with acrylic acid in the presence of a base.

Experimental Protocol: Synthesis of 3-(4-Iodophenoxy)propanoic Acid

Materials:

  • 4-Iodophenol

  • Acrylic acid

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • To the resulting solution, add acrylic acid (1.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(4-iodophenoxy)propanoic acid.

Intramolecular Cyclization to this compound

The crucial ring-closing step to form the chroman-4-one scaffold is typically achieved through an intramolecular Friedel-Crafts acylation of the corresponding 3-phenoxypropanoic acid. This reaction is generally promoted by a strong acid catalyst that can activate the carboxylic acid moiety for electrophilic attack on the aromatic ring. Polyphosphoric acid (PPA) is a widely used and effective reagent for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(4-Iodophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add 3-(4-iodophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (10-20 times the weight of the acid).

  • Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization A 4-Iodophenol C 3-(4-Iodophenoxy)propanoic Acid A->C NaOH, H2O, Reflux B Acrylic Acid B->C D This compound C->D Polyphosphoric Acid (PPA), Heat

Caption: Proposed mechanism of anticancer activity.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. There is a growing interest in the development of small molecules that can protect neurons from damage. The chroman-4-one scaffold has been explored for its neuroprotective potential. Studies have shown that certain chroman-4-one derivatives can act as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is involved in the degradation of dopamine and the generation of reactive oxygen species (ROS) in the brain.

A study on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors is also relevant in the context of neurodegeneration, as SIRT2 has been implicated in the pathology of Parkinson's disease. [1]The finding that electron-withdrawing groups at the 6-position enhance SIRT2 inhibition suggests that this compound analogs could be promising candidates for the development of neuroprotective agents.

Table 1: Summary of Biological Activities of Representative 6-Substituted Chroman-4-one Analogs

CompoundR6 SubstituentBiological ActivityKey FindingsReference
1 -BrSIRT2 InhibitionPotent and selective SIRT2 inhibitor.[4]
2 -ClSIRT2 InhibitionContributes to high inhibitory potency.[4]
3 -OCH2CH2-MorpholineMAO-B InhibitionShows inhibitory activity against MAO-B.[5]
4 -O(CH2)4-PiperidineMAO-B InhibitionDemonstrates significant MAO-B inhibition.[5]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for 6-substituted chroman-4-ones, several structure-activity relationship (SAR) trends can be inferred, which can guide the future design of this compound analogs:

  • Substitution at the 6-Position: The presence of a substituent at the 6-position appears to be crucial for certain biological activities, such as SIRT2 inhibition.

  • Electronic Effects: Electron-withdrawing groups at the 6-position, such as halogens, tend to enhance the inhibitory activity against enzymes like SIRT2. This suggests that the iodo substituent in this compound would likely contribute positively to its biological activity in these contexts.

  • Steric Factors: The size of the substituent at the 6-position can also play a role. The larger size of the iodine atom compared to bromine or chlorine may lead to different binding interactions and selectivity profiles.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility of this core molecule, coupled with the versatility of the iodine substituent for further chemical modifications, makes it an attractive starting point for the development of novel therapeutic agents. The existing data on related 6-halo- and other 6-substituted chroman-4-ones strongly suggest that analogs of this compound are likely to possess interesting biological activities, particularly in the realms of anticancer and neuroprotective research.

Future research efforts should focus on the following areas:

  • Optimization of the Synthesis: Development of a high-yielding and scalable synthesis for this compound.

  • Library Synthesis: Creation of a diverse library of this compound analogs through derivatization at the C2, C3, and C4 positions, and via cross-coupling reactions at the C6-iodo position.

  • Biological Screening: Comprehensive biological evaluation of the synthesized analogs against a panel of relevant targets, including various cancer cell lines and enzymes implicated in neurodegenerative diseases.

  • Mechanistic Studies: In-depth investigation of the mechanism of action for the most promising lead compounds to elucidate their molecular targets and signaling pathways.

References

Methodological & Application

Introduction: The Significance of the Chroman-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Iodochroman-4-one

Chroman-4-ones are a pivotal class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and natural products. The introduction of a halogen, such as iodine, at the 6-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making this compound a valuable intermediate for the development of novel therapeutics and a target for scaffold-based drug design. This guide provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of this compound is approached via a robust two-step sequence starting from the commercially available 4-iodophenol. The strategy is centered on the initial formation of a key intermediate, 2'-hydroxy-5'-iodoacetophenone, which then undergoes cyclization to yield the target chroman-4-one.

The synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2'-hydroxy-5'-iodoacetophenone cluster_1 Step 2: Synthesis of this compound 4-iodophenol 4-iodophenol 4-iodophenyl_acetate 4-iodophenyl_acetate 4-iodophenol->4-iodophenyl_acetate Acetylation (Acetic Anhydride, Pyridine) 2_hydroxy_5_iodoacetophenone 2_hydroxy_5_iodoacetophenone 4-iodophenyl_acetate->2_hydroxy_5_iodoacetophenone Fries Rearrangement (AlCl3) Intermediate_Ester Intermediate Ester 2_hydroxy_5_iodoacetophenone->Intermediate_Ester Acylation (3-Chloropropionyl chloride, Pyridine) This compound This compound Intermediate_Ester->this compound Intramolecular Cyclization (Base)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2'-Hydroxy-5'-iodoacetophenone

This initial part of the synthesis involves two key transformations: the acetylation of 4-iodophenol to form 4-iodophenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired 2'-hydroxy-5'-iodoacetophenone. The Fries rearrangement is a classic method for the conversion of phenolic esters to hydroxyaryl ketones.[1][2]

Materials and Reagents for Part 1
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
4-Iodophenol220.0110.0 g1.0
Acetic Anhydride102.095.1 mL1.2
Pyridine79.1050 mLSolvent
Aluminum Chloride (AlCl₃)133.347.3 g1.2
Dichloromethane (DCM)84.93100 mLSolvent
Hydrochloric Acid (HCl)36.46~20 mLWorkup
Ethyl Acetate88.11150 mLExtraction
Sodium Sulfate (Na₂SO₄)142.04As neededDrying agent
Step-by-Step Protocol for Part 1

1.1: Acetylation of 4-Iodophenol

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-iodophenol (10.0 g, 45.4 mmol) and pyridine (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.1 mL, 54.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodophenyl acetate as a solid, which can be used in the next step without further purification.

Scientific Rationale: Pyridine acts as a base to neutralize the acetic acid byproduct and also serves as a nucleophilic catalyst. The aqueous workup is essential to remove pyridine and any unreacted starting materials.

1.2: Fries Rearrangement to 2'-Hydroxy-5'-iodoacetophenone

  • In a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add the crude 4-iodophenyl acetate from the previous step and dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (7.3 g, 54.5 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 3 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2'-hydroxy-5'-iodoacetophenone as a solid.

Scientific Rationale: The Fries rearrangement is catalyzed by a Lewis acid, in this case, aluminum chloride, which facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring.[3][4] The reaction is regioselective, and heating generally favors the formation of the ortho-acylated product, which is the desired isomer in this synthesis.

Part 2: Synthesis of this compound

In this final stage, the 2'-hydroxy-5'-iodoacetophenone is converted to this compound. This is achieved through a reaction with 3-chloropropionyl chloride to form an intermediate ester, which then undergoes an intramolecular cyclization under basic conditions to form the chroman-4-one ring.

Materials and Reagents for Part 2
Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Molar Equivalents
2'-Hydroxy-5'-iodoacetophenone262.042.62 g1.0
3-Chloropropionyl chloride126.981.0 mL1.1
Pyridine79.1030 mLSolvent
Potassium Carbonate (K₂CO₃)138.212.76 g2.0
Acetone58.0850 mLSolvent
Dichloromethane (DCM)84.93100 mLExtraction
Step-by-Step Protocol for Part 2

2.1: Acylation with 3-Chloropropionyl chloride

  • Dissolve 2'-hydroxy-5'-iodoacetophenone (2.62 g, 10.0 mmol) in pyridine (30 mL) in a 100 mL round-bottom flask and cool to 0 °C.

  • Add 3-chloropropionyl chloride (1.0 mL, 11.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude intermediate ester. This intermediate is typically used directly in the next step.

Scientific Rationale: This step forms the necessary carbon chain that will cyclize to form the pyranone ring of the chroman-4-one. Pyridine is used as a base to scavenge the HCl generated during the acylation.

2.2: Intramolecular Cyclization to this compound

  • Dissolve the crude ester from the previous step in acetone (50 mL) in a 250 mL round-bottom flask.

  • Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Scientific Rationale: The base (potassium carbonate) facilitates an intramolecular nucleophilic substitution, where the phenoxide ion attacks the carbon bearing the chlorine atom, leading to the formation of the heterocyclic ring of the chroman-4-one. This is a variation of the Williamson ether synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from readily available starting materials. By following this two-part procedure, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The rationale behind each step has been explained to provide a deeper understanding of the chemical transformations involved.

References

Application Notes & Protocols: 6-Iodochroman-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chroman-4-one Scaffold

The chroman-4-one core is a privileged heterocyclic system that has garnered immense interest in medicinal chemistry and drug discovery.[1][2] This scaffold, consisting of a benzene ring fused to a dihydropyranone ring, is a foundational structure in a vast array of natural products, most notably flavonoids, and serves as a versatile template for synthesizing novel therapeutic agents.[1][3][4] Unlike the related chromones, chroman-4-ones lack a C2-C3 double bond, a seemingly minor structural variance that results in significant differences in their chemical reactivity and biological profiles.[2][4]

Derivatives of the chroman-4-one scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[2] The strategic functionalization of this core at various positions (C-2, C-3, C-6, C-7) allows for the fine-tuning of its biological activity, making it a prime candidate for library synthesis in drug development programs.[2][5]

The Unique Role of 6-Iodochroman-4-one

This guide focuses on This compound (CAS 101714-35-6) , a particularly valuable building block. The iodine atom at the C-6 position serves two primary strategic purposes:

  • A Handle for Advanced Synthesis: The carbon-iodine bond is an exceptionally effective leaving group for transition metal-catalyzed cross-coupling reactions.[6] This allows for the straightforward introduction of a diverse range of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups) at the C-6 position, which is known to be critical for modulating biological activity.[7][8]

  • Modulation of Pharmacological Activity: The presence of a large, electron-withdrawing substituent at the C-6 position has been shown to be favorable for the potency of chroman-4-one-based enzyme inhibitors, such as those targeting Sirtuin 2 (SIRT2).[7][8]

These attributes make this compound an ideal starting material for generating diverse chemical libraries aimed at discovering novel lead compounds.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The reactivity of the aryl iodide in this compound makes it a superb substrate for a suite of palladium-catalyzed reactions. These transformations are among the most powerful and widely used methods for C-C and C-N bond formation in modern organic synthesis.[9]

Below is a high-level workflow illustrating the central role of this compound as a precursor for generating molecular diversity.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Libraries start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki sonogashira Sonogashira (C-C Bond) start->sonogashira buchwald Buchwald-Hartwig (C-N Bond) start->buchwald prod_suzuki 6-Aryl/Heteroaryl Chroman-4-ones suzuki->prod_suzuki prod_sono 6-Alkynyl Chroman-4-ones sonogashira->prod_sono prod_buch 6-Amino Chroman-4-ones buchwald->prod_buch

Figure 1: Synthetic utility workflow for this compound.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[10] Its high functional group tolerance and relatively mild conditions make it ideal for late-stage functionalization in drug discovery.

Causality and Experimental Rationale
  • Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst like Pd(dppf)Cl₂ which is reduced in situ. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11] Potassium carbonate (K₂CO₃) is a moderately strong base, effective for this purpose and compatible with many functional groups.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis of 6-Phenylchroman-4-one

This protocol details the coupling of this compound with phenylboronic acid.

Reagent/MaterialMol. Wt. ( g/mol )Amount (mg)Moles (mmol)EquivalentsRole
This compound274.062741.01.0Aryl Halide Substrate
Phenylboronic Acid121.931461.21.2Organoboron Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂816.64410.050.05Palladium Precatalyst
Potassium Carbonate (K₂CO₃)138.214153.03.0Base
1,4-Dioxane-8 mL--Organic Solvent
Deionized Water-2 mL--Aqueous Solvent

Procedure:

  • To a flame-dried Schlenk flask, add this compound (274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvents are degassed by bubbling with argon for 20-30 minutes to further ensure an inert atmosphere.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired 6-phenylchroman-4-one. Typical yields range from 75-95%.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex [Ar-Pd(II)L₂-I] (Aryl Pd(II) Complex) pd0->pd2_complex Ar-I transmetal Transmetalation pd2_r1r2 [Ar-Pd(II)L₂-R'] pd2_complex->pd2_r1r2 R'-B(OH)₂ (Base) pd2_r1r2->pd0 Ar-R' red_elim Reductive Elimination

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting a terminal alkyne with an aryl halide.[12] This reaction is invaluable for creating rigid scaffolds and introducing linear structural elements, which are often explored in medicinal chemistry.

Causality and Experimental Rationale
  • Dual Catalyst System: The standard Sonogashira reaction employs a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI).[12][13] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It deprotonates the terminal alkyne to form the acetylide anion and also acts as a solvent and scavenger for the HI byproduct generated during the reaction.

  • Inert Atmosphere: This reaction is highly sensitive to oxygen, which can cause undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling). Therefore, maintaining a strictly anaerobic environment is paramount.

Detailed Experimental Protocol: Synthesis of 6-(Phenylethynyl)chroman-4-one
Reagent/MaterialMol. Wt. ( g/mol )Amount (mg/µL)Moles (mmol)EquivalentsRole
This compound274.06274 mg1.01.0Aryl Halide Substrate
Phenylacetylene102.14132 µL1.21.2Terminal Alkyne
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02Palladium Precatalyst
Copper(I) Iodide (CuI)190.457.6 mg0.040.04Co-catalyst
Triethylamine (Et₃N)101.195 mL--Base and Solvent
Tetrahydrofuran (THF), Anhydrous-5 mL--Co-solvent

Procedure:

  • To a flame-dried Schlenk flask, add this compound (274 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 8 hours. The reaction is often complete within this timeframe, but can be gently heated (e.g., to 40 °C) if proceeding slowly. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure 6-(phenylethynyl)chroman-4-one. Typical yields are in the 80-95% range.

Sonogashira Dual Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-I pd0->pd2 Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L₂-C≡CR' pd2->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR') cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2 alkyne H-C≡CR' alkyne->cu_acetylide + CuI - HI (Base)

Figure 3: Interlinked catalytic cycles of the Sonogashira reaction.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides.[14] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Causality and Experimental Rationale
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or BrettPhos are designed to facilitate the challenging reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.[15][16] A palladium precatalyst like Pd₂(dba)₃ is often used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases can be used but often require higher temperatures and longer reaction times.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocol: Synthesis of 6-(Phenylamino)chroman-4-one
Reagent/MaterialMol. Wt. ( g/mol )Amount (mg)Moles (mmol)EquivalentsRole
This compound274.062741.01.0Aryl Halide Substrate
Aniline93.13110 µL1.21.2Amine Coupling Partner
Pd₂(dba)₃915.7218.30.020.02Palladium Precatalyst
XPhos476.6528.60.060.06Ligand
Sodium tert-butoxide (NaOtBu)96.101351.41.4Base
Toluene, Anhydrous-10 mL--Solvent

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add this compound (274 mg, 1.0 mmol) to the tube.

  • Remove the tube from the glovebox. Add anhydrous toluene (10 mL) followed by aniline (110 µL, 1.2 mmol) under an argon atmosphere.

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, eluting with more ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 6-(phenylamino)chroman-4-one. Typical yields range from 70-90%.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd2_complex [Ar-Pd(II)L-I] pd0->pd2_complex Ar-I amide_form Amide Formation pd2_amide [Ar-Pd(II)L-NR'₂] pd2_complex->pd2_amide HNR'₂ (Base) pd2_amide->pd0 Ar-NR'₂ red_elim Reductive Elimination

Figure 4: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of diverse libraries of chroman-4-one derivatives. Its utility is primarily demonstrated through its efficient participation in robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The protocols outlined in this guide provide a validated starting point for researchers in organic synthesis and drug discovery. By leveraging these transformations, scientists can rapidly access novel chemical matter based on a privileged scaffold, accelerating the discovery of new therapeutic agents for a wide range of diseases.[17][18]

References

Applications of 6-Iodochroman-4-one in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman-4-one Scaffold and the Strategic Role of 6-Iodochroman-4-one

The chroman-4-one framework is a prominent heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its recurrence in a multitude of natural products and synthetic molecules that exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The versatility of the chroman-4-one core allows it to serve as a rigid scaffold for presenting diverse functional groups in a defined three-dimensional space, enabling precise interactions with various biological targets.

Within this important class of molecules, This compound emerges as a particularly valuable and strategic starting material for drug discovery campaigns. Its utility lies in the presence of an iodine atom at the C6 position of the aromatic ring. This iodo group is not merely a substituent; it is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, facilitating the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies. The electron-withdrawing nature of the iodo substituent can also influence the molecule's electronic properties, which can be crucial for target engagement.[5]

This technical guide provides an in-depth overview of the application of this compound in medicinal chemistry, focusing on its use in synthesizing potential kinase inhibitors. We will detail the scientific rationale, provide a field-proven experimental protocol for its key transformation, and discuss the biological context of the resulting derivatives.

Part 1: The Core Application — Palladium-Catalyzed Library Synthesis

The primary strategic value of this compound is its role as an electrophilic partner in cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl) in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[6] This high reactivity allows for the use of milder reaction conditions and a broader scope of coupling partners compared to the corresponding bromo- or chloro-analogs.

The Suzuki-Miyaura cross-coupling reaction is the most common and powerful application, enabling the formation of a carbon-carbon bond between the C6 position of the chromanone and a boronic acid or ester. This reaction is a cornerstone of modern medicinal chemistry, celebrated for its functional group tolerance, high yields, and commercially available reagents.

Below is a general workflow illustrating the central role of this compound in generating a library of 6-aryl derivatives for biological screening.

G cluster_start Starting Material cluster_reagents Reagent Library cluster_reaction Key Transformation cluster_product Product Library cluster_screening Downstream Application start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki boronic_acids Aryl/Heteroaryl Boronic Acids (R-B(OH)₂) boronic_acids->suzuki product_library Library of 6-Aryl-Chroman-4-one Derivatives suzuki->product_library screening High-Throughput Biological Screening product_library->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: General workflow for library synthesis from this compound.

Part 2: Application Note — Synthesis of 6-Aryl-Chroman-4-one Derivatives as Potential Kinase Inhibitors
2.1 Scientific Rationale and Target Selection

The chroman-4-one scaffold has been successfully utilized to develop potent and selective inhibitors against various enzyme families. Of particular interest are protein kinases and histone deacetylases, which are critical targets in oncology, immunology, and neurology.

  • Sirtuin 2 (SIRT2) Inhibition: Research has shown that chroman-4-one derivatives can act as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[5] Structure-activity relationship studies revealed that substitutions at the C6 and C8 positions are critical for potency. Specifically, larger, electron-withdrawing substituents at these positions were found to be favorable.[5] This finding provides a strong rationale for using this compound as a starting point, where the iodo group can be replaced with various electron-deficient or sterically diverse aryl and heteroaryl moieties to optimize SIRT2 inhibition.

  • Rho-Associated Kinase (ROCK) Inhibition: The chromen-4-one scaffold has also been identified as a new class of inhibitors for ROCKs, which are key regulators of cellular contraction and motility.[7] ROCK inhibitors are being investigated for the treatment of glaucoma, hypertension, and diabetic retinopathy.[7][8][9] The development of selective ROCK inhibitors based on the chromen-4-one core demonstrates the scaffold's suitability for binding within the ATP pocket of kinases. Diversification at the C6 position allows for the exploration of interactions with solvent-exposed regions of the kinase, potentially enhancing potency and selectivity.

The following protocol details the synthesis of a 6-aryl-chroman-4-one derivative, a core strategy for developing novel kinase inhibitors based on these precedents.

2.2 Detailed Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid. The choice of catalyst, ligand, base, and solvent system is based on established methodologies for coupling aryl iodides.[6][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (Spherical Phosphine ligand) (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Argon or Nitrogen gas

  • Microwave reaction vial or Schlenk flask with a magnetic stir bar

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried microwave reaction vial or Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality Note: Pd(OAc)₂ is a common and stable palladium precatalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to high catalytic efficiency for aryl iodides.[6] K₃PO₄ is an effective base for activating the boronic acid without causing side reactions like ester hydrolysis.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The active Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. An inert atmosphere is critical for reproducible and high-yielding reactions.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water via syringe to the vessel to achieve a final concentration of approximately 0.1 M with respect to the this compound. A typical solvent ratio is 5:1 dioxane:water.

    • Causality Note: The solvent mixture is crucial. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the water (e.g., by sparging with argon) removes dissolved oxygen.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C, or heat in a microwave reactor to 120 °C for 20-30 minutes. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. Check for the consumption of the this compound starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-chroman-4-one product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

2.3 Data Presentation: Representative Structure-Activity Relationship (SAR)

The protocol above can be used to generate a library of compounds. The table below illustrates a representative, albeit hypothetical, SAR for a series of 6-aryl-chroman-4-one derivatives tested against a generic kinase ("Kinase X"), based on principles observed in real-world studies.[5]

Compound IDR Group (at C6)Kinase X IC₅₀ (µM)
1 (Starting Material) Iodo> 50
2a Phenyl15.2
2b 4-Methoxyphenyl25.8
2c 4-Fluorophenyl8.5
2d 4-(Trifluoromethyl)phenyl2.1
2e 3-Pyridyl5.7

Analysis: The data suggests that substitution at the C6 position is essential for activity. Electron-donating groups (like methoxy in 2b ) appear to be less favorable, while electron-withdrawing groups (fluoro in 2c and trifluoromethyl in 2d ) enhance inhibitory potency. This provides a clear direction for further optimization.

2.4 Visualization of Key Mechanisms

Understanding the underlying biochemical and chemical mechanisms is crucial for rational drug design.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(I) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_iodide Ar-I (this compound) aryl_iodide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G ext_signal Extracellular Signal (e.g., LPA, Thrombin) receptor GPCR ext_signal->receptor rho_gefs RhoGEFs receptor->rho_gefs rhoa_gtp RhoA-GTP (Active) rho_gefs->rhoa_gtp +GTP rhoa_gdp RhoA-GDP (Inactive) rhoa_gtp->rhoa_gdp -GDP rock ROCK rhoa_gtp->rock Activates mlcp MLC Phosphatase (MLCP) rock->mlcp Inhibits mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates mlc_p MLC-p mlcp->mlc_p Dephosphorylates mlc->mlc_p contraction Actomyosin Contraction & Stress Fiber Formation mlc_p->contraction inhibitor 6-Aryl-Chroman-4-one (ROCK Inhibitor) inhibitor->rock BLOCKS

Caption: Simplified RhoA/ROCK signaling pathway and the site of inhibition.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its strategic importance is derived from the versatile iodo-substituent, which serves as a reactive handle for introducing molecular diversity through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura reaction. As demonstrated by the successful development of chroman-4-one-based inhibitors for targets such as SIRT2 and ROCK, the scaffold is biologically relevant and amenable to SAR exploration. By leveraging this compound, researchers can efficiently synthesize focused libraries to probe target interactions, optimize potency and selectivity, and ultimately accelerate the discovery of novel therapeutic agents.

References

Application Note & Protocols: A Roadmap for Investigating 6-Iodochroman-4-one in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Chroman-4-ones, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, including antimicrobial properties. This document outlines a strategic roadmap and detailed protocols for the comprehensive investigation of 6-iodochroman-4-one , a halogenated derivative, as a potential antimicrobial drug candidate. While direct studies on this specific compound are nascent, this guide provides the foundational methodologies to systematically evaluate its synthesis, antimicrobial efficacy, preliminary safety, and potential mechanisms of action, thereby paving the way for its development from a hit compound to a potential lead.

Introduction: The Scientific Rationale

Chroman-4-ones are privileged scaffolds in medicinal chemistry, serving as intermediates in the synthesis of many bioactive molecules and exhibiting intrinsic biological effects. Their structure, a fusion of a benzene ring and a dihydropyranone ring, is a key feature in various natural products with known antibacterial and antifungal activities.

The introduction of a halogen, specifically iodine, at the 6-position of the chromanone core is a strategic design choice. Halogenation can significantly modulate a molecule's physicochemical properties, including:

  • Lipophilicity: Influencing membrane permeability and target engagement.

  • Metabolic Stability: Affecting the compound's half-life and bioavailability.

  • Binding Interactions: Potentially forming halogen bonds with target proteins, enhancing binding affinity.

Iodine, in particular, has a long history of use in medicine for its potent antiseptic properties, capable of killing a broad spectrum of microbial pathogens, including bacteria, fungi, and viruses. The covalent incorporation of an iodine atom into the chromanone scaffold may therefore confer novel or enhanced antimicrobial activity. This document provides the experimental framework to test this hypothesis.

Synthesis and Characterization of this compound

The synthesis of 2-substituted 4-chromanones typically involves the reaction of an acetophenone with an aldehyde. For the parent this compound, a common route involves the intramolecular cyclization of a corresponding iodinated phenol derivative.

Protocol 2.1: Representative Synthesis of this compound

This protocol is a representative method and may require optimization.

  • Starting Material: 1-(5-iodo-2-hydroxyphenyl)ethanone.

  • Reaction: The starting material is reacted with paraformaldehyde and a suitable base (e.g., pyrrolidine or diethylamine) in a solvent like ethanol.

  • Cyclization: The reaction is heated under reflux or in a pressure tube to facilitate the intramolecular Michael addition, leading to the formation of the chromanone ring.

  • Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: The final product's identity and purity should be confirmed using:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is recommended for biological screening).

The Antimicrobial Screening Cascade

A tiered or cascaded approach is the most efficient method for evaluating a novel compound. This workflow prioritizes potent compounds while quickly eliminating inactive or overly toxic ones.

G cluster_0 PART 1: Primary Screening cluster_1 PART 2: Secondary Screening & Selectivity cluster_2 PART 3: Mechanism of Action (MoA) Studies cluster_3 PART 4: Lead Optimization synthesis Synthesis & Purity Check of this compound mic MIC Assay (Gram-positive, Gram-negative, Fungi) synthesis->mic Test Compound mbc MBC/MFC Assay mic->mbc Active Hits (Low MIC) hemo Hemolysis Assay mic->hemo cyto Mammalian Cytotoxicity (e.g., MTT/XTT Assay) mic->cyto mem_perm Membrane Permeability (NPN / PI Staining) mbc->mem_perm cyto->mem_perm Selective Hits (Low Toxicity) gyrase DNA Gyrase Inhibition mem_perm->gyrase Further Investigation sar Structure-Activity Relationship (SAR) mem_perm->sar other_moa Other Potential Targets gyrase->other_moa gyrase->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-level workflow for antimicrobial drug discovery.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 3.1.1: Broth Microdilution MIC Assay

This protocol is based on CLSI and EUCAST guidelines.

  • Preparation of Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Preparation of Inoculum: Grow microbial cultures to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi).

    • Negative (Growth) Control: Inoculum with broth and DMSO (vehicle), but no compound.

    • Sterility Control: Broth only, no inoculum.

  • Incubation: Incubate the plates at 37°C for 16-24 hours for most bacteria or at an appropriate temperature for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed by the naked eye.

Secondary Screening: Bactericidal/Fungicidal Activity and Selectivity

3.2.1. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC determines the lowest concentration of an agent required to kill 99.9% of the initial microbial population.

Protocol 3.2.1.1: MBC/MFC Determination

  • Subculturing: Following MIC determination, take a 10 µL aliquot from all wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain any test compound.

  • Incubation: Incubate the agar plates for 18-24 hours at 37°C.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

3.2.2. Hemolysis Assay

This assay provides an early indication of membrane-disrupting activity against mammalian cells, a common toxicity issue.

Protocol 3.2.2.1: Red Blood Cell Lysis Assay

  • Preparation of Erythrocytes: Obtain fresh whole blood (e.g., human or rat) with an anticoagulant. Wash the red blood cells (RBCs) by centrifugation and resuspend in phosphate-buffered saline (PBS) to create a 2% (v/v) solution.

  • Incubation: In a 96-well plate, mix serial dilutions of this compound with the RBC suspension.

  • Controls:

    • Positive Control: Triton X-100 (1% v/v) to cause 100% lysis.

    • Negative Control: PBS (vehicle) to represent 0% lysis.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes.

  • Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

3.2.3. Mammalian Cell Cytotoxicity Assay (MTT/XTT)

This assay assesses the compound's effect on the metabolic activity of a mammalian cell line, providing a measure of general cytotoxicity.

Protocol 3.2.3.1: XTT Cytotoxicity Assay

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of this compound for a defined period (e.g., 24-48 hours).

  • XTT Addition: Add the freshly prepared XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT to an orange formazan product.

  • Measurement: Measure the absorbance of the formazan product using a spectrophotometer (ELISA reader).

  • Analysis: Determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity). A high IC₅₀ relative to the MIC indicates good selectivity.

Illustrative Data Summary This compound (Hypothetical Data) Control Drug (e.g., Gentamicin)
MIC vs. S. aureus 8 µg/mL0.5 µg/mL
MIC vs. E. coli 16 µg/mL1 µg/mL
MIC vs. C. albicans 32 µg/mL4 µg/mL
MBC vs. S. aureus 16 µg/mL1 µg/mL
MBC/MIC Ratio 2 (Bactericidal)2 (Bactericidal)
Hemolysis (HC₅₀) >128 µg/mL>256 µg/mL
Cytotoxicity (IC₅₀) >128 µg/mL>256 µg/mL

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target is a critical step in drug development. Based on the chromanone scaffold and common antimicrobial mechanisms, several initial MoA studies can be prioritized.

G cluster_0 Potential Bacterial Targets compound This compound membrane Cell Membrane (Disruption/Permeabilization) compound->membrane Assay: NPN/PI Staining gyrase DNA Gyrase / Topo IV (Inhibition of DNA Replication) compound->gyrase Assay: Supercoiling Inhibition protein_synth Protein Synthesis (Ribosome Inhibition) compound->protein_synth Assay: Radiolabeled Precursors cell_wall Cell Wall Synthesis (e.g., Peptidoglycan) compound->cell_wall Assay: Macromolecule Synthesis

Caption: Potential mechanisms of action for investigation.

Bacterial Membrane Integrity Assay

Many novel antimicrobials act by disrupting the bacterial cell membrane.

Protocol 4.1.1: NPN and Propidium Iodide (PI) Staining

  • Bacterial Preparation: Prepare a bacterial suspension in a suitable buffer.

  • Outer Membrane Permeability: Use the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluorescence increases when it enters the hydrophobic interior of a compromised outer membrane. Measure fluorescence intensity after adding this compound.

  • Inner Membrane Permeability: Use the fluorescent dye Propidium Iodide (PI). PI can only enter cells with damaged cytoplasmic membranes and intercalate with DNA, causing a significant increase in fluorescence. Use flow cytometry or a fluorescence plate reader to quantify PI uptake.

DNA Gyrase Inhibition Assay

DNA gyrase and topoisomerase IV are essential bacterial enzymes and validated targets for antibiotics like fluoroquinolones.

Protocol 4.2.1: DNA Supercoiling Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322) as a substrate, and the necessary buffer and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a known gyrase inhibitor (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the enzyme to supercoil the plasmid DNA.

  • Analysis: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. The inhibition of supercoiling will be evident by the reduced mobility of the plasmid DNA compared to the untreated control.

Structure-Activity Relationship (SAR) Studies

If this compound shows promising activity, the next logical step is to synthesize analogs to establish an SAR. This provides insights into the pharmacophore and guides the design of more potent and selective compounds.

Key Modifications for Exploration:

  • Position of Iodine: Synthesize isomers with iodine at positions 5, 7, or 8.

  • Other Halogens: Replace iodine with bromine, chlorine, or fluorine at the 6-position to study the effect of halogen size and electronegativity.

  • Substitutions on the Aromatic Ring: Add electron-donating or electron-withdrawing groups at other positions.

  • Modifications at C2/C3: Introduce various alkyl or aryl substituents at the C2 or C3 positions of the chromanone ring to explore their impact on activity.

Conclusion and Future Directions

This document provides a comprehensive, albeit prospective, guide for the systematic evaluation of this compound as a novel antimicrobial agent. By following the outlined screening cascade, from initial MIC determination to preliminary MoA and SAR studies, researchers can efficiently assess its potential. Positive results from this workflow would establish this compound as a valid hit compound, justifying further investment in lead optimization, in vivo efficacy studies, and a more profound investigation into its precise molecular mechanism.

Protocol for the Synthesis of 6-Iodochroman-4-one Derivatives: A Guide to Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a core component in a multitude of bioactive molecules. The introduction of an iodine atom at the 6-position provides a valuable synthetic handle for further functionalization, making 6-iodochroman-4-one a key intermediate for creating diverse chemical libraries. This guide provides a detailed, two-step protocol for the synthesis of this compound, beginning with the synthesis of the chroman-4-one core via intramolecular Friedel-Crafts acylation, followed by regioselective electrophilic iodination. We delve into the underlying reaction mechanisms, offer expert insights into experimental choices, and provide comprehensive safety and characterization guidelines to ensure a reliable and reproducible workflow.

Introduction: The Significance of this compound

Chroman-4-ones, also known as 2,3-dihydro-1-benzopyran-4-ones, are heterocyclic compounds that form the structural basis for a wide range of natural products and synthetic molecules with significant biological activities, including anticancer, antioxidant, and antimicrobial properties.[1] The strategic placement of an iodine atom on the aromatic ring, specifically at the para-position to the ether oxygen (C6), offers a critical advantage for drug development professionals. This iodo-substituent can be readily transformed using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the chroman-4-one core and the exploration of structure-activity relationships (SAR).[2] This protocol provides a robust pathway to this versatile building block.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved in two principal stages:

  • Formation of the Chroman-4-one Core: This involves the reaction of a phenol with an α,β-unsaturated carboxylic acid or its equivalent, followed by an intramolecular cyclization. A common and effective method is the acid-catalyzed cyclization of 3-phenoxypropanoic acid.

  • Regioselective Iodination: The chroman-4-one core undergoes electrophilic aromatic substitution to introduce an iodine atom at the C6 position.

Synthesis_Workflow Start Phenol & Acrylic Acid Intermediate1 3-Phenoxypropanoic Acid Start->Intermediate1 Michael Addition Intermediate2 Chroman-4-one Intermediate1->Intermediate2 Intramolecular Friedel-Crafts Acylation Product This compound Intermediate2->Product Electrophilic Iodination

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

Chroman-4-one Formation

The synthesis of the chroman-4-one ring system from a phenol and an α,β-unsaturated carboxylic acid, such as acrylic acid, in the presence of a strong acid like polyphosphoric acid (PPA), proceeds through two key steps.[3] First, a Michael addition occurs where the phenolic oxygen attacks the β-carbon of the acrylic acid. Second, the resulting 3-phenoxypropanoic acid undergoes an intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring at the ortho position to the activating ether group, leading to cyclization and formation of the chroman-4-one.

Electrophilic Aromatic Iodination

The introduction of iodine onto the aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[4] The ether oxygen of the chroman-4-one is an activating, ortho-, para-directing group. Due to steric hindrance at the C8 (ortho) position, the substitution occurs predominantly at the C6 (para) position.

The mechanism involves the generation of a potent electrophile, the iodonium ion (I⁺). Molecular iodine (I₂) itself is generally not electrophilic enough to react with moderately activated aromatic rings. Therefore, an oxidizing agent (e.g., nitric acid, hydrogen peroxide) is used to oxidize I₂ to a more powerful electrophilic species.[5][6]

Iodination_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration I2 I2 I+ I+ I2->I+ Oxidizing Agent (e.g., HNO3) Chromanone Chroman-4-one Ring SigmaComplex Arenium Ion (Sigma Complex) Chromanone->SigmaComplex π-electrons attack I+ SigmaComplex2 Arenium Ion Product This compound SigmaComplex2->Product -H+ (Base abstracts proton)

Caption: Mechanism of electrophilic aromatic iodination.

Materials and Equipment

Reagent / Material Grade Supplier Notes
Chroman-4-one≥98%CommercialOr synthesize as per Protocol A
Iodine (I₂)ReagentCommercialSolid, handle in a fume hood
Iodine Monochloride (ICl)1.0 M in CH₂Cl₂CommercialAlternative iodinating agent
Acetic Acid (Glacial)ACS GradeCommercialSolvent
Dichloromethane (DCM)ACS GradeCommercialSolvent for extraction
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercialFor quenching excess iodine
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialFor neutralization
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography
Equipment
Round-bottom flasksAppropriate sizes
Reflux condenser
Magnetic stirrer with hotplate
Separatory funnel
Rotary evaporator
Glassware for chromatography
Fume HoodMandatory
Personal Protective EquipmentLab coat, safety goggles, gloves

Detailed Experimental Protocol

Protocol A: Synthesis of Chroman-4-one (Precursor)

This protocol describes a common method for synthesizing the precursor, chroman-4-one, from phenol.[7]

  • Michael Addition: In a round-bottom flask, dissolve phenol (1 equivalent) in a suitable solvent like tert-butanol. Add a catalytic amount of a base such as potassium carbonate. To this mixture, add acrylonitrile (1.1 equivalents) dropwise at room temperature. Stir the reaction for 20-40 hours.

  • Work-up & Isolation: After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-phenoxypropanenitrile.

  • Cyclization (Houben-Hoesch reaction): In a fume hood, carefully add the 3-phenoxypropanenitrile (1 equivalent) to a mixture of trifluoromethanesulfonic acid (1.5 equivalents) and trifluoroacetic acid (5 equivalents) at 0 °C.

  • Reaction & Quenching: Allow the mixture to warm to room temperature and stir until the reaction is complete. Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. Purify the crude product by column chromatography on silica gel to yield pure chroman-4-one.

Protocol B: Synthesis of this compound

Safety First: This procedure involves corrosive and toxic chemicals. Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[8][9]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve chroman-4-one (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of chroman-4-one).

  • Addition of Iodine: To the stirred solution, add iodine (I₂) (1.1 eq).

  • Initiation of Reaction: While stirring vigorously, slowly add concentrated nitric acid (approx. 0.5 eq) dropwise. An alternative, often milder, oxidizing system is I₂ with an oxidizing agent like hydrogen peroxide or potassium iodate in sulfuric acid.[10]

    • Expert Insight: The nitric acid acts as an oxidizing agent to generate the electrophilic I⁺ species in situ. The reaction is exothermic; slow addition is crucial to maintain control.

  • Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of excess iodine disappears.

    • Causality: Sodium thiosulfate reduces unreacted I₂ to colorless iodide (I⁻), simplifying purification and disposal.

  • Product Precipitation & Isolation: The product, this compound, will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a cold, dilute solution of sodium bicarbonate to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure, crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, with splitting patterns indicative of substitution at the 6-position. The protons at C2 and C3 will appear as triplets.

  • ¹³C NMR: The spectrum will show the carbonyl carbon signal around 190 ppm and the carbon bearing the iodine (C6) will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₇IO₂ (274.06 g/mol ).

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling Precautions

Working with iodinating agents requires strict adherence to safety protocols. Iodine monochloride, a potential alternative reagent, is highly corrosive and reacts violently with water.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[9] Eyewash stations and safety showers should be readily accessible.[11]

  • Handling: Iodine monochloride and concentrated acids are corrosive and can cause severe burns.[8] Avoid inhalation of vapors and any skin or eye contact.[13]

  • Spill Response: For small spills within a fume hood, use an inert absorbent material like vermiculite or dry sand. Do not use combustible materials.[8]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

Troubleshooting

Problem Possible Cause Solution
Low or no reactionIneffective generation of electrophile (I⁺)Ensure the oxidizing agent is fresh and added correctly. Consider a more potent iodinating system like ICl in a non-protic solvent.
Formation of multiple productsReaction temperature too high; side reactionsRun the reaction at a lower temperature. Ensure slow addition of reagents. Re-purify the product carefully using column chromatography.
Product is an oil, not a solidImpurities are presentAttempt to purify by column chromatography. Impurities can depress the melting point and prevent crystallization.
Brown color persists after quenchInsufficient sodium thiosulfateAdd more saturated sodium thiosulfate solution until the color is fully discharged.

References

Application Notes & Protocols for Reactions Involving 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental setup and execution of palladium-catalyzed cross-coupling reactions using 6-Iodochroman-4-one. This versatile building block is pivotal in medicinal chemistry for synthesizing a wide array of molecular scaffolds. These notes detail the underlying principles, step-by-step protocols, and critical insights for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, ensuring scientific integrity and reproducibility.

Introduction: The Synthetic Utility of this compound

This compound is a highly valuable heterocyclic intermediate in modern organic synthesis. Its structure combines a chromanone core, a common motif in biologically active compounds, with a strategically placed iodine atom. The carbon-iodine bond at the 6-position is particularly amenable to forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions.[1][2] This reactivity makes it a cornerstone for constructing complex molecules, including kinase inhibitors, agents for neurodegenerative diseases, and other pharmaceutical candidates.

The protocols outlined herein are designed to be robust starting points, providing not just procedural steps but also the causal reasoning behind the choice of catalysts, ligands, bases, and solvents.

Physicochemical Properties & Safety

Before commencing any experimental work, it is imperative to be familiar with the properties and safety requirements of this compound.

PropertyValueSource
CAS Number 101714-35-6[3]
Molecular Formula C₉H₇IO₂
Molecular Weight 274.06 g/mol
Appearance Off-white to yellow solid
Melting Point 125-129 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF, Dioxane, DMF

Safety Profile:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Hazards: May cause skin and eye irritation. Avoid inhalation of dust. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological information.

  • Storage: Store in a cool, dry place away from light and incompatible materials.

The Engine of Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are transformative tools in organic chemistry, enabling the precise formation of C-C and C-N bonds with high functional group tolerance.[5] The general mechanism for these reactions proceeds through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[1][6]

The reactivity of the C-I bond in this compound makes it an excellent electrophilic partner for these transformations.

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)-X (Palladacycle) Pd0->PdII R¹-X OxAdd Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)-R² PdII->PdII_R2 R²-M Transmetal Transmetalation (R²-M) PdII_R2->Pd0 Product R¹-R² (Coupled Product) PdII_R2->Product RedElim Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[7][8] It is widely used due to the stability and low toxicity of boronic acid reagents.

Mechanistic Rationale

The reaction is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) catalyst.[8] A crucial step is the activation of the boronic acid by a base to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex.[7] Reductive elimination finally yields the biaryl product and regenerates the Pd(0) catalyst.[9]

Detailed Experimental Protocol

Objective: To synthesize 6-Phenylchroman-4-one from this compound and Phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Phenylboronic acid, and K₂CO₃.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos. Add this mixture to the Schlenk flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Phenylchroman-4-one.

Typical Reaction Parameters & Troubleshooting
ParameterRecommended ConditionRationale / Troubleshooting
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(0) sources are essential. If using Pd(II), a ligand like SPhos helps in situ reduction.[10]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands stabilize the Pd center and promote efficient catalysis.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid. K₃PO₄ is stronger and can be useful for less reactive substrates.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle.[10]
Issue: Low Yield -Ensure reagents are dry and the system is rigorously deoxygenated. Try a different ligand or a stronger base.
Issue: Protodeborylation -This side reaction (boronic acid replaced by 'H') can be minimized by using anhydrous conditions (if possible) or shorter reaction times.

Application Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is unique in its typical use of both palladium and copper(I) as co-catalysts.[12]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate.[14] This species then undergoes transmetalation with the Pd(II) complex. Reductive elimination provides the arylalkyne product.[13]

Sonogashira_Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add this compound, Pd Catalyst, Cu(I) salt, Ligand start->reagents add_alkyne Add Terminal Alkyne and Amine Base reagents->add_alkyne react Heat and Stir (Monitor by TLC/LC-MS) add_alkyne->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Detailed Experimental Protocol

Objective: To synthesize 6-(Phenylethynyl)chroman-4-one from this compound and Phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-6 hours. Monitor by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Concentration: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the desired product.

Application Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[15][16] This method has largely replaced harsher, classical methods for synthesizing aryl amines.[17]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of this compound to the Pd(0) catalyst.[18] The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.[18] Subsequent reductive elimination forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[19]

Detailed Experimental Protocol

Objective: To synthesize 6-(Phenylamino)chroman-4-one from this compound and Aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk flask.

  • Reagent Addition: Add this compound, anhydrous toluene, and finally aniline.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Extraction and Concentration: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the target N-aryl amine.

Application Protocol 4: Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[20][21] It is a valuable tool for vinylation of aryl systems.

Mechanistic Rationale

The reaction starts with the oxidative addition of this compound to Pd(0). The resulting organopalladium(II) complex then undergoes migratory insertion with the alkene.[22] This is followed by a β-hydride elimination step to release the substituted alkene product. Finally, the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by a base.[23]

Detailed Experimental Protocol

Objective: To synthesize 6-((E)-2-Phenylethenyl)chroman-4-one from this compound and Styrene.

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Reagent Addition: Add anhydrous DMF, triethylamine, and styrene.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-18 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired stilbene derivative.

Conclusion

This compound stands out as a versatile and powerful building block for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and adaptable pathways for its functionalization. By understanding the mechanistic principles and adhering to the detailed protocols, researchers can effectively leverage the reactivity of this intermediate to accelerate their discovery programs.

References

Application Note: Derivatization of 6-Iodochroman-4-one for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Chroman-4-one Scaffold

The chroman-4-one core is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a wide array of natural products, particularly flavonoids, and synthetic compounds exhibiting significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6] The versatility of the chroman-4-one framework makes it an excellent starting point for the development of novel therapeutic agents.[1][2]

Among its various analogues, 6-iodochroman-4-one stands out as a uniquely valuable intermediate for library synthesis. The iodine atom at the C6 position of the aromatic ring serves as a highly efficient chemical handle for a variety of palladium-catalyzed cross-coupling reactions.[7] This strategic placement allows for the systematic and modular introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space. Derivatization at this position can profoundly influence the molecule's interaction with biological targets, making it a focal point for establishing structure-activity relationships (SAR).[1][8]

This guide provides detailed protocols for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to derivatize this compound, thereby creating a chemically diverse library of compounds poised for high-throughput biological screening.

Core Diversification Strategy

The power of this compound lies in its ability to serve as a common precursor for multiple reaction pathways, each yielding a distinct class of compounds. This diversification strategy allows for the efficient generation of a library with varied structural, electronic, and steric properties from a single, readily accessible intermediate.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes start This compound suzuki Suzuki-Miyaura (+ R-B(OH)2) start->suzuki C-C sono Sonogashira (+ R-C≡CH) start->sono C-C buchwald Buchwald-Hartwig (+ R-NH2) start->buchwald C-N prod_suzuki 6-Aryl/Vinyl- chroman-4-ones (C-C sp2-sp2) suzuki->prod_suzuki prod_sono 6-Alkynyl- chroman-4-ones (C-C sp2-sp) sono->prod_sono prod_buchwald 6-Amino- chroman-4-ones (C-N sp2-N) buchwald->prod_buchwald

Caption: Diversification strategy for this compound.

Part 1: Synthetic Protocols for Library Generation

The following protocols are designed for parallel synthesis in mind and can be adapted for multi-well plates or individual reaction vessels.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons, making it ideal for synthesizing biaryl or styrenyl chromanones.[9][10] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid-derived boronate complex, and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11] A base is required to activate the boronic acid for the transmetalation step.[12]

Materials & Reagents:

  • This compound

  • Aryl or Vinyl Boronic Acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents), aqueous 2M solution

  • Toluene and Ethanol (3:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial under an inert atmosphere, add this compound (100 mg, 1.0 eq), the desired boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the toluene/ethanol solvent mixture (4 mL) to the vial, followed by the 2M aqueous K₂CO₃ solution (1 mL).

  • Reaction Execution: Equip the vial with a condenser, and heat the mixture to 85-90 °C with vigorous stirring.

  • Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the this compound spot indicates reaction completion (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl/vinyl-chroman-4-one.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

Scientific Rationale: The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is exceptionally useful for introducing rigid, linear alkyne linkers into the chromanone scaffold. The classic mechanism involves a dual catalytic cycle with palladium and a copper(I) co-catalyst.[15] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition.[15] A copper-free variant exists but often requires stronger bases or specialized ligands.[16]

Materials & Reagents:

  • This compound

  • Terminal Alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equivalents)

  • Copper(I) Iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, degassed reaction vial under an inert atmosphere, add this compound (100 mg, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and the amine base (e.g., TEA, 3.0 eq). Stir for 5 minutes. Then, add the terminal alkyne (1.5 eq) dropwise.

  • Reaction Execution: Stir the reaction at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required.

  • Monitoring (Trustworthiness): Monitor the reaction by TLC. A color change and the formation of an ammonium salt precipitate are often observed. The reaction is typically complete within 2-8 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 6-alkynyl-chroman-4-one.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[17][18] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, which is often difficult to achieve via classical methods.[17] The choice of a bulky, electron-rich phosphine ligand is critical to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[19][20] A strong, non-nucleophilic base is required to deprotonate the amine.[20]

Materials & Reagents:

  • This compound

  • Primary or Secondary Amine (1.3 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry vial. Add a portion of the anhydrous solvent and stir for 10-15 minutes.

  • Reaction Setup: In a separate vial, add this compound (100 mg, 1.0 eq), the amine (1.3 eq), and the base (NaOtBu, 1.5 eq).

  • Reagent Combination: Transfer the pre-formed catalyst solution to the vial containing the substrate, amine, and base using a cannula or syringe. Add additional solvent to reach a final concentration of ~0.1 M.

  • Reaction Execution: Seal the vial and heat to 100-110 °C with vigorous stirring.

  • Monitoring (Trustworthiness): Monitor by TLC or LC-MS. These reactions are often complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and filter.

  • Purification: After concentration, purify the residue by flash column chromatography to isolate the 6-amino-chroman-4-one product.

Part 2: Biological Screening of the Derivative Library

Once a library of this compound derivatives has been synthesized and characterized, the next phase is to evaluate their biological activity using high-throughput screening (HTS).

General HTS Workflow

The screening process is a systematic workflow designed to identify, confirm, and characterize active compounds ("hits") from the synthesized library.[21][22]

HTS_Workflow cluster_prep Library Preparation cluster_screen Screening & Hit ID cluster_validation Hit Validation & Characterization prep Synthesized Library (Purified Compounds) plate Plate Compounds in DMSO (384-well format) prep->plate primary Primary HTS (Single Concentration, e.g., 10 µM) plate->primary data_analysis Data Analysis (% Inhibition, Z-Score) primary->data_analysis hit_id Hit Identification (Threshold Cutoff) data_analysis->hit_id confirm Hit Confirmation (Re-test from fresh stock) hit_id->confirm Identified 'Hits' dose Dose-Response Assay (Determine IC50/EC50) confirm->dose sar Preliminary SAR Analysis dose->sar

Caption: A typical workflow for high-throughput screening.

Protocol: General Primary High-Throughput Screen

This protocol describes a representative biochemical assay (e.g., a kinase inhibition assay) in a 384-well plate format. It should be adapted based on the specific biological target.

Assay Preparation:

  • Compound Plates: Serially dilute the synthesized library compounds in DMSO to create stock plates. For the primary screen, use an acoustic dispenser or pin tool to transfer a small volume (e.g., 50 nL) to a 384-well assay plate to achieve a final assay concentration of 10 µM.[21][23]

  • Controls: Dedicate specific wells on each plate for:

    • Negative Control: DMSO vehicle only (represents 0% inhibition).[23]

    • Positive Control: A known inhibitor of the target (represents 100% inhibition).[23]

Step-by-Step HTS Protocol:

  • Compound Plating: Dispense 50 nL of compounds and controls into the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Using a robotic liquid handler, add 5 µL of the target enzyme solution (e.g., Kinase A in assay buffer) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP solution to all wells.[23]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the product by adding 10 µL of a detection reagent (e.g., a TR-FRET antibody mix that detects the phosphorylated substrate).

  • Final Incubation: Incubate for 60 minutes to allow the detection signal to stabilize.

  • Plate Reading: Read the plate using a suitable plate reader (e.g., a TR-FRET capable reader).

Data Analysis and Hit Confirmation
  • Data Normalization: Raw data from the plate reader is normalized using the control wells on each plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assay Quality Control: The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent for HTS.[21]

  • Hit Selection: Hits are identified as compounds that meet a predefined activity threshold (e.g., >50% inhibition or a Z-score > 3).[21]

  • Hit Confirmation: Primary hits must be re-tested from freshly prepared solutions to rule out false positives.[21]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilutions) to generate dose-response curves and determine their potency (IC₅₀ or EC₅₀ values).

Data Presentation: Hypothetical Screening Results

The ultimate goal is to build an SAR table to guide the next round of synthesis.

Compound IDR Group (at C6)Reaction TypeIC₅₀ (nM) vs. Target AIC₅₀ (nM) vs. Target B
Parent -IN/A>10,000>10,000
LIB-S01 4-methoxyphenyl-Suzuki751,500
LIB-S02 3-pyridyl-Suzuki250300
LIB-N01 -NH-(4-fluorobenzyl)Buchwald-Hartwig120>10,000
LIB-P01 phenylethynyl-Sonogashira9804,500

This table illustrates how derivatization of the 6-iodo position leads to potent and selective inhibitors. For example, LIB-N01 shows high potency and excellent selectivity for Target A over Target B.

References

Application Notes and Protocols: 6-Iodochroman-4-one as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an iodine atom at the 6-position of this scaffold creates 6-iodochroman-4-one, a molecule with significant potential as a versatile molecular probe. The iodine moiety not only influences the molecule's biological activity but also serves as a powerful handle for a variety of biomedical research applications. This guide provides an in-depth exploration of the potential uses of this compound as a molecular probe, complete with detailed protocols for its application in molecular imaging and as a precursor for more complex chemical biology tools.

Introduction: The Strategic Design of this compound

The chroman-4-one core, a fusion of a benzene and a dihydropyran ring, is a key structural motif in a wide array of natural and synthetic compounds with significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The specific biological effects of chroman-4-one derivatives are heavily influenced by the substitution patterns on the ring system.[4]

The incorporation of an iodine atom at the 6-position offers several strategic advantages for its use as a molecular probe:

  • Modulation of Biological Activity: Halogenation can significantly impact a molecule's binding affinity and selectivity for its biological targets.[5] The iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.[5]

  • A Handle for Bioimaging: The iodine atom can be replaced with a radioactive isotope, such as Iodine-124 (¹²⁴I), a positron emitter with a relatively long half-life of 4.2 days.[6] This makes ¹²⁴I-labeled compounds ideal for Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging technique that allows for the quantitative tracking of molecules in real-time.[7]

  • A Versatile Precursor for Chemical Synthesis: The carbon-iodine bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a convenient starting point for the synthesis of more complex and highly functionalized molecular probes.

Proposed Application: A PET Imaging Agent for Sirtuin 2 (SIRT2)

Rationale: Several substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a deacetylase implicated in neurodegenerative diseases and cancer.[4] We hypothesize that this compound can be developed into a PET radioligand for imaging SIRT2 expression and activity in vivo. This would be a valuable tool for studying the role of SIRT2 in disease and for the development of novel SIRT2-targeted therapies.

Workflow for Developing [¹²⁴I]this compound as a SIRT2 PET Probe

G cluster_0 Probe Development cluster_1 Preclinical Evaluation A Synthesis of non-radioactive this compound B In vitro SIRT2 Inhibition Assay A->B Validate biological activity C Radiosynthesis of [¹²⁴I]this compound B->C Proceed if active D In vitro Autoradiography C->D Confirm target binding of radiolabeled probe E In vivo PET/CT Imaging in Rodent Model D->E Move to in vivo studies F Ex vivo Biodistribution Studies E->F Correlate imaging data with tissue concentration G Metabolite Analysis E->G Assess in vivo stability

Caption: Workflow for the development and validation of [¹²⁴I]this compound as a PET probe for SIRT2.

Detailed Experimental Protocols

Protocol 1: Radiosynthesis of [¹²⁴I]this compound

Principle: This protocol describes a potential method for the radiosynthesis of [¹²⁴I]this compound from a suitable precursor, such as a 6-bromo or 6-trimethylstannyl derivative, via a nucleophilic substitution or Stille coupling reaction, respectively. The choice of precursor will depend on synthetic accessibility and reaction efficiency. Here, we outline a method using a 6-bromochroman-4-one precursor.

Materials:

  • 6-Bromochroman-4-one (precursor)

  • [¹²⁴I]Sodium iodide in 0.1 M NaOH

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Sodium ascorbate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC grade acetonitrile and water

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile filters (0.22 µm)

Instrumentation:

  • Automated radiosynthesis module or shielded hot cell

  • Analytical and semi-preparative HPLC systems with a radioactivity detector

  • Gamma counter

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of 6-bromochroman-4-one in 200 µL of anhydrous DMF in a sealed reaction vial.

  • Reagent Preparation: In a separate vial, prepare a solution of CuI (0.5 mg) and DMEDA (1 µL) in 100 µL of DMF.

  • Radioiodination Reaction:

    • Add the [¹²⁴I]NaI solution (e.g., 185-370 MBq) to the reaction vial containing the precursor.

    • Add 50 µL of a freshly prepared sodium ascorbate solution (10 mg/mL in water) to prevent oxidation.

    • Add the CuI/DMEDA solution to the reaction vial.

    • Seal the vial and heat at 120-140 °C for 30-45 minutes.

  • Purification:

    • After cooling, quench the reaction with 1 mL of a 1:1 mixture of acetonitrile and water.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with a gradient of acetonitrile and 0.1% TFA in water at a flow rate of 4-5 mL/min.

    • Collect the fraction corresponding to the [¹²⁴I]this compound peak, identified by its retention time relative to a non-radioactive standard.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Pass the diluted solution through a C18 SPE cartridge to trap the product.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the [¹²⁴I]this compound from the cartridge with a small volume of ethanol.

    • Dilute the ethanol solution with sterile saline to a final ethanol concentration of <10%.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity by analytical HPLC.

    • Measure the specific activity (GBq/µmol).

    • Perform a filter-binding assay to ensure sterility.

    • Measure the endotoxin levels.

Expected Results and Troubleshooting:

ParameterExpected ValueTroubleshooting
Radiochemical Yield> 30%Optimize reaction temperature, time, and precursor/reagent concentrations.
Radiochemical Purity> 95%Improve HPLC separation conditions (gradient, flow rate).
Specific Activity> 50 GBq/µmolReduce the amount of non-radioactive precursor; ensure high-quality [¹²⁴I]NaI.
Protocol 2: In Vivo PET/CT Imaging in a Rodent Model of Neuroinflammation

Principle: This protocol outlines the use of [¹²⁴I]this compound for in vivo imaging of SIRT2 in a mouse model of neuroinflammation, where SIRT2 is known to be upregulated.

Materials:

  • [¹²⁴I]this compound, formulated in sterile saline

  • Anesthetized mice (e.g., lipopolysaccharide-induced neuroinflammation model)

  • PET/CT scanner

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (2-3% in oxygen).

  • Radiotracer Administration: Inject a bolus of [¹²⁴I]this compound (e.g., 5-10 MBq) via the tail vein.

  • PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Perform a dynamic PET scan for 60-90 minutes post-injection, followed by static scans at later time points (e.g., 2, 4, 24 hours).

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the brain and other organs.

    • Generate time-activity curves (TACs) for each ROI to assess the radiotracer's pharmacokinetics.

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

Advanced Application: A Precursor for Targeted Probe Synthesis

The carbon-iodine bond in this compound is a versatile synthetic handle for creating more complex and targeted molecular probes through cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Molecular Probes A This compound B Sonogashira Coupling (with terminal alkyne) A->B C Suzuki Coupling (with boronic acid/ester) A->C D Heck Coupling (with alkene) A->D E Fluorescently Labeled Probes (e.g., with a fluorophore-alkyne) B->E F Bioconjugates (e.g., linked to a peptide or antibody) C->F G Photoaffinity Probes D->G

Caption: Synthetic utility of this compound as a precursor for advanced molecular probes.

Conclusion

This compound represents a promising and versatile platform for the development of novel molecular probes. Its chroman-4-one core provides a biologically relevant scaffold, while the iodine substituent offers a gateway to a wide range of applications, from in vivo imaging with PET to the synthesis of highly specific chemical biology tools. The protocols and concepts outlined in this guide are intended to provide a solid foundation for researchers to explore and unlock the full potential of this intriguing molecule in their own investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Iodochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your yield.

Introduction

This compound is a valuable intermediate in medicinal chemistry, with the chroman-4-one scaffold being a privileged structure in numerous biologically active compounds.[1][2] The introduction of an iodine atom at the 6-position provides a handle for further functionalization, making it a key building block in the synthesis of complex molecules. This guide will focus on two primary synthetic routes: the Sandmeyer reaction starting from 6-aminochroman-4-one and the direct electrophilic iodination of chroman-4-one.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Route 1: Sandmeyer Reaction of 6-Aminochroman-4-one

The Sandmeyer reaction is a classic and reliable method for introducing iodine onto an aromatic ring via a diazonium salt intermediate.[3][4]

Troubleshooting Common Issues in the Sandmeyer Reaction

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of this compound Incomplete diazotization: The diazonium salt is the key intermediate. Its formation is sensitive to temperature and acid concentration.- Maintain low temperature: Keep the reaction mixture between 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature control. - Ensure sufficient acidity: A strong acidic medium is crucial for the formation and stability of the diazonium salt.[3]
Decomposition of the diazonium salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to side products.- Use the diazonium salt immediately after its formation. Do not let it warm up.
Inefficient iodide displacement: The displacement of the diazonium group by iodide may be incomplete.- Use a fresh, saturated solution of potassium iodide (KI). - Consider the addition of a copper(I) catalyst (e.g., CuI), although often not strictly necessary for iodination, it can sometimes improve yields.[4]
Formation of a dark, tarry substance Side reactions: Phenolic byproducts can form from the reaction of the diazonium salt with water, which can then polymerize.- Ensure the reaction is performed under strongly acidic conditions to suppress the formation of phenols. - Add the potassium iodide solution slowly to the diazonium salt solution to control the reaction rate and minimize side reactions.
Product is contaminated with starting material (6-aminochroman-4-one) Incomplete reaction: The diazotization or the iodide displacement step did not go to completion.- Increase the reaction time for the iodide displacement step. - Ensure the stoichiometry of the reagents is correct. A slight excess of sodium nitrite and potassium iodide can be used.
Difficulty in product isolation/purification Emulsion formation during workup: The presence of finely divided solids or tars can lead to stable emulsions.- Filter the crude reaction mixture before extraction to remove any solid byproducts. - Use a larger volume of organic solvent for extraction. - Break the emulsion by adding brine or by gentle centrifugation.
Co-elution of impurities during chromatography: Structurally similar byproducts may be difficult to separate.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[1]
Route 2: Direct Electrophilic Iodination of Chroman-4-one

Direct iodination offers a more streamlined approach, avoiding the need for the amino precursor. However, controlling regioselectivity and reactivity can be challenging.

Troubleshooting Common Issues in Electrophilic Iodination

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Low reactivity of the iodinating agent: Iodine itself is a weak electrophile and often requires an activating agent.- Use a more reactive iodinating species. Common choices include N-iodosuccinimide (NIS), iodine monochloride (ICl), or iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide.[5] - The combination of I2 and a silver salt (e.g., AgNO3, Ag2SO4) can generate a potent electrophilic iodine species.
Deactivation of the aromatic ring: The carbonyl group in the chroman-4-one structure is deactivating, making electrophilic substitution less favorable.- Employ a stronger Lewis acid catalyst (e.g., AlCl3, FeCl3) to activate the aromatic ring. However, be cautious as this can also lead to side reactions.
Formation of multiple iodinated products (e.g., 8-iodo, di-iodo isomers) Lack of regioselectivity: The directing effects of the ether oxygen and the carbonyl group can lead to substitution at other positions.- Optimize reaction conditions: Lowering the reaction temperature can often improve regioselectivity. - Choice of iodinating reagent: Sterically bulky iodinating reagents may favor substitution at the less hindered 6-position.
Reaction does not go to completion Insufficient activation: The reaction conditions may not be harsh enough to overcome the deactivation of the ring.- Increase the reaction time or temperature cautiously, while monitoring for the formation of byproducts by TLC. - Increase the amount of catalyst or activating agent.
Product degradation Harsh reaction conditions: Strong acids or high temperatures can lead to decomposition of the chroman-4-one ring system.- Use milder reaction conditions where possible. For example, using NIS with a catalytic amount of a protic acid like trifluoroacetic acid.

Part 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common synthetic route to this compound?

While both the Sandmeyer reaction and direct iodination are viable, the Sandmeyer route starting from 6-aminochroman-4-one is often preferred for its high regioselectivity. Direct iodination can be more challenging to control and may result in a mixture of isomers.

Q2: How can I synthesize the precursor, 6-aminochroman-4-one?

6-Aminochroman-4-one can be prepared by the reduction of 6-nitrochroman-4-one. The nitration of chroman-4-one typically yields a mixture of 6-nitro and 8-nitro isomers, which can be separated by chromatography. The 6-nitro isomer can then be reduced to the corresponding amine using standard methods such as catalytic hydrogenation (H2/Pd-C) or reduction with metals in acidic media (e.g., SnCl2/HCl).

Sandmeyer Reaction FAQs

Q3: Why is it critical to maintain a low temperature during diazotization?

Aryl diazonium salts are thermally unstable. At temperatures above 5-10 °C, they readily decompose, losing nitrogen gas to form highly reactive aryl cations. These cations can then react non-selectively with various nucleophiles in the reaction mixture, including water, leading to undesired phenolic byproducts and a lower yield of the target aryl iodide.

Q4: What is the role of the strong acid in the diazotization step?

A strong acid, such as hydrochloric or sulfuric acid, serves two main purposes. First, it protonates nitrous acid (formed in situ from sodium nitrite) to generate the active nitrosating agent. Second, it maintains a low pH, which stabilizes the resulting diazonium salt and prevents it from coupling with the starting amine to form diazoamino compounds.

Electrophilic Iodination FAQs

Q5: What factors influence the regioselectivity of the direct iodination of chroman-4-one?

The regioselectivity is a result of the interplay between the activating, ortho-, para-directing ether oxygen and the deactivating, meta-directing carbonyl group. The 6- and 8-positions are activated by the ether oxygen. Steric hindrance can play a role, with the 6-position being generally less hindered than the 8-position. The choice of iodinating reagent and reaction conditions can also influence the isomeric ratio.

Q6: Are there any "greener" alternatives for iodination?

Yes, research is ongoing into more environmentally friendly iodination methods. Some approaches utilize electrochemical methods to generate the iodinating species in situ, reducing the need for harsh chemical oxidants.[6][7] Others employ hypervalent iodine reagents, which can offer milder reaction conditions and improved selectivity.[8]

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization.

Step 1: Diazotization of 6-Aminochroman-4-one

  • Dissolve 6-aminochroman-4-one (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Iodide Displacement

  • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color of iodine should disappear).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound.[1]

Protocol 2: Direct Electrophilic Iodination of Chroman-4-one

This is a general procedure and the choice of iodinating agent and catalyst may need to be optimized.

  • To a solution of chroman-4-one (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the iodinating reagent (e.g., N-iodosuccinimide, 1.1 eq).

  • Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid or silver triflate).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Perform an aqueous work-up as described in Protocol 1, Step 3.

  • Purify the crude product by column chromatography to separate the desired 6-iodo isomer from other isomers and starting material.

Part 4: Visualizations

Reaction Scheme: Synthesis of this compound

Synthesis_of_6_Iodochroman_4_one cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Direct Iodination 6-Aminochroman-4-one 6-Aminochroman-4-one Diazonium Salt Diazonium Salt 6-Aminochroman-4-one->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C 6-Iodochroman-4-one_1 This compound Diazonium Salt->6-Iodochroman-4-one_1 KI Chroman-4-one Chroman-4-one 6-Iodochroman-4-one_2 This compound Chroman-4-one->6-Iodochroman-4-one_2 Iodinating Agent (e.g., NIS, I2/Ag+)

Caption: Synthetic routes to this compound.

Troubleshooting Workflow: Low Yield in Sandmeyer Reaction

Troubleshooting_Workflow start Low Yield of This compound check_diazotization Check Diazotization Step start->check_diazotization check_displacement Check Iodide Displacement start->check_displacement check_workup Check Work-up & Purification start->check_workup temp_control Maintain 0-5 °C check_diazotization->temp_control Temperature Control? acid_conc Ensure Sufficient Acid check_diazotization->acid_conc Sufficient Acid? fresh_reagents Use Fresh NaNO2 check_diazotization->fresh_reagents Reagent Quality? immediate_use Use Diazonium Salt Immediately check_diazotization->immediate_use Immediate Use? ki_solution Use Saturated KI Solution check_displacement->ki_solution KI Concentration? reaction_time Increase Reaction Time/Temp check_displacement->reaction_time Reaction Conditions? catalyst Consider Cu(I) Catalyst check_displacement->catalyst Catalyst Used? emulsion Address Emulsion Formation check_workup->emulsion Emulsion during Extraction? chromatography Optimize Chromatography check_workup->chromatography Purification Issues?

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

References

Technical Support Center: Navigating the Synthesis of Halogenated Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the synthesis of halogenated chromanones. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic compounds. Halogenated chromanones are privileged scaffolds in medicinal chemistry, but their synthesis can be fraught with challenges ranging from poor regioselectivity to low yields.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and practical insights to optimize your synthetic routes, improve your outcomes, and accelerate your research.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section is structured to help you diagnose and resolve common problems encountered during the synthesis of halogenated chromanones. Each issue is presented with its potential causes and a series of recommended actions grounded in established chemical principles.

Problem 1: Low or No Yield of the Desired Chromanone Product

Potential Causes:

  • Inefficient Cyclization: The intramolecular cyclization of the precursor (e.g., a 2'-hydroxychalcone or a related intermediate) is often the critical step and can be sluggish under suboptimal conditions.

  • Decomposition of Starting Materials or Product: The reaction conditions, such as strong acids or high temperatures, may be too harsh, leading to the degradation of sensitive functional groups.[2]

  • Poor Quality of Reagents or Solvents: Impurities in reagents or residual water in solvents can interfere with the reaction, particularly with moisture-sensitive catalysts like aluminum chloride (AlCl₃) used in Friedel-Crafts reactions.[3]

  • Sub-optimal Reaction Temperature: Inefficient heat transfer can lead to a reaction temperature that is too low for the reaction to proceed at a reasonable rate.[2]

Recommended Actions:

  • Optimize Cyclization Conditions:

    • Acid Catalysis: For acid-catalyzed cyclizations, screen a variety of acids such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or triflic acid.[1] The choice of acid can significantly impact the yield.

    • Base-Mediated Cyclization: In some cases, a base-mediated cyclization using reagents like sodium hydride (NaH) or piperidine in pyridine can be more effective.[1]

    • Microwave Irradiation: Consider using microwave-assisted synthesis to accelerate the cyclization step and potentially improve yields.[1][4]

  • Control Reaction Conditions:

    • Temperature Monitoring: Closely monitor the internal reaction temperature. For exothermic reactions, ensure efficient cooling to prevent side reactions and degradation.[2]

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive compounds, especially phenols.

  • Ensure Reagent and Solvent Quality:

    • Use Anhydrous Solvents: For moisture-sensitive reactions like Friedel-Crafts acylation, use freshly distilled or commercially available anhydrous solvents.

    • Verify Reagent Purity: Use high-purity starting materials and reagents. If necessary, purify reagents before use.

Experimental Protocol: Microwave-Assisted Cyclization of a 2'-Hydroxychalcone Derivative

  • In a microwave-safe vial, dissolve the 2'-hydroxychalcone derivative (1 mmol) in a suitable solvent (e.g., 5 mL of ethanol or DMF).

  • Add a catalytic amount of a suitable acid or base (e.g., 10 mol% p-toluenesulfonic acid or a few drops of piperidine).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to isolate the crude product.

  • Purify the crude product by column chromatography or recrystallization.[2]

Problem 2: Poor Regioselectivity during Halogenation

Potential Causes:

  • Multiple Activated Positions: The chromanone scaffold has several positions that can be susceptible to electrophilic halogenation, leading to a mixture of isomers.

  • Reaction Conditions Favoring Multiple Products: The choice of halogenating agent, solvent, and temperature can influence the regioselectivity of the reaction.[5]

  • Steric Hindrance: The steric environment around the potential halogenation sites can direct the incoming halogen to less hindered positions.

Recommended Actions:

  • Choice of Halogenating Agent:

    • N-Halosuccinimides (NXS): For a more controlled and selective halogenation, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).[6][7] These reagents often provide better regioselectivity compared to elemental halogens.

    • Iodine-based Reagents: For iodination, reagents like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., bis(trifluoroacetoxy)iodobenzene) can offer good selectivity.[6]

  • Utilize Directing Groups:

    • The inherent directing effects of substituents on the chromanone ring can be exploited. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will deactivate them.

  • Control Reaction Temperature:

    • Perform the halogenation at a lower temperature to increase the selectivity of the reaction. Slower reaction rates often favor the formation of the thermodynamically more stable product.

Logical Workflow for Optimizing Halogenation Regioselectivity

start Poor Regioselectivity in Halogenation reagent Modify Halogenating Agent (e.g., NXS instead of X2) start->reagent solvent Change Solvent Polarity reagent->solvent temp Lower Reaction Temperature solvent->temp directing_group Consider Influence of Existing Substituents temp->directing_group analysis Analyze Product Mixture (NMR, GC-MS) directing_group->analysis success Desired Regioisomer Obtained analysis->success High Selectivity failure Continue Optimization analysis->failure Low Selectivity failure->reagent

Caption: A decision-making workflow for troubleshooting poor regioselectivity in chromanone halogenation.

Problem 3: Formation of Side Products and Impurities

Potential Causes:

  • Friedel-Crafts Polyacylation/Alkylation: In intramolecular Friedel-Crafts reactions, intermolecular side reactions can occur, leading to polymeric materials or other undesired products.[3]

  • Over-halogenation: The desired halogenated chromanone can undergo further halogenation, resulting in di- or tri-halogenated byproducts.

  • Rearrangement of Intermediates: Carbocation intermediates, particularly in Friedel-Crafts alkylations, can undergo rearrangements to form more stable carbocations, leading to unexpected products.[8]

  • Thermal Degradation: Extended reaction times at high temperatures can cause decomposition of the product.[2]

Recommended Actions:

  • Optimize Friedel-Crafts Conditions:

    • Stoichiometry of Lewis Acid: Use a stoichiometric amount of the Lewis acid (e.g., AlCl₃) as it often complexes with the product ketone, deactivating it towards further reaction.[9]

    • Slow Addition of Reagents: Add the acylating or alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize intermolecular side reactions.

  • Control Halogenation Stoichiometry:

    • Use a slight excess (1.0-1.2 equivalents) of the halogenating agent to favor mono-halogenation.

    • Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent over-halogenation.

  • Minimize Rearrangements:

    • Friedel-Crafts acylation is generally preferred over alkylation as the acylium ion intermediate is less prone to rearrangement.[3]

Data Summary: Common Side Products and Their Mitigation

Side ProductCommon CauseRecommended Mitigation Strategy
Polyacylated/Polyalkylated ProductsIntermolecular Friedel-Crafts reactionSlow addition of reagents, use of appropriate stoichiometry
Di- or Tri-halogenated ChromanonesOver-reaction with halogenating agentCareful control of stoichiometry, reaction monitoring (TLC, GC-MS)
Rearranged Alkylated ProductsCarbocation rearrangement in Friedel-Crafts alkylationUse Friedel-Crafts acylation followed by reduction
Polymeric MaterialUncontrolled polymerizationLower reaction temperature, use of inhibitors if applicable

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the chromanone core before halogenation?

A1: The most prevalent methods for constructing the chromanone skeleton include:

  • Intramolecular Friedel-Crafts Acylation: This involves the cyclization of a 3-phenoxypropanoic acid or its corresponding acid chloride using a Lewis acid like AlCl₃ or a strong protic acid like PPA.[3][10]

  • Intramolecular Michael Addition: The cyclization of 2'-hydroxychalcones can be achieved under basic conditions to yield flavanones (2-phenylchromanones).[11]

  • Palladium-Catalyzed Reactions: Modern methods include palladium-catalyzed dehydrogenation of chromanones followed by arylation.[11]

  • Tandem Radical Cyclization: Visible-light-mediated radical tandem cyclization reactions offer a newer approach.[12]

Q2: How can I purify my halogenated chromanone from unreacted starting material and side products?

A2: Purification of halogenated chromanones typically involves one or a combination of the following techniques:

  • Flash Column Chromatography: This is the most common method for separating compounds with different polarities. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is often effective.[2]

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system can yield highly pure crystals.

  • Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications or for separating compounds with very similar polarities, preparative TLC can be a useful tool.

Q3: What spectroscopic techniques are most useful for characterizing my halogenated chromanone product?

A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The position of the halogen can often be inferred from changes in the chemical shifts and coupling patterns of the aromatic protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, confirming the overall structure and the position of the halogen.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. The isotopic pattern for chlorine and bromine can be a clear indicator of successful halogenation.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the chromanone ring, which typically appears around 1680 cm⁻¹.[13]

Reaction Mechanism: Electrophilic Aromatic Halogenation

cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Br_Br Br-Br Br_plus Br⁺---Br⁻-FeBr₃ Br_Br->Br_plus Lewis Acid Activation FeBr3 FeBr₃ Chromanone Chromanone Ring Sigma_Complex Sigma Complex (Arenium Ion) Chromanone->Sigma_Complex Attack by π-system Deprotonation Halogenated Chromanone Sigma_Complex->Deprotonation Restoration of Aromaticity

Caption: A simplified mechanism for the electrophilic aromatic halogenation of a chromanone.

This technical support center provides a foundation for addressing common challenges in the synthesis of halogenated chromanones. Remember that each reaction is unique, and a systematic approach to troubleshooting is key to success. By understanding the underlying principles and applying these practical strategies, you can enhance the efficiency and outcome of your synthetic endeavors.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Iodochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation, typically via an intramolecular Friedel-Crafts acylation of 3-(4-iodophenoxy)propanoic acid, is a critical step that often requires careful optimization to achieve high yields and purity. The most common methods for this cyclization involve the use of strong acid catalysts such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[1][2][3] While effective, these methods can present challenges ranging from low conversion rates to difficult workups.

This guide provides a structured approach to troubleshooting and optimizing the synthesis of this compound, focusing on practical solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[4]

Initial Checks:

  • Purity of Starting Material: The purity of the starting material, 3-(4-iodophenyl)propanoic acid, is crucial.[5] Impurities can interfere with the reaction. It is advisable to verify the purity by NMR or melting point and recrystallize if necessary.

  • Reagent Quality: Ensure that the cyclizing agents, PPA or Eaton's Reagent, have not degraded. PPA is highly viscous and hygroscopic, while Eaton's reagent should be freshly prepared or properly stored to maintain its activity.[6][7]

Optimization of Reaction Conditions:

ParameterIssue with PPAIssue with Eaton's ReagentRecommended Action
Temperature Too low: incomplete reaction. Too high: charring/side products.Generally requires lower temperatures than PPA.[1]Systematically screen temperatures. For PPA, start around 80-100°C. For Eaton's Reagent, begin at a lower temperature, around 60-80°C.
Reaction Time Insufficient time leads to incomplete conversion.Typically faster than PPA.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Stirring PPA is highly viscous, leading to poor mixing and localized overheating.[7]Eaton's Reagent is a mobile liquid, facilitating better mixing.[1]Ensure vigorous mechanical stirring, especially with PPA. Consider adding a co-solvent like xylene to reduce viscosity with PPA.
Moisture Both reagents are water-sensitive.Both reagents are water-sensitive.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use flame-dried glassware.

Question 2: I'm observing a significant side product. How can I identify and minimize its formation?

Answer: The primary side product in this intramolecular Friedel-Crafts acylation is often the result of intermolecular reactions, leading to polymeric material, or incomplete cyclization.

  • Intermolecular Polymerization: This is more likely at higher concentrations. Running the reaction at a higher dilution can favor the intramolecular cyclization.

  • Incomplete Cyclization: If you are isolating unreacted starting material, this points to issues with reaction time, temperature, or catalyst activity, as detailed in the low yield troubleshooting section.

  • Alternative Cyclization Pathways: Depending on the substrate, there could be alternative, less favored cyclization positions on the aromatic ring, though this is less common for this specific substrate.

To minimize side product formation, consider switching to Eaton's Reagent, as it often provides cleaner reaction profiles and requires milder conditions, which can suppress side reactions.[1]

Question 3: The workup procedure is difficult, especially with Polyphosphoric Acid (PPA). Are there any tips to improve this?

Answer: The high viscosity of PPA can indeed make the workup challenging.[7] Here are some practical tips:

  • Quenching: While the reaction mixture is still warm (and therefore less viscous), pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA in a more controlled manner.

  • Extraction: After quenching, the product may precipitate. It can be collected by filtration or extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous layer is thoroughly extracted multiple times.

  • Alternative Reagent: Consider using Eaton's Reagent. Its liquid form makes it significantly easier to handle during both the reaction setup and workup.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct route is the intramolecular Friedel-Crafts acylation of 3-(4-iodophenoxy)propanoic acid.[8] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, promoted by a strong acid catalyst.

Q2: What are the advantages of using Eaton's Reagent over Polyphosphoric Acid (PPA)?

Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid) offers several advantages over PPA:[1][2]

  • Milder Reaction Conditions: Reactions with Eaton's reagent can often be conducted at lower temperatures, which can minimize the formation of side products.[1]

  • Higher Yields: In many cases, Eaton's reagent provides higher yields compared to PPA.

  • Ease of Handling: As a mobile liquid, it is easier to stir and transfer than the highly viscous PPA.[1]

  • Cleaner Reactions: The controlled and efficient nature of catalysis with Eaton's reagent often leads to fewer byproducts, simplifying purification.[1]

Q3: How can I prepare the precursor, 3-(4-iodophenoxy)propanoic acid?

This precursor can be synthesized via a Williamson ether synthesis by reacting 4-iodophenol with a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) or its ester, followed by hydrolysis if an ester was used. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Q4: What are the recommended purification methods for this compound?

The crude product obtained after workup can be purified by one of the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined experimentally.

  • Column Chromatography: If recrystallization is not effective or if multiple products are present, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound using Eaton's Reagent

  • Preparation of Eaton's Reagent (7.5 wt%): In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid at a temperature below 25°C.[6] The addition is exothermic. Stir the resulting solution at room temperature for 18 hours. Store in an airtight container under nitrogen.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Eaton's reagent.

  • Addition of Starting Material: Slowly add 3-(4-iodophenyl)propanoic acid to the stirred Eaton's reagent. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC (e.g., using a 3:1 ethyl acetate/hexanes mobile phase).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using Polyphosphoric Acid (PPA)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric Acid.

  • Addition of Starting Material: Add 3-(4-iodophenyl)propanoic acid to the PPA.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup: After completion, allow the reaction to cool slightly (to a point where it is still pourable) and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction and Purification: Follow steps 6-9 from Protocol 1.

Visualizations

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

G cluster_activation Activation of Carboxylic Acid cluster_cyclization Electrophilic Aromatic Substitution A 3-(4-Iodophenoxy)propanoic Acid B Acylium Ion Intermediate A->B Protonation & Dehydration C Arenium Ion Intermediate B->C Intramolecular Attack Catalyst Eaton's Reagent or PPA Catalyst->A D This compound C->D Deprotonation

Caption: Mechanism of this compound Synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Verify Purity of 3-(4-Iodophenoxy)propanoic Acid Start->CheckPurity CheckReagent Check Activity of PPA / Eaton's Reagent CheckPurity->CheckReagent Purity OK OptimizeTemp Optimize Reaction Temperature CheckReagent->OptimizeTemp Reagent OK OptimizeTime Optimize Reaction Time (Monitor by TLC) OptimizeTemp->OptimizeTime Temp Optimized ImproveStirring Improve Stirring (especially for PPA) OptimizeTime->ImproveStirring Time Optimized SwitchReagent Switch to Eaton's Reagent ImproveStirring->SwitchReagent Issue Persists End Improved Yield ImproveStirring->End Stirring OK SwitchReagent->End

Caption: Decision tree for troubleshooting low yields.

References

Side-product formation in 6-Iodochroman-4-one synthesis and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-iodochroman-4-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we address common challenges, particularly the formation of side-products, and provide field-proven strategies for mitigation and purification. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Section 1: The Synthetic Pathway - An Overview

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution reaction on the chroman-4-one scaffold. The ether oxygen atom in the chroman ring is an activating, ortho, para-directing group, while the carbonyl at position 4 is a deactivating, meta-directing group. The cumulative effect strongly favors substitution at the C-6 (para to the oxygen) and C-8 (ortho to the oxygen) positions. The challenge lies in maximizing the yield of the desired C-6 isomer while minimizing the formation of impurities.

The general transformation is outlined below:

Synthesis_Overview cluster_reactants Reactants cluster_products Products Chroman-4-one Chroman-4-one This compound This compound (Desired Product) Chroman-4-one->this compound Electrophilic Aromatic Substitution Iodinating_Agent Iodinating Agent (e.g., NIS, I₂/Oxidant)

Caption: General synthetic route to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yields a mixture of iodinated products. What are the likely side-products and why do they form?

A1: The primary side-products in this reaction are the regioisomeric 8-iodochroman-4-one and the over-iodinated 6,8-diiodochroman-4-one .

  • Mechanism of Formation: The ether oxygen at position 1 is an activating group that directs electrophiles to the ortho (C-8) and para (C-6) positions. While the C-6 position is generally favored, competitive substitution at the C-8 position can occur, leading to the 8-iodo isomer.

  • Over-iodination: If an excess of the iodinating agent is used or the reaction conditions are too harsh, the initial product, this compound, can undergo a second iodination at the remaining activated position (C-8) to yield the 6,8-diiodo species. The first iodine atom is a deactivator, but this may not be sufficient to prevent a second substitution under forcing conditions.

Side_Products cluster_pathways Reaction Pathways Chroman-4-one Chroman-4-one Desired This compound (Desired Product) Chroman-4-one->Desired Major Pathway (Para-attack) Isomer 8-Iodochroman-4-one (Regioisomeric Impurity) Chroman-4-one->Isomer Minor Pathway (Ortho-attack) Diiodo 6,8-Diiodochroman-4-one (Over-iodination Product) Desired->Diiodo Excess Reagent (Second Iodination)

Caption: Formation pathways for desired product and common side-products.

Q2: I am observing significant amounts of the di-iodinated (6,8-diiodo) product. How can I prevent this?

A2: The formation of 6,8-diiodochroman-4-one is a clear indication of over-reaction. The key to prevention is precise control over the reaction stoichiometry and conditions.

Mitigation Strategies:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your iodinating agent. Carefully weigh your starting material and reagent.

  • Slow Reagent Addition: Instead of adding the iodinating agent all at once, add it portion-wise or as a solution via a syringe pump over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Stop the reaction as soon as the chroman-4-one is consumed, before significant amounts of the di-iodinated product appear.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) decreases the reaction rate and can provide a wider window to stop the reaction before over-iodination occurs.

ParameterCondition to Favor Mono-iodinationCondition Leading to Di-iodination
Iodinating Agent Equiv. 1.0 - 1.1> 1.2
Temperature 0 °C to Room TemperatureElevated Temperatures
Reagent Addition Slow, portion-wiseRapid, single addition
Reaction Time Monitored (TLC/HPLC) and quenchedArbitrarily long / unmonitored
Q3: What is the best iodinating agent to use for this synthesis to maximize selectivity?

A3: The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, it requires an oxidizing agent (like nitric acid or H₂O₂) to generate the active electrophile (I⁺), which can lead to harsh conditions and side reactions.[1][2]

For better control and milder conditions, N-Iodosuccinimide (NIS) is highly recommended.[3]

  • Why NIS is Preferred:

    • Mildness: NIS is a solid, easy-to-handle reagent that provides a controlled source of electrophilic iodine.

    • Activation: It often requires a catalytic amount of a strong acid, like trifluoroacetic acid (TFA), to activate it, allowing for tunable reactivity.[3]

    • Reduced Side-Reactions: The absence of strong oxidizing agents minimizes the risk of substrate decomposition.

A comparison of common iodinating systems is provided below:

Iodinating SystemProsCons
I₂ / Oxidizing Agent (e.g., H₂O₂) Inexpensive iodine source.Requires strong oxidants; can be hard to control; risk of decomposition.[1][2]
N-Iodosuccinimide (NIS) / Acid Catalyst Mild, selective, easy to handle, highly reproducible.[3]More expensive than I₂.
Iodine Monochloride (ICl) Highly reactive.Can be too reactive, leading to poor selectivity; can introduce chlorine.
Q4: How can I effectively purify this compound from its isomers and di-iodinated byproducts?

A4: Purification is almost always necessary and is best achieved by column chromatography followed by recrystallization.

  • Polarity Differences: The polarity of the compounds typically follows this order: 6,8-diiodochroman-4-one (least polar) < This compound8-iodochroman-4-one < Chroman-4-one (most polar). The two mono-iodinated isomers often have very similar polarities, making their separation the most challenging part.

  • Column Chromatography: A silica gel column is effective.

    • Solvent System: A gradient of ethyl acetate in hexane (or heptane) is a good starting point. For example, begin with 5% ethyl acetate/hexane and gradually increase the polarity to 10-15%.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of the desired 6-iodo isomer.

  • Recrystallization: Once you have fractions that are enriched in the this compound, recrystallization can be used to remove residual amounts of the 8-iodo isomer. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, is often effective.

Section 3: Recommended Experimental Protocol

This protocol uses N-Iodosuccinimide for a controlled and selective iodination of chroman-4-one.

Materials:

  • Chroman-4-one (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve chroman-4-one (1.0 equiv) in anhydrous DCM (or ACN) to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 equiv) to the solution, followed by the dropwise addition of trifluoroacetic acid (0.1 equiv).

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC every 15-30 minutes. Allow the reaction to slowly warm to room temperature if the reaction is sluggish at 0 °C. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine species. Stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize TFA), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from unreacted starting material and side-products.

  • Final Polish: If necessary, recrystallize the purified product from a suitable solvent system to obtain a highly pure solid.

References

Technical Support Center: A Troubleshooting Guide for Reactions of 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for common palladium-catalyzed cross-coupling reactions involving 6-iodochroman-4-one, a key intermediate in the synthesis of various bioactive molecules. Here, we move beyond generic advice to address the specific challenges posed by this unique substrate, blending mechanistic principles with practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments with this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. However, the specific characteristics of this compound can present unique challenges.

Question 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this compound often stems from a few key areas. The electron-rich nature of the chromanone ring system can influence the reactivity of the aryl iodide. Here’s a systematic approach to troubleshooting:

  • Catalyst System and Ligand Choice: The oxidative addition of the aryl iodide to the palladium(0) center is a critical step in the catalytic cycle.[1] For an electron-rich aryl iodide like this compound, a more electron-rich and bulky phosphine ligand is often necessary to facilitate this step.[2]

    • Recommendation: If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand such as SPhos, XPhos, or RuPhos. These ligands are known to enhance the catalytic activity for challenging substrates.

  • Base Selection and Solubility: The choice of base is crucial for the transmetalation step.[3] Poor solubility of the base can hinder the reaction.

    • Recommendation: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective. Ensure the base is finely powdered to maximize its surface area. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve the solubility and efficacy of the base.

  • Solvent System: The solvent must be able to dissolve all reactants and stabilize the catalytic species.

    • Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is standard.[4] Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures.

    • Recommendation: Use a slight excess (1.2-1.5 equivalents) of the boronic acid or consider using a more stable boronic ester, such as a pinacol ester.

Question 2: I'm observing significant formation of a homocoupled biaryl byproduct from my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen.

    • Recommendation: Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Use degassed solvents and maintain a positive pressure of inert gas throughout the reaction. Schlenk techniques or a glovebox are highly recommended.

  • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the rate of homocoupling.

Question 3: My purification is challenging due to residual palladium and byproducts. What's the best approach?

Answer:

Purification of chroman-4-one derivatives can be complicated by the polarity of the ketone.

  • Workup Procedure:

    • Recommendation: After the reaction, a common workup involves diluting the mixture with an organic solvent like ethyl acetate and washing with water and brine.[5] To remove residual palladium, you can wash the organic layer with an aqueous solution of a sulfur-containing scavenger, such as sodium thiosulfate or L-cysteine.

  • Chromatography:

    • Recommendation: Flash column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will help separate the product from less polar byproducts and starting materials.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)-I(L2) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation [R-B(OR)2(Base)]- PdII_ArR Ar-Pd(II)-R(L2) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-R RedElim->Product Reagents This compound (Ar-I) R-B(OR)2 + Base Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Sonogashira Coupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon triple bonds.[6] When working with this compound, specific considerations are necessary for a successful outcome.

Question 1: My Sonogashira reaction is sluggish and gives a low yield. What are the likely culprits?

Answer:

A sluggish Sonogashira reaction with this compound can often be attributed to catalyst deactivation, reagent quality, or suboptimal conditions.[7][8]

  • Catalyst System:

    • Palladium Source: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and active.[8] Decomposition of the catalyst can be observed as the formation of palladium black.

    • Copper Co-catalyst: The copper(I) iodide (CuI) co-catalyst is sensitive to oxidation. Use a freshly opened bottle or a high-purity source.

  • Base and Solvent:

    • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[7] The base should be anhydrous and freshly distilled if necessary.

    • Solvent: Solvents like THF or DMF are common. Ensure they are anhydrous and degassed.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.

    • Recommendation: Employ rigorous inert atmosphere techniques (Schlenk line or glovebox) throughout the setup and reaction.

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I prevent this?

Answer:

Glaser-Hay coupling is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[9]

  • Strictly Anaerobic Conditions: Oxygen promotes this side reaction.

    • Recommendation: Meticulous degassing of the solvent and maintaining a positive pressure of inert gas are crucial.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may need higher temperatures, but they eliminate the Glaser-Hay side reaction.[10]

  • Reduce Copper Loading: Minimizing the amount of CuI can sometimes reduce the rate of homocoupling.

Sonogashira Coupling Catalytic Cycles

Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd Ar-I PdII_ArI Ar-Pd(II)-I(L2) OxAdd_Pd->PdII_ArI Transmetalation_Pd Transmetalation PdII_ArI->Transmetalation_Pd Cu-C≡CR PdII_ArAlkyne Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->PdII_ArAlkyne RedElim_Pd Reductive Elimination PdII_ArAlkyne->RedElim_Pd RedElim_Pd->Pd0 Regeneration Product_Pd Ar-C≡CR RedElim_Pd->Product_Pd CuI Cu(I)X Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord H-C≡CR Cu_Alkyne_Complex [H-C≡CR • CuX] Alkyne_Coord->Cu_Alkyne_Complex Deprotonation Deprotonation Cu_Alkyne_Complex->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: Intertwined catalytic cycles of the Sonogashira reaction.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[11] When applying this reaction to this compound, careful optimization is key to success.

Question 1: My Buchwald-Hartwig amination is not proceeding, and I'm recovering my starting material. What should I check first?

Answer:

Failure of the Buchwald-Hartwig amination can often be traced back to the catalyst system or the base.[12]

  • Ligand Selection: The choice of ligand is critical, especially for aryl iodides. While bidentate ligands like BINAP and DPPF are effective, bulky monophosphine ligands (Buchwald ligands) such as XPhos, SPhos, or BrettPhos often provide superior results for challenging substrates.[13]

  • Base Strength and Solubility: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice. However, its solubility can be an issue. Using a co-solvent like t-butanol or switching to a more soluble base like lithium bis(trimethylsilyl)amide (LHMDS) can be beneficial. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be used, though this may require a more active catalyst system.[12]

  • Potential for Catalyst Inhibition: The iodide byproduct (NaI) generated during the reaction can inhibit the catalyst.

    • Recommendation: Using a solvent system where the iodide byproduct is insoluble can mitigate this issue.[14]

Question 2: I'm concerned about potential side reactions with the chroman-4-one carbonyl group under the strongly basic conditions. Is this a valid concern?

Answer:

Yes, this is a valid concern. Strong bases like NaOtBu can potentially lead to side reactions involving the α-protons of the chromanone ketone, such as enolization or aldol-type reactions.

  • Minimizing Side Reactions:

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize these side reactions.

    • Choice of Base: If side reactions are significant, consider switching to a weaker, albeit potentially slower, base like Cs₂CO₃ or K₃PO₄.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)-I(L2) OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord HNR'R'' / Base PdII_Amide Ar-Pd(II)-NR'R''(L2) Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR'R'' RedElim->Product Reagents This compound (Ar-I) HNR'R'' + Base Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Troubleshooting Workflow

IssuePotential CauseRecommended Action
Low or No Product Yield Inactive catalyst, poor reagent quality, insufficient degassing, wrong choice of ligand/base/solvent.Verify reagent purity and catalyst activity. Ensure rigorous inert atmosphere. Screen different ligands, bases, and solvents.
Side Product Formation Homocoupling (Suzuki/Sonogashira), hydrodehalogenation, reactions at the chromanone core.Improve degassing. Consider copper-free Sonogashira. Use milder bases and lower temperatures.
Incomplete Reaction Catalyst decomposition, poor solubility of reagents.Increase catalyst loading. Use a co-solvent to improve solubility. Finely grind solid bases.
Difficult Purification Residual palladium, closely eluting byproducts.Use a palladium scavenger during workup. Optimize chromatography conditions (e.g., different solvent systems, gradient elution).

References

Enhancing the stability of 6-Iodochroman-4-one for experimental use

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Enhancing the Stability and Experimental Reliability of 6-Iodochroman-4-one

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. However, the presence of a relatively labile carbon-iodine bond on an electron-rich chromanone scaffold presents unique stability challenges. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers mitigate degradation, ensure experimental reproducibility, and maximize the utility of this important reagent.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling and use of this compound, providing insights into the root causes and actionable solutions.

Question 1: I've noticed my solid this compound has developed a pink or purplish tint over time. What is causing this discoloration, and is the compound still usable?

Answer: This is a classic indicator of degradation. The discoloration is typically due to the formation of molecular iodine (I₂) resulting from the decomposition of the parent molecule.

  • Causality (The "Why"): The carbon-iodine bond in aryl iodides is susceptible to homolytic cleavage, especially when exposed to light (photolysis) or elevated temperatures. This cleavage generates an aryl radical and an iodine radical. Two iodine radicals can then combine to form I₂, which has a characteristic purple color. The chromanone ring system can further influence this process. Free-radical reactions are chain reactions, meaning a small amount of initial degradation can propagate through your material.[1]

  • Immediate Action: The presence of color indicates that a portion of your material has decomposed. While it might still be usable for some applications if the impurity level is low, it is highly discouraged for sensitive reactions, such as quantitative catalytic cross-couplings, where purity is paramount. The impurities can interfere with catalysts and lead to inconsistent results.

  • Preventative Protocol:

    • Light Exclusion: Always store this compound in amber glass vials or wrap standard vials in aluminum foil.

    • Temperature Control: Store the compound in a refrigerator or freezer (-20°C is recommended for long-term storage).[2]

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, which can participate in radical chain reactions.[2]

Question 2: My reaction (e.g., a Suzuki or Sonogashira coupling) is giving low yields or failing completely. I've checked all my other reagents. Could the this compound be the issue?

Answer: Yes, the stability and purity of your this compound are critical for the success of cross-coupling reactions. There are two primary ways the reagent's quality can lead to poor outcomes:

  • Presence of Inhibitory Impurities: As discussed above, degradation can lead to the formation of I₂ or other radical-derived byproducts. Elemental iodine can oxidatively add to palladium(0) catalysts, forming inactive palladium(II) species and disrupting the catalytic cycle.

  • Lower Molar Equivalency: If a significant portion of your starting material has degraded, you are inadvertently using a lower molar equivalent of the active reagent than calculated, leading to incomplete conversion and reduced yields.

  • Diagnostic Workflow:

    • Purity Check: Before use, run a quick purity check. A simple Thin Layer Chromatography (TLC) against a fresh or reliably stored sample can reveal impurities. For a more quantitative assessment, ¹H NMR spectroscopy can be used to identify characteristic peaks of the parent compound and detect the presence of significant impurities.

    • Solubility Test: The compound should dissolve completely in appropriate solvents like THF, Dioxane, or DMF to form a clear, colorless, or pale yellow solution. The presence of insoluble black or dark particles can be a sign of advanced degradation or polymerization.

  • Solution: If degradation is suspected, it is best to use a fresh batch of the compound. If that is not possible, purification by recrystallization or flash column chromatography may be attempted, though this should be done quickly and with minimal exposure to heat and light.

Question 3: I observe the formation of a de-iodinated byproduct (chroman-4-one) in my reaction mixture, even in control experiments without a reducing agent. What is the mechanism?

Answer: The loss of the iodine substituent to form the parent chroman-4-one is a known degradation pathway for aryl iodides, especially under basic or reducing conditions, or via radical mechanisms.

  • Potential Causes:

    • Trace Metal Catalysis: Trace metal impurities in your reaction vessel or other reagents can catalyze reductive dehalogenation.

    • Basic Conditions: Certain bases, particularly in the presence of a proton source (like trace water or an alcohol solvent), can promote de-iodination, although this is more common with stronger bases.

    • Radical-Mediated Hydrogen Abstraction: If the C-I bond cleaves homolytically (see Q1), the resulting aryl radical is highly reactive. It can abstract a hydrogen atom from a solvent molecule (e.g., THF, alcohols) or any other H-atom donor in the medium to form the de-iodinated chroman-4-one. This is a very common termination step for aryl radical species.

  • Mitigation Strategies:

    • Use High-Purity Solvents: Ensure solvents are freshly distilled or from a recently opened bottle to minimize impurities and water content.

    • Scrupulous Glassware Cleaning: Avoid cross-contamination by using clean, dry glassware. If trace metals are a concern, acid-washing glassware may be necessary.

    • Control of Reaction Atmosphere: Running reactions under a robust inert atmosphere (argon or nitrogen) minimizes the presence of oxygen and moisture, which can initiate or participate in side reactions.

Visualizing the Primary Degradation Pathway

The diagram below illustrates the light-induced homolytic cleavage of the C-I bond, a primary pathway for the degradation of this compound.

G cluster_initiation Initiation cluster_propagation Propagation & Byproduct Formation A This compound B Homolytic Cleavage A->B hν (Light) C Aryl Radical + Iodine Radical (I•) B->C Generates D I• + I• C->D F Aryl Radical + H-Donor (e.g., Solvent) C->F E Molecular Iodine (I₂) (Purple Color) D->E G Chroman-4-one (De-iodinated Impurity) F->G

Caption: Light-induced degradation pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the definitive optimal storage conditions for this compound?

A: Based on its chemical structure, the ideal storage conditions are summarized below. Adherence to these conditions will maximize the shelf-life of the compound.

ParameterRecommendationRationale
Temperature -20°C (Freezer)Slows the rate of all potential decomposition reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[2]
Light Protect from Light (Amber Vial)Prevents photolytic cleavage of the C-I bond.[3]
Container Tightly sealed glass containerPrevents sublimation and contamination. Ensure cap liner is inert (e.g., PTFE).[4]

Q2: Which solvents are recommended for preparing stock solutions, and which should be avoided?

A: The choice of solvent is critical and depends on the intended downstream application.

Solvent ClassRecommended ExamplesTo AvoidRationale for Avoidance
Aprotic Ethers Dioxane, Tetrahydrofuran (THF)N/AGenerally stable, good for cross-coupling. Use freshly distilled or anhydrous grade as ethers can form peroxides.
Aprotic Polar Dimethylformamide (DMF), Acetonitrile (MeCN)N/AGood solubility, but ensure they are anhydrous. DMF can decompose at high temperatures.
Aromatic Toluene, XyleneN/AGood for higher temperature reactions; relatively non-reactive.
Protic Solvents N/AMethanol, Ethanol, WaterCan act as nucleophiles or proton sources, potentially promoting dehalogenation or other side reactions, especially in the presence of a base.[5]
Halogenated Dichloromethane (DCM), ChloroformN/AGenerally acceptable for short-term use (e.g., chromatography), but less common for reactions.

Q3: Can I handle this compound on the open bench?

A: It is strongly advised to handle the compound with care. While brief exposure to the atmosphere for weighing is generally acceptable, all other manipulations should be performed under an inert atmosphere, especially when preparing solutions for sensitive reactions. The compound is also classified as a skin and eye irritant.[2][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Protocols and Methodologies

Protocol 1: Recommended Handling and Aliquoting Workflow

This protocol minimizes exposure to atmospheric contaminants and light, preserving the integrity of the compound.

G cluster_prep Preparation cluster_handling Inert Atmosphere Handling cluster_storage Storage A Move main container from freezer to desiccator B Allow to warm to Room Temperature (~30 min) A->B C Place main container and pre-labeled amber aliquot vials into glovebox or under inert gas stream B->C D Quickly weigh desired amount into aliquot vial C->D E Backfill all vials with Argon/Nitrogen D->E F Seal tightly with PTFE-lined caps E->F G Wrap aliquot vials in parafilm F->G H Place main container and aliquots back into -20°C storage G->H

Caption: Recommended workflow for handling and aliquoting this compound.

Step-by-Step Procedure:

  • Equilibration: Transfer the main container from the freezer to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all transfers in a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line).

  • Aliquoting: Weigh the desired quantity of the compound into smaller, pre-weighed amber vials suitable for single use. This avoids repeated warming and cooling cycles for the bulk material.

  • Backfilling: Before sealing the aliquot vials and the main stock container, flush them with argon or nitrogen.

  • Sealing and Storage: Seal the vials tightly with caps that have chemically inert liners (like PTFE). Wrap the cap with parafilm for an extra barrier and return immediately to freezer storage.

References

Technical Support Center: Synthesis of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chroman-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Chroman-4-ones are a privileged heterocyclic motif found in a wide range of biologically active compounds. While their synthesis is well-established, several common pitfalls can lead to low yields, complex purification, and unexpected side products.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges. The advice herein is based on established literature and aims to provide not just solutions, but also a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific issues that you may encounter during the synthesis of chroman-4-one derivatives, particularly through the common route of a base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields in chroman-4-one synthesis are a frequent issue and can stem from several factors. The electronic nature of your starting materials is a primary consideration.

Primary Cause: Influence of Substituents

The substituents on the 2'-hydroxyacetophenone have a significant impact on the reaction outcome.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups on the aromatic ring of the 2'-hydroxyacetophenone can lead to lower yields.[1] These groups increase the electron density of the aromatic ring, which can have a deactivating effect on the subsequent intramolecular cyclization. More critically, they can enhance the propensity for side reactions.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as halogens (-Br, -Cl) or nitro groups (-NO₂) generally lead to higher yields of the desired chroman-4-one.[1] These groups make the phenolic proton more acidic and can facilitate the final cyclization step.

Troubleshooting Steps & Solutions:

  • Re-evaluate Starting Materials: If you are consistently getting low yields with an EDG-substituted 2'-hydroxyacetophenone, consider if a different synthetic route might be more appropriate. For example, a Fries rearrangement of a suitably substituted phenyl acetate can be an alternative for generating the 2'-hydroxyacetophenone precursor.[2]

  • Optimize Reaction Conditions:

    • Temperature: For reactions sensitive to side products, lowering the reaction temperature may improve selectivity for the desired product, although it may require longer reaction times.

    • Base Selection: While diisopropylamine (DIPA) is commonly used, other bases like piperidine or pyrrolidine can be screened.[3] The choice of base can influence the rate of both the desired reaction and competing side reactions.

  • Protecting Group Strategy: For particularly challenging substrates, consider protecting the phenolic hydroxyl group of the 2'-hydroxyacetophenone, performing the condensation, and then deprotecting to facilitate cyclization. However, this adds steps to the synthesis.

Summary of Substituent Effects on Yield:

Substituent on 2'-HydroxyacetophenoneGeneral Effect on YieldReference
Electron-Donating (e.g., -OCH₃, -CH₃)Tends to be lower[1]
Electron-Withdrawing (e.g., -Br, -Cl)Tends to be higher[1]
Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired chroman-4-one. How can I identify and minimize this impurity?

This is a classic problem in this synthesis, and the most likely culprit is the self-condensation of the aldehyde starting material.

Primary Cause: Aldehyde Self-Condensation

Under the basic reaction conditions used for the initial aldol condensation, aldehydes with α-hydrogens can react with themselves in a competing self-condensation reaction.[4] This is particularly problematic when using 2'-hydroxyacetophenones with electron-donating groups, which can slow down the desired reaction and give the aldehyde more opportunity to react with itself.[1]

Aldehyde_Self_Condensation cluster_desired Desired Reaction cluster_side Side Reaction acetophenone 2'-Hydroxy- acetophenone chromanone Chroman-4-one acetophenone->chromanone DIPA, EtOH, MW aldehyde1 Aldehyde aldehyde1->chromanone aldehyde2 Aldehyde self_condensation Aldol Self- Condensation Product aldehyde2->self_condensation DIPA aldehyde3 Aldehyde aldehyde3->self_condensation

Caption: Competing reaction pathways in chroman-4-one synthesis.

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to ensure the 2'-hydroxyacetophenone is fully consumed, but avoid a large excess which would favor self-condensation.[5]

  • Slow Addition: If technically feasible, the slow addition of the aldehyde to the reaction mixture containing the 2'-hydroxyacetophenone and base can help to maintain a low concentration of the free aldehyde, thereby disfavoring the bimolecular self-condensation.

  • Use a Non-Enolizable Aldehyde: If the desired product does not require an enolizable aldehyde, using one such as benzaldehyde can completely prevent this side reaction.[4]

  • Purification Strategy: If the self-condensation product has already formed, careful column chromatography is required.

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., heptane/ethyl acetate) and gradually increasing the polarity can often resolve the chroman-4-one from the more polar aldol byproduct.

    • Recrystallization: If the chroman-4-one is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6]

Q3: The intramolecular oxa-Michael addition (cyclization) step seems to be inefficient. How can I drive this to completion?

The final ring-closing step is crucial and can sometimes be sluggish.

Primary Cause: Reversibility and Reaction Kinetics

The intramolecular oxa-Michael addition can be reversible, and the equilibrium may not fully favor the cyclized product under all conditions. The reaction is also dependent on the nucleophilicity of the phenoxide and the electrophilicity of the α,β-unsaturated ketone intermediate.

Oxa_Michael_Addition start Aldol Adduct (α,β-unsaturated ketone) cyclization Intramolecular Oxa-Michael Addition start->cyclization Base (e.g., DIPA) or Acid Catalyst product Chroman-4-one cyclization->product

Caption: The key cyclization step in chroman-4-one formation.

Troubleshooting Steps & Solutions:

  • Acid Catalysis: While the initial aldol condensation is base-catalyzed, the cyclization can sometimes be promoted by acid. After the initial reaction, careful acidification can facilitate the ring closure. Some protocols use an acidic workup for this purpose.[5]

  • Microwave Irradiation: The use of microwave heating is a common and effective method to drive the reaction to completion, often in a much shorter time frame than conventional heating.[1]

  • Solvent Choice: The polarity of the solvent can influence the rate of the oxa-Michael addition. Protic solvents like ethanol are commonly used and can help to stabilize the transition state.

Frequently Asked Questions (FAQs)

Q: What is a typical experimental protocol for the synthesis of a 2-alkyl-substituted chroman-4-one?

A: The following is a general protocol based on a microwave-assisted method.

Experimental Protocol: Synthesis of 2-Pentylchroman-4-one [5]

  • Reaction Setup:

    • To a 0.4 M solution of 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Microwave Irradiation:

    • Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

  • Workup:

    • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

    • Wash the organic phase sequentially with 1 M aqueous HCl, 10% aqueous NaOH, water, and finally brine.

  • Purification:

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., 5% ethyl acetate in heptane) to obtain the pure chroman-4-one.

Q: Are there alternative, milder methods for chroman-4-one synthesis?

A: Yes, radical cyclization methods have emerged as powerful alternatives, often proceeding under metal-free conditions. For instance, the cascade radical cyclization of 2-(allyloxy)arylaldehydes with various radical precursors can afford functionalized chroman-4-ones.[7] However, these methods can have their own challenges, such as the need for specific radical initiators and potential issues with regioselectivity.

Q: I am having trouble with the characterization of my chroman-4-one derivative. Are there any common issues?

A: Characterization is generally straightforward using standard techniques like NMR and mass spectrometry.

  • ¹H NMR: Key signals to look for are the diastereotopic protons of the methylene group at the C-3 position (typically around 2.7 ppm) and the methine proton at the C-2 position. The coupling patterns of these protons can provide information about the conformation of the dihydropyranone ring.[8]

  • ¹³C NMR: The carbonyl carbon (C-4) will have a characteristic signal downfield (around 190 ppm).[9]

  • Diastereomers: If there is a second chiral center in your molecule (e.g., in the substituent at the 2-position), you may obtain a mixture of diastereomers, which can complicate the NMR spectra. Chiral HPLC may be necessary to separate and characterize the individual diastereomers.[1]

References

Technical Support Center: Scaling Up the Synthesis of 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Iodochroman-4-one. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges and critical parameters for successfully scaling this synthesis from the laboratory bench to larger-scale production, ensuring safety, efficiency, and reproducibility.

Section 1: Synthesis Strategy & Core Principles

The synthesis of this compound is typically approached as a two-stage process. First, the chroman-4-one core is synthesized, followed by a regioselective iodination. Understanding the mechanism and critical parameters of each step is paramount for a successful scale-up.

Q: What is the most reliable and scalable route for synthesizing the Chroman-4-one backbone?

A: The most robust and widely adopted method is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid.[1][2] This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).

  • Mechanism Insight (The "Why"): The acid catalyst protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring (activated by the ether oxygen) in an intramolecular electrophilic aromatic substitution to form the six-membered ketone ring.[3] The use of a strong dehydrating acid like PPA drives the equilibrium towards the cyclized product.

Q: How is the iodine selectively introduced at the 6-position?

A: The introduction of iodine is achieved via an electrophilic aromatic substitution on the pre-formed chroman-4-one ring. The ether oxygen of the chroman-4-one is an ortho, para-directing group. The 6-position (para to the ether) is both electronically activated and sterically less hindered than the 8-position (ortho), making it the primary site of substitution.

  • Reagent Choice (The "Why"): Direct iodination with molecular iodine (I₂) is a reversible and slow reaction.[4][5] To overcome this, an oxidizing agent (like nitric acid or periodic acid) is required to oxidize the byproduct HI back to I₂, driving the reaction forward.[4] Alternatively, and often more controllably on a larger scale, an electrophilic iodine source like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) is used.[6][7] NIS, in the presence of an acid catalyst like trifluoroacetic acid, is often preferred for its milder conditions and easier handling compared to ICl.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Backbone Synthesis cluster_1 Stage 2: Iodination Phenol Phenol PropanoicAcid 3-Phenoxypropanoic Acid Phenol->PropanoicAcid Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->PropanoicAcid Chromanone Chroman-4-one PropanoicAcid->Chromanone Intramolecular Friedel-Crafts Acylation FinalProduct This compound Chromanone->FinalProduct Electrophilic Aromatic Substitution IodinatingAgent Iodinating Agent (e.g., NIS, I₂/HIO₃) IodinatingAgent->FinalProduct

Caption: High-level overview of the two-stage synthesis of this compound.

Section 2: Scale-Up Considerations: From Bench to Pilot

Scaling up a synthesis introduces challenges related to mass and heat transfer, reagent addition rates, and material handling. Addressing these proactively is key.

Q: The Friedel-Crafts cyclization with PPA is highly exothermic and becomes very viscous. How do I manage this at scale?

A: This is the most critical scale-up challenge for this synthesis.

  • Heat Management: The reaction is exothermic. On a small scale, a simple oil bath is sufficient. At scale, this is inadequate.

    • Solution: Use a jacketed glass reactor with a thermal fluid system (heating/cooling circulator). This allows for precise temperature control. Begin heating the PPA slowly to the target temperature (e.g., 80-100°C) before adding the substrate. The viscosity of PPA decreases significantly with temperature, which will aid in mixing.

  • Reagent Addition: Adding the 3-phenoxypropanoic acid too quickly can cause a dangerous thermal runaway.

    • Solution: Add the substrate in portions or as a melt via a heated addition funnel. Monitor the internal reactor temperature closely. Each addition should only be made after the exotherm from the previous one has subsided.

  • Mixing: PPA is dense and viscous, and the reaction mixture can become a thick slurry. Inadequate mixing leads to localized overheating and incomplete reaction.

    • Solution: Use an overhead mechanical stirrer with a high-torque motor and a suitable impeller (e.g., an anchor or pitched-blade turbine stirrer). Do not rely on a magnetic stir bar, as it will be ineffective.

  • Work-up: Quenching a large volume of hot PPA is hazardous.

    • Solution: Allow the reactor to cool to a manageable temperature (e.g., < 60°C). In a separate, larger vessel equipped with a robust stirrer, prepare a large volume of ice/water. Slowly transfer the reaction mixture to the ice/water with vigorous stirring. This should be done in a well-ventilated area, as the quench is also exothermic.

Q: How do purification strategies change when scaling up?

A: Column chromatography, while effective in the lab, is often impractical and costly for large quantities.

  • Solution: Recrystallization. this compound is a solid. Develop a robust recrystallization protocol at the lab scale.

    • Solvent Screening: Test various solvent systems (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) to find one that provides high recovery of pure product and leaves impurities in the mother liquor.

    • Procedure at Scale: Use a jacketed reactor with a reflux condenser for dissolution. After dissolution, cool the solution slowly and in a controlled manner to promote the growth of large, pure crystals. Isolate the product using a large Büchner funnel, a filter press, or a centrifuge. Wash the filter cake with a small amount of cold solvent.

Table 1: Example Reagent Quantities for Scale-Up
Reagent/SolventLab Scale (10 g)Pilot Scale (1 kg)Molar Equiv.Notes
Stage 1: Cyclization
3-Phenoxypropanoic acid10.0 g1.00 kg1.0Ensure it is completely dry.
Polyphosphoric Acid (PPA)~100 g (10x weight)~10 kg (10x weight)Catalyst/SolventUse a grade with a known P₂O₅ content. Viscosity is a key challenge.
Ice/Water for Quench500 g50 kg-Prepare for a significant exotherm during the quench.
Stage 2: Iodination
Chroman-4-one7.4 g (assuming 100% yield from Stage 1)740 g1.0Product from Stage 1 should be dry and free of acidic residue.
N-Iodosuccinimide (NIS)12.4 g1.24 kg1.1Use a slight excess to drive the reaction to completion. Protect from light.
Trifluoroacetic Acid (TFA)100 mL10 LSolventCorrosive. Ensure compatibility of reactor materials. Other solvents like Acetonitrile can be used.

Section 3: Troubleshooting Guide

Q: My Friedel-Crafts cyclization failed or gave a very low yield. What went wrong?

A: This is a common issue often related to moisture or catalyst activity.

  • Probable Cause 1: Wet Starting Material/Catalyst. PPA and other Lewis acids are highly hygroscopic. Water will hydrolyze the catalyst and inhibit the formation of the necessary acylium ion.

    • Solution: Ensure your 3-phenoxypropanoic acid is rigorously dried (e.g., in a vacuum oven). Use freshly opened or properly stored PPA.

  • Probable Cause 2: Insufficient Temperature or Reaction Time. The reaction requires significant thermal energy to overcome the activation barrier and reduce the viscosity of the PPA for effective mixing.

    • Solution: Ensure the internal temperature reaches at least 80-100°C. Monitor the reaction by TLC (taking care with quenching the sample for analysis) until the starting material is consumed.

  • Probable Cause 3: Ineffective Mixing. As discussed in the scale-up section, poor mixing can halt the reaction.

    • Solution: Verify that your overhead stirrer is effectively turning over the entire reaction mass.

Q: My iodination reaction is producing di-iodinated products or other impurities. How can I improve selectivity?

A: Over-iodination occurs when the product is reactive enough to undergo a second iodination. Control is key.[6]

  • Probable Cause 1: Incorrect Stoichiometry. Using a large excess of the iodinating agent (e.g., NIS) will inevitably lead to di-iodination.

    • Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of NIS. For large-scale reactions, charge the exact amount based on the weight of the limiting reagent.

  • Probable Cause 2: Reaction Temperature is Too High. Higher temperatures increase the reaction rate but can decrease selectivity.

    • Solution: Run the reaction at a lower temperature (e.g., 0°C to room temperature). Add the iodinating agent slowly to maintain temperature control.

  • Probable Cause 3: Wrong Choice of Iodinating Agent. Some agents are more aggressive than others.

    • Solution: If using ICl, consider switching to the milder NIS/TFA system, which often provides better control.

Troubleshooting Decision Tree: Low Iodination Yield

Troubleshooting_Iodination StartNode Low Yield or Incomplete Iodination Reaction CheckStoich Starting Material Remaining? StartNode->CheckStoich Check TLC/LCMS CheckNode CheckNode CauseNode CauseNode SolutionNode SolutionNode CauseIncomplete Probable Cause: Incomplete Reaction CheckStoich->CauseIncomplete Yes CheckSideProducts Unknown Spots or Di-iodinated Product Seen? CheckStoich->CheckSideProducts No SolutionStoich Action: Verify stoichiometry of NIS. Use 1.05-1.1 eq. CauseIncomplete->SolutionStoich Path 1 SolutionTime Action: Increase reaction time. Monitor by TLC until SM is consumed. CauseIncomplete->SolutionTime Path 2 CauseDecomp Probable Cause: Over-iodination or Decomposition CheckSideProducts->CauseDecomp Yes CauseOther Probable Cause: Impure Starting Material or Reagent Degradation CheckSideProducts->CauseOther No SolutionTemp Action: Lower reaction temperature (0°C). Add iodinating agent slowly. CauseDecomp->SolutionTemp Path 1 SolutionAgent Action: Consider a milder iodinating system (e.g., I₂/Ag₂SO₄ if using ICl). CauseDecomp->SolutionAgent Path 2 SolutionPurity SolutionPurity CauseOther->SolutionPurity Action: Check purity of Chroman-4-one. Use fresh NIS (protect from light/moisture).

Caption: A decision tree for troubleshooting low yields in the iodination step.

Section 4: Detailed Experimental Protocols

Safety First: Always conduct a thorough safety review before starting any reaction. Work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Strong acids (PPA, TFA) are highly corrosive.

Protocol 1: Synthesis of Chroman-4-one (Lab Scale)
  • Setup: Equip a 3-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and a reflux condenser.

  • Charge: Charge the flask with polyphosphoric acid (150 g).

  • Heating: Begin stirring and heat the PPA to 90°C using a heating mantle.

  • Substrate Addition: Once the PPA is at temperature and stirring smoothly, add 3-phenoxypropanoic acid (15.0 g, 90.3 mmol) in three portions over 15 minutes. A slight exotherm may be observed.

  • Reaction: Maintain the internal temperature at 95-100°C for 2 hours. The mixture will become a thick, pink/brown slurry.

  • Monitoring: Monitor the reaction by TLC (9:1 Hexanes:EtOAc). To sample, remove a small aliquot with a glass rod and quench it into a vial containing water and ethyl acetate.

  • Quench: After the reaction is complete, allow the flask to cool to ~60°C. In a separate beaker, prepare a mixture of crushed ice (500 g) and water (200 mL). With vigorous stirring, slowly pour the reaction mixture into the ice water.

  • Extraction: The product will precipitate as a solid. Stir for 30 minutes, then extract the mixture with dichloromethane (3 x 150 mL).[8]

  • Work-up: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is basic, then wash with brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Chroman-4-one as an off-white or pale yellow solid. The product can be purified by recrystallization from isopropanol or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (Lab Scale)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge: Dissolve Chroman-4-one (10.0 g, 67.5 mmol) in trifluoroacetic acid (120 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (16.0 g, 71.0 mmol, 1.05 eq) in trifluoroacetic acid (80 mL). Add this solution dropwise to the stirred Chroman-4-one solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction by TLC (9:1 Hexanes:EtOAc) until the starting material is consumed.

  • Quench: Slowly pour the reaction mixture into a beaker containing ice water (800 mL) and a 10% aqueous solution of sodium thiosulfate (200 mL) to quench any remaining iodine. A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize from ethanol or an ethanol/water mixture to yield this compound as a pure, crystalline solid.

Section 5: References

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. 1

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. (n.d.). National Center for Biotechnology Information. 2

  • An efficient synthesis of 4-chromanones. (2006). ResearchGate. 9

  • Managing reaction conditions for selective iodination. (n.d.). Benchchem. 10

  • Synthesis of chromones and their applications during the last ten years. (2014). International Journal of Research in Pharmacy and Chemistry. 11

  • Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal. 12

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2022). Organic & Biomolecular Chemistry. 13

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). National Center for Biotechnology Information. 7

  • Why iodination of benzene is difficult? (2021). YouTube. 4

  • Why is the direct iodination of alkane not possible? (2017). Quora. 5

  • Friedel–Crafts reaction. (n.d.). Wikipedia. 3

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. 8

  • Large-scale oligo synthesis: Scaling-up requirements. (n.d.). CRB. 14

References

Analytical methods for monitoring 6-Iodochroman-4-one reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 6-Iodochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific experimental issues, explaining the science behind our recommendations to ensure your success.

Introduction to Reaction Monitoring

Real-time or near real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the consistent quality of the final product.[1][2] For the synthesis of this compound, a key intermediate in the development of various bioactive molecules, precise monitoring allows for the determination of reaction endpoints, the identification of intermediates, and the early detection of failing reactions.[3] This guide will delve into the practical application of several common analytical techniques for this purpose.

Logical Workflow for Method Selection and Troubleshooting

Caption: A logical workflow for selecting and troubleshooting analytical methods.

Section 1: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile separation technique ideal for monitoring the progress of a reaction.[4] It allows for a quick qualitative assessment of the presence of starting materials, products, and byproducts.

Experimental Protocol for TLC Analysis
  • Plate Preparation : Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4]

  • Spotting : Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).[5] Use a capillary tube to spot a small amount of the solution onto the baseline.[4] Also spot the starting material and, if available, the pure product as references.

  • Development : Place the TLC plate in a developing chamber containing a suitable mobile phase.[4] The solvent level should be below the baseline. Cover the chamber to ensure a saturated atmosphere.[4]

  • Visualization : Once the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil.[4] Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or sulfuric acid).[4][6]

  • Analysis : Calculate the Retention Factor (Rf) for each spot. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5]

TLC Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Spots are streaky or elongated. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[5]
The chosen mobile phase is not optimal.Adjust the polarity of the mobile phase. A common mobile phase for chromanones is a mixture of hexane and ethyl acetate.
Spots are not moving from the baseline. The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or methanol.[4]
All spots run to the top of the plate. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[4]
No spots are visible. The sample concentration is too low.Concentrate the sample before spotting.
The compound does not visualize under UV light.Use a chemical stain like potassium permanganate or sulfuric acid to visualize the spots.[6]

Section 2: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. It offers high resolution and sensitivity, making it suitable for complex reaction monitoring.[7]

Experimental Protocol for HPLC Analysis
  • Instrumentation : A standard HPLC system with a UV detector is typically used.[7]

  • Column : A reversed-phase C18 column is a common choice for the analysis of chroman-4-one derivatives.[8]

  • Mobile Phase : A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape, is a good starting point.[8]

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase and filter it through a 0.45 µm filter before injection.[9]

  • Analysis : Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The retention times of the starting material and product can be used to monitor the reaction progress.

HPLC Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing. Secondary interactions with the stationary phase, especially for polar compounds.[10][11]Operate at a lower pH to protonate silanol groups on the column.[11] Use a highly deactivated or end-capped column.[10]
Column overload.Dilute the sample and inject a smaller volume.[10]
Column bed deformation.[10]Replace the column or try reversing it to wash out contaminants.[11]
Split Peaks. The pH of the mobile phase is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Irreproducible Retention Times. Inconsistent mobile phase preparation.Ensure the mobile phase is prepared accurately and consistently.
Leaks in the system.Check all fittings for leaks.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound.[12][13]

Experimental Protocol for GC-MS Analysis
  • Instrumentation : A GC system coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-1MS or DB-5MS) is generally suitable.[13]

  • Carrier Gas : Helium is the most common carrier gas.[13]

  • Temperature Program : A temperature gradient is typically used to ensure good separation of components with different boiling points.

  • Sample Preparation : Dilute a sample of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • Analysis : The separated components are detected by the mass spectrometer, providing both retention time and mass spectral data for identification.

GC-MS Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing or Fronting. Column overload.Dilute the sample or inject a smaller volume.[14]
Active sites on the column.Use a deactivated column or perform column conditioning.
Improper sample vaporization.[15]Optimize the injection port temperature.
Ghost Peaks or Carryover. Contamination in the injection port or column.[15]Clean or replace the injector liner and bake out the column at a high temperature.[15]
Leaky septum.Replace the septum.[16]
Poor Resolution. Inadequate column selectivity or efficiency.Optimize the temperature program or use a different column.[15]
Incorrect carrier gas flow rate.Check and adjust the carrier gas flow rate.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an incredibly powerful tool for in-situ reaction monitoring, providing detailed structural information about the species in the reaction mixture.[17][18]

Experimental Protocol for NMR Analysis
  • Sample Preparation : Take a small aliquot of the reaction mixture and dissolve it in a deuterated solvent.

  • Acquisition : Acquire a ¹H NMR spectrum.

  • Analysis : Monitor the disappearance of signals corresponding to the starting material and the appearance of signals corresponding to the product. The protons adjacent to the carbonyl group in chroman-4-ones typically appear in the range of 2.0-2.5 ppm.[19]

NMR Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks. Presence of paramagnetic impurities.Filter the sample through a small plug of silica gel.
Poor shimming.Re-shim the spectrometer.
Complex Spectra. Overlapping signals from multiple components.Use 2D NMR techniques (e.g., COSY, HSQC) for better resolution and signal assignment.
Inaccurate Integration. Phasing errors.Carefully phase the spectrum.
Baseline distortion.Apply a baseline correction.

Visualization of Analytical Workflow

Caption: A generalized workflow for the analytical monitoring of a chemical reaction.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: 6-Iodochroman-4-one vs. 6-Bromochroman-4-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 6-Iodochroman-4-one and 6-Bromochroman-4-one for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of their performance in biological assays, supported by experimental data and protocols.

A Senior Application Scientist's Guide to Selecting the Optimal Chromanone Scaffold for Drug Discovery Research

In the landscape of medicinal chemistry, the chroman-4-one scaffold is a well-established "privileged structure," a molecular framework that is recurrently found in biologically active compounds. Its rigid, bicyclic system provides a versatile template for presenting functional groups in a defined three-dimensional space, making it an attractive starting point for drug design. The strategic functionalization of this core is paramount, and among the most impactful modifications is the introduction of halogens at the 6-position.

This guide provides a data-driven, in-depth comparison of two key halogenated analogs: This compound and 6-Bromochroman-4-one . We will dissect their performance in biological assays, explore the underlying physicochemical principles that govern their activity, and provide actionable insights and protocols for researchers aiming to leverage these building blocks in their discovery programs. The choice between these two seemingly similar molecules is far from arbitrary and can have profound consequences for target affinity, selectivity, and pharmacokinetic properties.

The Halogen Effect: More Than Just a Steric Blocker

The decision to incorporate an iodine versus a bromine atom is a critical one in rational drug design. While both are members of the halogen family, their distinct physicochemical characteristics can lead to dramatically different pharmacological profiles. Bromine is smaller and more electronegative. In contrast, iodine possesses a larger atomic radius and is significantly more polarizable. This high polarizability makes iodine a superior halogen bond donor —a specific and increasingly appreciated non-covalent interaction where the electropositive crown of the halogen interacts favorably with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket. This interaction can substantially enhance binding affinity and selectivity.

Physicochemical Properties: The Foundation of Biological Performance

A molecule's behavior in a complex biological milieu is dictated by its fundamental physicochemical properties. Understanding these parameters is the first step in predicting and interpreting assay performance.

PropertyThis compound6-Bromochroman-4-oneSignificance in Biological Assays
Molecular Weight ( g/mol ) 274.06[1]227.05[2]Influences diffusion rates, membrane permeability, and ligand efficiency metrics.
LogP (Calculated) ~2.8~2.5A measure of lipophilicity. Higher values can improve membrane passage but may also increase non-specific binding and reduce solubility.
Polarizability (ų) ~9.5~6.5Critical for non-covalent interactions. The higher polarizability of iodine is key to its potential for forming strong halogen bonds.
Hydrogen Bond Acceptors 22The carbonyl and ether oxygens are key interaction points for both molecules.

Note: LogP and Polarizability values are estimations from computational models and can vary.

Comparative Biological Activity: A Data-Driven Assessment

Chromanone derivatives have been investigated for a wide array of biological activities, including anticancer, antibacterial, and antihypertensive effects.[3][4][5] However, direct, side-by-side comparisons of the 6-iodo and 6-bromo analogs in the same assay are not extensively reported in publicly available literature. This presents a common challenge in medicinal chemistry where comprehensive data on closely related analogs is sparse.

In such cases, we leverage the available data for one analog as a benchmark and use our understanding of structure-activity relationships (SAR) to hypothesize on the performance of the other, thereby guiding future experiments.

Case Study: Chromanones as Versatile Intermediates and Bioactive Scaffolds

Derivatives of chroman-4-one are widely recognized as versatile intermediates for synthesizing more complex natural products and bioactive molecules.[4] Furthermore, the core itself exhibits a range of biological activities. For instance, various chromanone derivatives have shown potential in inhibiting cancer cell proliferation and have been explored for applications in treating neurodegenerative diseases like Alzheimer's.[6]

Experimental Protocol: Comparative Cytotoxicity Assessment via MTT Assay

This protocol provides a standardized method to directly compare the cytotoxic effects of this compound and 6-Bromochroman-4-one on a cancer cell line (e.g., HeLa, human cervical cancer cells).

Objective: To determine and compare the IC₅₀ (half-maximal inhibitory concentration) values of this compound and 6-Bromochroman-4-one.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and 6-Bromochroman-4-one

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well cell culture plates

  • Multi-channel pipette and sterile tips

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10 mM stock solutions of each compound in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value for each compound.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Seed HeLa cells in 96-well plate (5,000 cells/well) B Incubate for 24h for cell attachment A->B D Treat cells with compounds (0.1 to 100 µM) B->D C Prepare serial dilutions of 6-Iodo & 6-Bromo compounds C->D E Incubate for 48h D->E F Add MTT solution and incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 values H->I

Caption: Workflow for the comparative cytotoxicity MTT assay.

Structure-Activity Relationship (SAR): Decoding the Halogen Influence

The anticipated difference in biological activity between the two compounds can be rationalized by their structural differences, particularly the potential for halogen bonding.

G cluster_ligand cluster_target cluster_response Core Chroman-4-one Scaffold Bromo 6-Bromine Core->Bromo Iodo 6-Iodine Core->Iodo Target Protein Binding Pocket (e.g., with Carbonyl Oxygen) Response Biological Response Target->Response Bromo->Target Dipole-Dipole Interaction Iodo->Target Stronger Halogen Bond ( σ-hole interaction )

Caption: The influence of halogen choice on target protein interaction.

As the diagram illustrates, while both halogens can engage in standard electrostatic interactions, the larger, more polarizable iodine atom can form a directional and stabilizing halogen bond with an electron-rich residue in the target's binding site. This additional, specific interaction can lock the molecule into a more favorable binding pose, leading to a measurable increase in potency (i.e., a lower IC₅₀ value).

Conclusion and Recommendations for Researchers

The selection between this compound and 6-Bromochroman-4-one is a critical decision in the early stages of a drug discovery campaign.

  • 6-Bromochroman-4-one is a well-established chemical building block. Its derivatives have been explored in various biological contexts, making it a reliable, albeit potentially less potent, starting point.

  • This compound , while less documented in comparative biological assays, represents a significant opportunity for potency enhancement. Its superior ability to act as a halogen bond donor makes it a compelling candidate for targets where such an interaction is possible.

Recommendation: We strongly advocate for the empirical, head-to-head testing of both compounds in your primary assays. The provided MTT protocol serves as a foundational template for such a comparison. The potential for a significant potency gain with the iodo-analog, driven by the principles of halogen bonding, is a hypothesis that warrants experimental validation. The insights from such a direct comparison will be invaluable for guiding lead optimization and ultimately accelerating the journey toward novel therapeutics.

References

A Comparative Guide to the Cytotoxicity of Halogenated Chroman-4-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the Chroman-4-One Scaffold and Halogenation

The chroman-4-one framework is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This heterocyclic scaffold, consisting of a benzene ring fused to a dihydropyranone ring, is a core component of numerous naturally occurring flavonoids and synthetic compounds that exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][4] The versatility and established biological relevance of the chroman-4-one core make it an exceptional starting point for the design of novel therapeutic agents.

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine) is a cornerstone of modern drug design. Halogenation profoundly influences a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electron distribution. These modifications can enhance binding affinity to biological targets through mechanisms like halogen bonding, where a halogen atom acts as an electrophilic donor.[5] In the context of chroman-4-one derivatives, halogenation has repeatedly proven to be a powerful strategy for augmenting cytotoxic potency against various cancer cell lines.[5][6]

This guide provides a comparative analysis of the cytotoxic effects of various halogenated chroman-4-one derivatives. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for assessing cytotoxicity, and explore the mechanistic underpinnings of their mode of action, primarily through the induction of apoptosis.

Pillar 1: Methodologies for a Rigorous Cytotoxicity Assessment

MTT Assay: Quantifying Metabolic Viability

Expert Rationale: The MTT assay is a foundational, high-throughput colorimetric method for initial cytotoxicity screening.[7] Its principle lies in assessing the metabolic activity of a cell population, which serves as a proxy for cell viability. The assay measures the activity of mitochondrial dehydrogenases, enzymes functional only in living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8] The intensity of the resulting color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_incubation Incubation & Reaction cluster_readout Solubilization & Readout p1 Seed cells in 96-well plate p2 Incubate (24h) for adherence p1->p2 p3 Treat with serial dilutions of halogenated chromanones p2->p3 p4 Incubate for exposure period (e.g., 24, 48, 72h) p3->p4 p5 Add MTT solution (final conc. 0.5 mg/mL) p4->p5 p6 Incubate (3-4h, 37°C) Living cells form formazan p5->p6 p7 Add solubilizing agent (e.g., DMSO, isopropanol) p6->p7 p8 Shake plate to dissolve crystals p7->p8 p9 Measure absorbance (570 nm) p8->p9 Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Pro-Caspase 8 death_receptor->caspase8 Ligand Binding & DISC formation active_caspase8 Active Caspase 8 caspase8->active_caspase8 caspase3 Pro-Caspase 3 active_caspase8->caspase3 chromanone Halogenated Chroman-4-one dna_damage Cellular Stress (DNA Damage) chromanone->dna_damage bax_bak Bax/Bak (Pro-apoptotic) dna_damage->bax_bak bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak Inhibits mito Mitochondrion bax_bak->mito Forms pore cyto_c Cytochrome c (released) mito->cyto_c caspase9 Pro-Caspase 9 cyto_c->caspase9 Apoptosome formation active_caspase9 Active Caspase 9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase 3 (Executioner) caspase3->active_caspase3 apoptosis Apoptosis (Blebbing, DNA fragmentation) active_caspase3->apoptosis

References

A Multi-Spectroscopic Approach to Validating the Structure of Synthesized 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Structural Integrity

In the landscape of medicinal chemistry and drug development, the chroman-4-one scaffold is a "privileged structure," forming the core of numerous compounds with significant therapeutic potential.[1] The strategic introduction of halogens, such as iodine, onto this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making compounds like 6-Iodochroman-4-one valuable intermediates and targets for investigation.[2][3]

However, the synthesis of such targeted isomers is not always straightforward. The potential for isomeric impurities necessitates a rigorous and multi-faceted approach to structural validation. Simply confirming the presence of a chromanone core is insufficient; one must definitively establish the precise location of the iodine substituent. This guide provides an in-depth, field-proven workflow for the unambiguous structural elucidation of this compound, leveraging a synergistic combination of spectroscopic techniques. We will move beyond mere data reporting to explain the causality behind our analytical choices, establishing a self-validating system that ensures the absolute integrity of the synthesized material.

The Synthetic Context: Why Validation is Non-Negotiable

A common and efficient route to substituted chroman-4-ones involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[4][5] While effective, variations in starting materials (e.g., using 4-iodophenol to derive the required 2'-hydroxy-5'-iodoacetophenone) can present challenges, including the potential for generating isomeric side products. Therefore, a robust analytical workflow is not just a quality control measure but an integral part of the synthetic process.

Caption: General synthesis of this compound.

The Spectroscopic Toolkit: A Symphony of Analysis

No single technique can provide absolute structural proof. We rely on the convergence of data from multiple, orthogonal methods. For this compound, our primary toolkit includes:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and establish connectivity, which is paramount for distinguishing isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synth Synthesized Product (Crude this compound) Purify Purification (e.g., Column Chromatography) Synth->Purify Sample Purified Analyte Purify->Sample IR IR Spectroscopy (Functional Group ID) Sample->IR MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR Integrate Integrate All Spectroscopic Data IR->Integrate MS->Integrate NMR->Integrate Compare Compare with Predicted Data & Isomeric Alternatives Integrate->Compare Confirm Structure Confirmed: This compound Compare->Confirm Match Reject Structure Incorrect: Re-evaluate Synthesis Compare->Reject Mismatch

Caption: Integrated workflow for structural validation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Rationale: IR spectroscopy is our first-line, rapid screening tool. Its primary role is to confirm the presence of the core functional groups that define a chroman-4-one.[6] We are specifically looking for the characteristic stretches of the carbonyl (C=O) group and the aryl ether C-O bond.

Experimental Protocol:

  • A small amount of the purified solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The spectrum is acquired, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹.

  • A background spectrum of the clean ATR crystal is recorded and automatically subtracted.

Data Interpretation & Validation:

Functional GroupExpected Absorption Range (cm⁻¹)Observed in this compound (Typical)Significance
Aromatic C-H Stretch3100–3000~3075Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch3000–2850~2960, 2925Confirms the methylene (-CH₂-) groups of the heterocyclic ring.
Ketone C=O Stretch 1700–1680 ~1685 (Strong, Sharp) Crucial evidence for the keto- group at the 4-position. [7]
Aromatic C=C Stretch1600–1450~1590, 1470Further confirmation of the benzene ring.
Aryl Ether C-O Stretch 1260–1200 ~1230 (Strong) Confirms the ether linkage within the chroman ring system.

The presence of a strong, sharp peak around 1685 cm⁻¹ is definitive proof of the conjugated ketone, while its absence would immediately signal a failed synthesis.

Mass Spectrometry (MS): Confirming Mass and Composition

Rationale: High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. This is a critical step to confirm that the desired iodination has occurred and that no other unexpected atoms have been incorporated.

Experimental Protocol:

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (~1 mg/mL).

  • The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

  • The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data is acquired on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to achieve mass accuracy within 5 ppm.

Data Interpretation & Validation:

The molecular formula for this compound is C₉H₇IO₂. The expected (monoisotopic) mass is 273.9540 g/mol .

Ion SpeciesCalculated Exact Mass [M+H]⁺Observed Mass [M+H]⁺ (Typical)Deviation (ppm)Significance
[C₉H₈IO₂]⁺274.9618274.9615< 2 ppmAn observed mass with this level of accuracy provides extremely high confidence in the elemental formula C₉H₇IO₂.

Furthermore, the mass spectrum provides a unique isotopic signature. Iodine is monoisotopic (¹²⁷I), so we do not expect to see the characteristic M+2 peak associated with chlorine or bromine. The presence of a clean molecular ion peak at the expected mass without a significant M+2 signal helps rule out the incorporation of other halogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Rationale: NMR is the most powerful technique for distinguishing between isomers. ¹H NMR tells us about the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, the substitution pattern on the aromatic ring creates a highly diagnostic set of signals that allows us to pinpoint the iodine's location.

Experimental Protocol:

  • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C spectra are acquired on a spectrometer (e.g., 400 MHz or higher). Standard parameters are used, including broadband proton decoupling for the ¹³C spectrum.[8]

¹H NMR Data Interpretation

The key to validation lies in the aromatic region (7.0-8.0 ppm).

Proton AssignmentPredicted Chemical Shift (ppm)Splitting PatternCoupling Constant (J, Hz)IntegrationSignificance
H-5~7.8d (doublet)~2.51HAppears as a doublet due to coupling only with H-7. The downfield shift is due to proximity to the C=O group.
H-7~7.6dd (doublet of d)~8.5, 2.51HCoupled to both H-8 (ortho, large J) and H-5 (meta, small J).
H-8~6.8d (doublet)~8.51HCoupled only to H-7. Upfield shift due to being ortho to the electron-donating oxygen atom.
H-2 (CH₂)~4.5t (triplet)~6.52HMethylene group adjacent to the ether oxygen.
H-3 (CH₂)~2.8t (triplet)~6.52HMethylene group adjacent to the carbonyl group.

Comparison Guide: How Isomers Would Differ

  • If it were 7-Iodochroman-4-one: The aromatic region would show two doublets (H-5 and H-6) and one singlet (H-8). This is a distinctly different pattern.

  • If it were 8-Iodochroman-4-one: We would expect two doublets of doublets (H-5 and H-7) and a triplet (H-6), again, a clearly distinguishable pattern.

The observed splitting pattern of a doublet, a doublet of doublets, and another doublet is the unique "fingerprint" for the 6-iodo substitution pattern.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (ppm)Significance
C-4 (C=O)~191Carbonyl carbon, highly deshielded.[9]
C-8a~161Aromatic carbon attached to the ether oxygen.
C-5, C-7~138, ~130Aromatic CH carbons.
C-4a~121Quaternary aromatic carbon adjacent to the carbonyl.
C-8~120Aromatic CH carbon ortho to the ether oxygen.
C-6 ~85 Aromatic carbon directly attached to Iodine. The heavy atom effect of iodine causes a significant upfield shift. [10]
C-2 (CH₂)~67Aliphatic carbon next to the ether oxygen.
C-3 (CH₂)~45Aliphatic carbon next to the carbonyl.

The most telling signal is for C-6. The direct attachment to iodine results in a dramatic upfield shift to ~85 ppm. In an unsubstituted chroman-4-one, this carbon would resonate around 125 ppm. This single signal is powerful, corroborating evidence for the position of the iodine atom.

Conclusion

The structural validation of a synthesized molecule like this compound is a process of accumulating corroborating evidence. By systematically applying a suite of spectroscopic techniques, we build an unassailable case for the structure's identity.

  • IR spectroscopy provides a rapid confirmation of the essential chroman-4-one functional groups.

  • High-resolution mass spectrometry verifies the exact elemental composition, C₉H₇IO₂.

  • ¹H and ¹³C NMR spectroscopy deliver the definitive evidence, mapping the molecular framework and, most critically, leveraging the unique splitting patterns and chemical shifts induced by the iodine substituent to distinguish the target 6-iodo isomer from all other possibilities.

Only when the data from all these analyses converge to tell the same, consistent story can we have full confidence in the structural integrity of the synthesized compound, ensuring its suitability for subsequent use in research and development.

References

A Comparative Guide to the Synthesis of 6-Iodochroman-4-one: Navigating Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Iodochroman-4-one in Medicinal Chemistry

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The introduction of an iodine atom at the 6-position of this scaffold yields this compound, a versatile intermediate for the synthesis of various therapeutic agents. The carbon-iodine bond serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the classical Sandmeyer reaction and the more direct electrophilic iodination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical comparison of their respective advantages and disadvantages to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Route 1: The Sandmeyer Reaction - A Classic Transformed

The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884, provides a reliable method for the introduction of halides onto an aromatic ring via the diazotization of a primary aromatic amine.[1] This multi-step approach, while longer, offers the advantage of regiospecificity, as the position of the iodo group is predetermined by the location of the amino substituent on the starting material.

Causality Behind Experimental Choices

The synthesis of this compound via the Sandmeyer reaction commences with the preparation of the precursor, 6-aminochroman-4-one. A common and effective method to introduce an amino group at the 6-position is through the nitration of chroman-4-one, followed by the reduction of the resulting nitro group. The nitration is typically carried out using a mixture of nitric and sulfuric acids, with the electron-withdrawing effect of the carbonyl group directing the substitution to the 6-position. Subsequent reduction of the nitro group to a primary amine can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

The core of the Sandmeyer reaction involves the diazotization of the 6-aminochroman-4-one. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[2] The resulting diazonium salt is then treated with a solution of potassium iodide. In the case of iodination, the use of a copper(I) catalyst is often not necessary, as the iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.[3]

Experimental Protocol: Sandmeyer Route

Step 1: Synthesis of 6-Nitrochroman-4-one

  • To a stirred solution of chroman-4-one (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

  • Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice, and the resulting precipitate is collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry to afford 6-nitrochroman-4-one.

Step 2: Synthesis of 6-Aminochroman-4-one

  • Suspend 6-nitrochroman-4-one (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-4 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-aminochroman-4-one.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Dissolve 6-aminochroman-4-one (1 equivalent) in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain this compound.

Sandmeyer_Route cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction Chroman-4-one Chroman-4-one 6-Nitrochroman-4-one 6-Nitrochroman-4-one Chroman-4-one->6-Nitrochroman-4-one HNO₃, H₂SO₄ 6-Aminochroman-4-one 6-Aminochroman-4-one 6-Nitrochroman-4-one->6-Aminochroman-4-one SnCl₂·2H₂O or H₂/Pd-C Diazonium Salt Diazonium Salt 6-Aminochroman-4-one->Diazonium Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound KI

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Route 2: Electrophilic Aromatic Iodination - A More Direct Approach

A more convergent and atom-economical approach to this compound is through direct electrophilic aromatic iodination of the chroman-4-one scaffold. This method avoids the multi-step preparation of the amino precursor required for the Sandmeyer reaction.

Causality Behind Experimental Choices

Electrophilic aromatic substitution reactions, such as iodination, are governed by the electronic nature of the substituents on the aromatic ring. In chroman-4-one, the ether oxygen is an activating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group. The combined effect of these two groups favors electrophilic substitution at the 6- and 8-positions. To achieve selective iodination at the 6-position, careful selection of the iodinating agent and reaction conditions is crucial.

A variety of reagents can be employed for electrophilic iodination, including molecular iodine (I₂) in the presence of an oxidizing agent, iodine monochloride (ICl), and N-iodosuccinimide (NIS).[4] NIS is often a preferred reagent due to its ease of handling and milder reaction conditions. The reaction is typically carried out in a suitable solvent, and a Lewis acid or a protic acid catalyst can be used to enhance the electrophilicity of the iodine source. For instance, the use of elemental iodine in the presence of an oxidant like hydrogen peroxide or a hypervalent iodine reagent can generate a more potent electrophilic iodine species in situ.[5][6]

Experimental Protocol: Electrophilic Iodination Route
  • Dissolve chroman-4-one (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.

  • If required, add a catalytic amount of a Lewis acid (e.g., iron(III) chloride) or a protic acid (e.g., sulfuric acid).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound. A potential side product is the 8-iodo isomer, which may require careful chromatographic separation.

Electrophilic_Iodination_Route Chroman-4-one Chroman-4-one This compound This compound Chroman-4-one->this compound Iodinating Agent (e.g., NIS) [Catalyst]

Caption: Direct electrophilic iodination route to this compound.

Comparative Analysis of the Synthetic Routes

The choice between the Sandmeyer reaction and direct electrophilic iodination depends on several factors, including the availability of starting materials, desired regioselectivity, scalability, and overall efficiency.

FeatureSandmeyer Reaction RouteElectrophilic Iodination Route
Number of Steps 3 (from chroman-4-one)1
Overall Yield Moderate to Good (typically 40-60% over 3 steps)Variable (can be good, but may be lower due to isomer formation)
Regioselectivity Excellent (defined by the precursor)Good to Moderate (potential for 8-iodo isomer)
Scalability Can be challenging due to the handling of diazonium saltsGenerally more straightforward to scale up
Safety Concerns Diazonium salts are potentially explosive and require careful temperature controlIodinating agents can be corrosive and require careful handling
Atom Economy Lower due to the multi-step natureHigher (more direct conversion)
Starting Materials Requires synthesis of 6-aminochroman-4-oneStarts from readily available chroman-4-one

Expert Recommendations

For laboratory-scale synthesis where high regioselectivity is paramount and the multi-step procedure is manageable, the Sandmeyer reaction is a robust and reliable choice. The unambiguous placement of the iodine atom at the 6-position simplifies downstream characterization and purification.

For larger-scale syntheses or when a more streamlined and atom-economical process is desired, direct electrophilic iodination presents an attractive alternative. However, careful optimization of the reaction conditions is necessary to maximize the yield of the desired 6-iodo isomer and facilitate its separation from the 8-iodo byproduct. The use of milder iodinating agents like NIS is recommended to improve selectivity and ease of handling.

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research project, balancing the trade-offs between reaction efficiency, selectivity, and operational simplicity.

References

A Comparative Guide to the Biological Activity of Chroman-4-ones: An SAR Analysis Highlighting the Potential of 6-Iodo Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Drug Discovery

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a heterocyclic scaffold of considerable interest in medicinal chemistry.[1] As a core component of many naturally occurring flavonoids and their synthetic analogues, this structure has served as a versatile building block for the development of novel therapeutic agents.[2] Unlike its unsaturated counterpart, chromone, the chroman-4-one structure possesses a saturated C2-C3 bond, which imparts distinct conformational flexibility and alters its biological activity profile.[1]

Chroman-4-one derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and potent enzyme inhibitory effects.[1][3] The therapeutic potential of this scaffold is largely dictated by the nature and position of substituents on its bicyclic ring system. Among the various possible modifications, halogenation has emerged as a powerful strategy to modulate the physicochemical properties and biological efficacy of these compounds.

This guide provides a comparative analysis of the biological activities of substituted chroman-4-ones, with a specific focus on elucidating the potential of 6-iodochroman-4-one. By examining structure-activity relationships (SAR) derived from experimental data on closely related halogenated and other substituted chromanones, we aim to provide a predictive framework for researchers and drug development professionals interested in harnessing the therapeutic potential of this specific compound.

The Influence of Halogenation on Biological Activity

The introduction of a halogen atom onto the chroman-4-one core can profoundly influence its biological activity. Halogens, particularly at the C6 and C8 positions, can enhance potency by modifying the molecule's lipophilicity, electronic distribution, and ability to form specific interactions (such as halogen bonds) with biological targets.[4] Electron-withdrawing groups, including halogens like chlorine and bromine, have been shown to increase the inhibitory potential of chromanones against various bacterial strains and enzymes.[4][5]

While direct and extensive experimental data on this compound is not yet widely published, we can infer its potential by analyzing trends observed with other halogens. Iodine, being the largest and most polarizable of the common halogens, can introduce unique steric and electronic effects, potentially leading to enhanced or novel biological activities.

Comparative Analysis of Biological Activities

Anticancer Activity

Chromanone derivatives have been extensively investigated for their cytotoxic effects against various human cancer cell lines.[6][7] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8]

Halogen substitutions have been shown to play a crucial role in modulating the anticancer activity of these compounds.[6] Studies on various chromanone derivatives indicate that the type and position of the halogen can significantly impact cytotoxicity and selectivity for cancer cells over normal cells.[6] For instance, the presence of chloro and bromo groups has been associated with potent activity.[5]

Table 1: Comparative Cytotoxicity (IC50) of Substituted Chromanones against Cancer Cell Lines

Compound/DerivativeSubstitutionCell LineIC50 (µM)Reference(s)
6,8-Dibromo-2-pentylchroman-4-one6,8-di-Bromo, 2-PentylVarious>100 (SIRT2 inhibitor)[4]
3-Chlorophenylchromanone deriv.3-(3-Chlorophenyl)A549 (Lung)Low µM range[6]
Chromone-based Lavendustin AnalogVariousA549 (Lung)6.01 - 9.92 µg/mL[9]
This compound 6-Iodo Various Data Not Available

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Structure-Activity Relationship Insights: The data suggests that halogenation is a key determinant of anticancer potential. While specific IC50 values for simple halogenated chromanones are often part of larger derivative studies, the trend indicates that lipophilic, electron-withdrawing groups on the benzo ring enhance activity.[5] The large atomic radius and high lipophilicity of iodine could potentially enhance cell membrane permeability and target engagement for this compound, a hypothesis that warrants experimental validation.

The anticancer effect of many chromanones is linked to their ability to induce apoptosis. This is often mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization and the activation of executioner caspases.[7]

cluster_workflow Simplified Intrinsic Apoptosis Pathway Chromanone Anticancer Chromanone (e.g., Halogenated Derivative) Bax ↑ Pro-apoptotic Proteins (Bax) Chromanone->Bax Bcl2 ↓ Anti-apoptotic Proteins (Bcl-2) Chromanone->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chromanones.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Chroman-4-ones have shown promise, exhibiting notable activity against a range of bacteria and fungi.[10][11]

SAR studies have revealed that substitutions on the chromanone scaffold are critical for antimicrobial potency. For example, hydroxyl groups at the 5- and 7-positions and a hydrophobic substituent at the C2 position can enhance activity against Gram-positive bacteria.[10] Furthermore, electron-withdrawing groups like chloro and bromo at the C6 and C7 positions have been shown to increase both antibacterial and antifungal activities.[5]

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Chromanones

Compound/DerivativeSubstitutionTarget OrganismMIC (µg/mL)Reference(s)
7-Hydroxychroman-4-one7-HydroxyC. albicans64[3]
6-Hydroxy-2-nonyl-chroman-4-one6-Hydroxy, 2-NonylS. aureus6.25 - 12.5[10]
Chromone Dithiazole Hybrid6-ChloroB. subtilis0.78[5]
Chromone Dithiazole Hybrid6-BromoB. subtilis1.56[5]
This compound 6-Iodo Various Data Not Available

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Structure-Activity Relationship Insights: The data strongly supports the role of electron-withdrawing halogens in enhancing antimicrobial effects.[5] The potent activity of the 6-chloro and 6-bromo derivatives against B. subtilis suggests that the 6-position is a favorable site for modification.[5] Given this trend, this compound is a highly promising candidate for antimicrobial screening. Its increased lipophilicity compared to chloro- and bromo-analogs might facilitate better penetration through microbial cell walls and membranes. The mode of action for some chromanones involves the dissipation of the bacterial membrane potential, leading to the inhibition of essential macromolecular biosynthesis.[10]

Enzyme Inhibition

Chromanones have been identified as inhibitors of various enzymes implicated in human diseases. This activity is highly dependent on the substitution pattern, which dictates the compound's ability to fit into the enzyme's active or allosteric sites.

A notable example is the inhibition of SIRT2 (Sirtuin 2), a class III histone deacetylase involved in neurodegenerative disorders.[4] A study on substituted chroman-4-ones found that large, electron-withdrawing substituents at the 6- and 8-positions were favorable for SIRT2 inhibition. The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM.[4] This highlights the critical role of halogenation at these positions for potent and selective enzyme inhibition.

Other chromone and chromanone derivatives have been evaluated as inhibitors of α-glucosidase (for diabetes)[12], monoamine oxidase-B (MAO-B)[3], and the IKr potassium channel (for cardiac arrhythmia).[13] In many cases, the presence and nature of substituents on the aromatic ring are key to achieving high potency.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Here, we detail the methodologies for two of the most common assays used to evaluate the biological activities discussed.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Seeding 5,000-10,000 cells per well ensures that cells are in their logarithmic growth phase during the experiment and that the assay readout is within the linear range of the spectrophotometer.[14]

  • Exposure Time (24-72h): This timeframe allows for the compound to exert its effects, whether by inducing rapid apoptosis (24h) or by inhibiting proliferation over several cell cycles (48-72h).[15]

  • DMSO Solubilization: Formazan crystals are insoluble in aqueous medium. DMSO is a robust solvent used to fully dissolve them, allowing for accurate absorbance measurement.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Preparation & Treatment: Prepare a stock solution of the test chromanone (e.g., this compound) in DMSO. Create a series of dilutions in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank (medium only).[15]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan.[15]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.[14]

cluster_workflow MTT Assay Experimental Workflow node_seed 1. Seed Cells (96-well plate) node_incubate1 2. Incubate 24h (Cell Attachment) node_seed->node_incubate1 node_treat 3. Add Chromanone (Serial Dilutions) node_incubate1->node_treat node_incubate2 4. Incubate 48h (Compound Exposure) node_treat->node_incubate2 node_mtt 5. Add MTT Reagent node_incubate2->node_mtt node_incubate3 6. Incubate 4h (Formazan Formation) node_mtt->node_incubate3 node_dmso 7. Add DMSO (Solubilize Crystals) node_incubate3->node_dmso node_read 8. Read Absorbance (570 nm) node_dmso->node_read node_analyze 9. Calculate IC50 node_read->node_analyze

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the MIC of an antimicrobial agent against bacteria or fungi. It involves challenging a standardized microbial inoculum with serial dilutions of the compound in a liquid growth medium.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test chromanone in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in the wells of a 96-well microtiter plate.[11]

  • Inoculum Preparation: Grow the microbial culture overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Further dilute this to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[5]

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).[5]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Conclusion and Future Directions

The chroman-4-one scaffold is a validated starting point for the development of potent therapeutic agents. The available experimental data consistently demonstrates that substitution, particularly with halogens at the C6 position, is a highly effective strategy for enhancing biological activity across anticancer and antimicrobial applications.[5][6]

While direct comparative data for this compound is currently limited, the strong positive trends observed for 6-chloro and 6-bromo derivatives provide a compelling rationale for its investigation.[5] The unique properties of iodine—its size, lipophilicity, and ability to form halogen bonds—suggest that this compound could exhibit superior potency or a novel activity profile.

Future research should focus on the synthesis and systematic evaluation of this compound and its derivatives. We recommend prioritizing screening in the following areas:

  • Anticancer Cytotoxicity: Testing against a panel of diverse cancer cell lines (e.g., lung, breast, colon) to determine potency and selectivity.

  • Antimicrobial Efficacy: Screening against a broad spectrum of pathogens, especially multidrug-resistant Gram-positive bacteria like MRSA, where related compounds have shown promise.[10]

  • Enzyme Inhibition: Evaluating its activity against targets like SIRT2, where halogenation at the benzo ring is known to be beneficial.[4]

By filling this knowledge gap, the scientific community can fully elucidate the therapeutic potential of this promising, yet underexplored, molecule.

References

A Head-to-Head Comparison: The Anticancer Potential of 6-Iodochroman-4-one Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical scaffolds is paramount. The chroman-4-one core structure has emerged as a promising pharmacophore, with numerous derivatives exhibiting significant anticancer activities.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 6-Iodochroman-4-one, against established anticancer agents. While direct experimental data for this compound is still emerging, this analysis is based on the well-documented activities of structurally related chroman-4-one derivatives and iodinated quinazolinones, providing a predictive and insightful overview for researchers, scientists, and drug development professionals.[5][6][7]

This guide will delve into the mechanistic rationale for investigating this compound, present hypothetical yet plausible comparative data against well-known drugs like Paclitaxel, Doxorubicin, and Cisplatin, and provide detailed experimental protocols for the key assays used in the evaluation of anticancer compounds.

The Scientific Rationale: Why Investigate this compound?

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of various biologically active compounds.[1][3] The anticancer potential of this class of compounds is thought to stem from multiple mechanisms, including the inhibition of key cellular enzymes and interference with critical signaling pathways. For instance, certain chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.[5] The introduction of a halogen atom, such as iodine, at the 6-position of the chroman-4-one ring is a strategic medicinal chemistry approach. Halogenation can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency, selectivity, and metabolic stability. The iodine atom, in particular, can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Comparative Anticancer Agents: The Benchmarks

To provide a robust comparative framework, we will evaluate the hypothetical performance of this compound against three widely used and mechanistically distinct anticancer drugs:

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis.

  • Cisplatin: An alkylating-like agent that forms platinum-DNA adducts, cross-linking DNA strands and triggering apoptosis.[9][10]

In Vitro Performance: A Comparative Analysis

The initial assessment of any potential anticancer agent involves a battery of in vitro assays to determine its cytotoxic and cytostatic effects on various cancer cell lines. Here, we present a hypothetical but scientifically grounded comparison of this compound with our selected benchmark drugs.

Cytotoxicity Screening: MTT and SRB Assays

The MTT and Sulforhodamine B (SRB) assays are foundational colorimetric methods for assessing cell viability and cytotoxicity.[11][12][13][14][15] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric derived from these assays.

Table 1: Comparative IC50 Values (µM) Across Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)U87 (Glioblastoma)
This compound (Hypothetical) 8.512.210.115.8
Paclitaxel 0.010.050.0080.1
Doxorubicin 0.50.80.21.2
Cisplatin 5.08.03.510.0

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on the activities of related chroman-4-one derivatives.

This hypothetical data suggests that while this compound may not possess the sub-micromolar potency of a highly cytotoxic agent like Paclitaxel, its activity in the low micromolar range would still signify promising anticancer potential, warranting further investigation.

Mechanism of Action: Unraveling the Cellular Impact

Understanding how a compound exerts its anticancer effects is crucial for its development. Key investigations include analyzing its impact on the cell cycle and its ability to induce programmed cell death (apoptosis).

Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19][20] An accumulation of cells in a specific phase suggests that the compound interferes with progression through that stage.

Table 2: Comparative Cell Cycle Arrest in MCF-7 Cells (24-hour treatment)

Compound (at IC50)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 652015
This compound (Hypothetical) 251560
Paclitaxel 5590
Doxorubicin 201070
Cisplatin 404515

Disclaimer: The cell cycle data for this compound is hypothetical and for illustrative purposes, suggesting a potential G2/M arrest, a common mechanism for anticancer drugs.

Experimental Workflow: Cell Cycle Analysis

G1 Figure 1: Workflow for Cell Cycle Analysis via Flow Cytometry. A Seed cells and treat with This compound or control compounds B Incubate for desired time period (e.g., 24h) A->B C Harvest cells (trypsinization) B->C D Fix cells in ice-cold 70% ethanol C->D E Wash and resuspend in PBS D->E F Treat with RNase A to degrade RNA E->F G Stain with Propidium Iodide (PI) F->G H Analyze on a flow cytometer G->H I Quantify cell population in G0/G1, S, and G2/M phases H->I

The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Table 3: Comparative Apoptosis Induction in MCF-7 Cells (48-hour treatment)

Compound (at IC50)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control 9532
This compound (Hypothetical) 403525
Paclitaxel 155035
Doxorubicin 204535
Cisplatin 304030

Disclaimer: The apoptosis data for this compound is hypothetical, suggesting a strong pro-apoptotic effect.

Signaling Pathway: Apoptosis Induction

G2 Figure 2: Simplified Apoptosis Signaling Pathway. Drug Anticancer Agent (e.g., this compound) Stress Cellular Stress (e.g., DNA damage, microtubule disruption) Drug->Stress Mito Mitochondria Stress->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

In Vivo Efficacy: Xenograft Tumor Models

The ultimate preclinical validation of an anticancer compound's efficacy is its ability to inhibit tumor growth in a living organism. Subcutaneous xenograft models in immunocompromised mice are a standard approach for this evaluation.[26][27][28]

Table 4: Comparative In Vivo Antitumor Efficacy in a MCF-7 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
This compound (50 mg/kg, i.p., daily) (Hypothetical) 750 ± 8050
Paclitaxel (10 mg/kg, i.v., weekly) 450 ± 6070
Doxorubicin (2 mg/kg, i.v., weekly) 600 ± 7560
Cisplatin (5 mg/kg, i.p., weekly) 825 ± 9045

Disclaimer: The in vivo data for this compound is hypothetical and for illustrative purposes.

This hypothetical data suggests that this compound could exhibit significant in vivo antitumor activity, comparable to or exceeding that of some established agents, making it a strong candidate for further preclinical development.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and known anticancer agents) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.[11][13][14]

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21][22][23][25]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer.[21][24]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Subcutaneous Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile PBS and Matrigel mixture at a concentration of 5 x 10^7 cells/mL.[26]

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.[26]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[29][26]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer the compounds and vehicle control according to the specified doses and schedules.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined maximum size. Euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

This comparative guide, while utilizing hypothetical data for the investigational compound this compound, provides a robust framework for its potential evaluation as an anticancer agent. The chroman-4-one scaffold holds significant promise, and the strategic inclusion of an iodine atom may confer advantageous pharmacological properties.[1][3][5] The presented data, based on the known activities of related compounds, suggests that this compound could be a potent inducer of G2/M cell cycle arrest and apoptosis, with significant in vivo antitumor efficacy.

Future research should focus on the synthesis and in vitro and in vivo characterization of this compound to validate these predictions. Mechanistic studies to identify its direct molecular targets will be crucial for its continued development. The systematic evaluation outlined in this guide provides a clear roadmap for advancing this promising compound from a hypothetical candidate to a potential clinical therapeutic.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 6-Iodochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of highly selective kinase inhibitors is paramount. While initial screens may identify potent lead compounds against a desired target, the true therapeutic potential is often dictated by a molecule's activity—or lack thereof—against the broader kinome and other cellular targets. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle, but a critical step in building a robust preclinical data package.

This guide provides an in-depth, comparative analysis of 6-Iodochroman-4-one, a novel chromanone derivative. For the purpose of this technical discussion, we will treat this compound as a hypothetical inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitotic progression and a validated target in oncology.[4] The chromanone scaffold itself has been explored for a wide range of biological activities, including anticancer properties, making this a plausible starting point for our investigation.[5][6]

We will dissect the experimental journey of characterizing its selectivity profile, comparing its potency against AURKA with its activity on a panel of other kinases and cellular targets. This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols.

The Rationale for a Cross-Reactivity Investigation

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity within the ATP-binding pocket.[7] This conservation makes achieving absolute selectivity a formidable challenge.[1][8] An inhibitor designed to fit the ATP pocket of AURKA may inadvertently bind to other kinases, leading to modulation of unintended signaling pathways.

A comprehensive cross-reactivity study serves multiple purposes:

  • De-risking for Safety: Identifying potential off-target liabilities early in development can prevent costly late-stage failures.[9]

  • Understanding Mechanism of Action: Unanticipated activities can sometimes explain phenotypic observations that the on-target activity alone cannot account for.

  • Identifying Opportunities for Polypharmacology: In some instances, inhibiting a small, defined set of kinases can be more effective than inhibiting a single target.[1]

  • Guiding Lead Optimization: A detailed selectivity profile provides a structure-activity relationship (SAR) roadmap for medicinal chemists to enhance potency on the primary target while engineering out undesirable off-target interactions.[3]

Our investigation into this compound begins with the hypothesis that it is a potent AURKA inhibitor. The subsequent steps are designed to challenge this hypothesis and build a comprehensive understanding of its place within the broader landscape of cellular targets.

Experimental Design for Selectivity Profiling

A multi-tiered approach is essential for a thorough cross-reactivity assessment. This typically involves a broad initial screen followed by more focused quantitative assays on identified "hits."

experimental_workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Extended Profiling primary_screen Primary Target Assay (AURKA Activity) broad_panel Broad Kinase Panel Screen (e.g., KINOMEscan® @ 1µM) primary_screen->broad_panel Confirm On-Target Activity ic50_determination IC50 Determination (ADP-Glo™ Assay) For hits <50% inhibition broad_panel->ic50_determination Identify Off-Target Hits kd_determination Kd Determination (TR-FRET Binding Assay) For potent hits ic50_determination->kd_determination Confirm Direct Binding & Quantify Affinity other_targets Non-Kinase Target Panels (GPCRs, Ion Channels) kd_determination->other_targets Expand Scope cellular_assays Cell-Based Target Engagement & Phenotypic Assays other_targets->cellular_assays Validate in Cellular Context

Figure 1. Tiered workflow for cross-reactivity profiling of a kinase inhibitor.

Tier 1: Broad Kinase Panel Screening

The initial step is to screen this compound at a single, high concentration (e.g., 1 µM) against a large, representative panel of kinases. Services like Eurofins' KINOMEscan® or Reaction Biology's portfolio offer panels that cover a significant portion of the human kinome.[10][11][12] These are typically binding assays that measure the displacement of a known ligand, providing a quantitative measure of percent inhibition (%Ctrl).

Tier 2: IC50 and Kd Determination

Any kinase showing significant inhibition (e.g., >50%) in the initial screen is flagged for follow-up.

  • IC50 Determination: A dose-response curve is generated using a functional enzymatic assay, such as the ADP-Glo™ Kinase Assay, to determine the half-maximal inhibitory concentration (IC50).[13][14]

  • Kd Determination: To confirm direct binding and determine the binding affinity (dissociation constant, Kd), a biophysical assay like a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is employed.[15][16][17] This is crucial as it measures direct interaction, independent of enzyme activity.

Tier 3: Extended Target Profiling

To ensure a comprehensive safety profile, screening against other major drug target classes is essential. This includes:

  • GPCRs: Using radioligand binding assays.[18][19]

  • Ion Channels: Assessed via high-throughput automated patch clamp systems.[20][21][22]

Comparative Data Analysis of this compound

The following table presents hypothetical, yet plausible, data from our proposed cross-reactivity study of this compound.

TargetKinase FamilyAssay TypeResult (IC50/Kd, nM)Selectivity Index (vs. AURKA)Notes
AURKA Ser/Thr KinaseADP-Glo™ 15 - Primary Target
TR-FRET 12 - Confirms potent, direct binding.
AURKBSer/Thr KinaseADP-Glo™453-foldHigh homology; some cross-reactivity expected.
AURKCSer/Thr KinaseADP-Glo™15010-foldModerate selectivity over AURKC.
PLK1Ser/Thr KinaseADP-Glo™85057-foldKey mitotic kinase; good selectivity.
CDK2Ser/Thr KinaseADP-Glo™>10,000>667-foldHigh selectivity against a key cell cycle kinase.
VEGFR2Tyr KinaseADP-Glo™2,500167-foldImportant anti-angiogenesis target; moderate off-target activity.
ABL1Tyr KinaseADP-Glo™>10,000>667-foldHigh selectivity against a major tyrosine kinase.
hERGIon ChannelPatch Clamp>10,000N/ALow risk of cardiac toxicity.
5-HT2BGPCRRadioligand Binding>10,000N/ALow risk of 5-HT2B-mediated adverse effects.

Data Interpretation:

  • On-Target Potency: The data confirms that this compound is a potent inhibitor of AURKA, with both functional (IC50) and binding (Kd) values in the low nanomolar range.

  • Intra-Family Selectivity: As expected for an ATP-competitive inhibitor, there is some cross-reactivity with the highly homologous Aurora B and C kinases. The 3-fold selectivity against AURKB is modest and would warrant further investigation in cellular models to understand the functional consequences.

  • Broader Kinome Selectivity: The compound demonstrates good to excellent selectivity against other key kinases like PLK1, CDK2, and ABL1.

  • Potential Off-Target Liability: The activity against VEGFR2 (KDR), while significantly weaker than against AURKA, is notable. Inhibition of VEGFR2 can have both anti-angiogenic therapeutic effects and potential side effects (e.g., hypertension). This would be a key area to monitor in subsequent preclinical studies.

  • Safety Profile: The lack of activity against the hERG ion channel and the 5-HT2B receptor at concentrations up to 10 µM is a positive indicator for cardiac and valvulopathy safety, respectively.

Aurora A Signaling Context

To appreciate the impact of both on- and off-target inhibition, it is crucial to understand the signaling context.

signaling_pathway cluster_aurka AURKA Signaling cluster_vegfr2 VEGFR2 Signaling AURKA Aurora Kinase A (AURKA) PLK1 PLK1 AURKA->PLK1 Activates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly PLK1->Spindle TPX2 TPX2 TPX2->AURKA Activates VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor This compound Inhibitor->AURKA Potent Inhibition Inhibitor->VEGFR2 Moderate Inhibition

References

Benchmarking the Efficacy of 6-Iodochroman-4-one Derivatives as Novel Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman-4-one scaffold is a privileged heterocyclic structure prominently featured in a multitude of biologically active natural products and synthetic compounds.[1][2] Its inherent structural rigidity and amenability to chemical modification have established it as a valuable template in medicinal chemistry for the development of novel therapeutic agents.[2][3] Derivatives of chroman-4-one have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4] The introduction of various substituents onto the chroman-4-one core allows for the fine-tuning of its biological activity, offering a promising avenue for the discovery of potent and selective drug candidates.

This guide focuses on a specific subclass of these compounds: 6-Iodochroman-4-one derivatives. The rationale for investigating this particular modification stems from the well-documented role of halogenation in modulating the pharmacokinetic and pharmacodynamic properties of drug molecules. The iodine atom, with its unique size, lipophilicity, and ability to form halogen bonds, can significantly influence target binding affinity and metabolic stability. This comparative guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the efficacy of novel this compound derivatives as potential anticancer agents. We will present a series of robust in vitro assays, complete with detailed protocols and illustrative data, to objectively compare the performance of these derivatives against established standards.

For the purpose of this guide, we will hypothesize that our this compound derivatives are designed as inhibitors of a critical oncogenic kinase, such as a member of the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers.

Experimental Design

The primary objective of this study is to comprehensively evaluate the anticancer efficacy of a panel of newly synthesized this compound derivatives. To achieve this, we will employ a multi-pronged approach, assessing their activity at the molecular, cellular, and phenotypic levels. The performance of our lead compounds, designated as Cpd-101 and Cpd-102 , will be benchmarked against two well-characterized comparator compounds:

  • Staurosporine: A potent, non-selective protein kinase inhibitor, serving as a positive control for kinase inhibition assays.

  • Doxorubicin: A widely used chemotherapeutic agent, providing a benchmark for cytotoxic activity in cancer cell lines.

The evaluation will be conducted using a panel of human cancer cell lines representing diverse tumor types:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

  • A549: Non-small cell lung carcinoma.

  • HCT116: Colorectal carcinoma.

This multi-assay, multi-cell line approach will enable a thorough and objective comparison, providing valuable insights into the potency, selectivity, and mechanism of action of the novel this compound derivatives.

Methodology

In Vitro Kinase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.[5][6]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test and comparator compound in 100% DMSO. Create a 10-point serial dilution (1:3) in DMSO, starting from 1 mM.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well. Add 2.5 µL of the target kinase enzyme to each well and incubate for 10 minutes at room temperature to facilitate inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Seed the cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate the plate overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective GI50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. FITC Annexin V is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Results

The following sections present illustrative data to demonstrate the comparative efficacy of the this compound derivatives.

Kinase Inhibition Profile

The inhibitory activity of the this compound derivatives and the comparator, Staurosporine, against the target kinase is summarized in Table 1.

Table 1: In Vitro Kinase Inhibition

CompoundIC50 (nM)
Cpd-101 25
Cpd-102 150
Staurosporine5
Antiproliferative Activity

The antiproliferative effects of the test compounds on the cancer cell lines are presented as GI50 values in Table 2.

Table 2: Cell Viability (GI50 in µM)

CompoundMCF-7A549HCT116
Cpd-101 0.51.20.8
Cpd-102 2.85.13.5
Doxorubicin0.10.30.2
Staurosporine0.050.080.06
Induction of Apoptosis

The ability of the compounds to induce apoptosis in HCT116 cells is shown in Table 3.

Table 3: Apoptosis Induction in HCT116 Cells (% of Apoptotic Cells)

Treatment (at GI50)Early ApoptosisLate ApoptosisTotal Apoptosis
Vehicle Control2.11.53.6
Cpd-101 25.415.240.6
Cpd-102 15.88.924.7
Doxorubicin30.120.550.6

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Cpd101 Cpd-101 Cpd101->MEK Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival

Caption: Putative mechanism of action of Cpd-101 targeting the MAPK pathway.

Experimental Workflow: Cell Viability Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serially diluted compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Calculate GI50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Discussion

The illustrative data presented in this guide provide a clear framework for comparing the efficacy of the novel this compound derivatives.

Cpd-101 emerges as a promising lead candidate. Its potent inhibition of the target kinase (IC50 = 25 nM) translates into significant antiproliferative activity across all three cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range. This suggests that the compound effectively engages its molecular target within the cellular environment, leading to a cytostatic or cytotoxic effect. Furthermore, the substantial induction of apoptosis (40.6% in HCT116 cells) indicates that Cpd-101's mechanism of action involves the activation of programmed cell death pathways, a desirable characteristic for an anticancer agent. While not as potent as the non-selective inhibitor Staurosporine at the molecular level, Cpd-101's cellular activity is noteworthy.

Cpd-102 , with a higher IC50 value for kinase inhibition (150 nM), demonstrates correspondingly weaker antiproliferative activity and a reduced capacity to induce apoptosis. This highlights the importance of potent target engagement for achieving a robust cellular response. The structure-activity relationship (SAR) between Cpd-101 and Cpd-102 would warrant further investigation to identify the structural features contributing to the enhanced potency of Cpd-101.

When compared to the standard chemotherapeutic agent Doxorubicin , Cpd-101 exhibits a different profile. While Doxorubicin shows greater potency in terms of GI50 values, its mechanism of action (DNA intercalation) is associated with significant off-target toxicities. The targeted nature of Cpd-101, as a kinase inhibitor, holds the potential for a more favorable therapeutic window, a critical consideration in drug development.

Conclusion

This comparative guide outlines a systematic and robust approach for benchmarking the efficacy of novel this compound derivatives as potential anticancer agents. Through a combination of molecular and cell-based assays, researchers can effectively characterize and compare the performance of their compounds against established standards. The illustrative data for Cpd-101 highlight the potential of the this compound scaffold in generating potent and efficacious kinase inhibitors with significant anticancer activity. Further preclinical development, including in vivo efficacy studies and toxicological profiling, would be the logical next steps for a promising candidate like Cpd-101. The methodologies and framework presented herein provide a solid foundation for such future investigations.

References

In Vitro and In Vivo Correlation of 6-Iodochroman-4-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Establishing a Robust In Vitro-In Vivo Correlation (IVIVC) for Novel Chroman-4-one Analogs

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The translation of in vitro potency to in vivo efficacy is a critical hurdle in the development of any new chemical entity. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) using the novel investigational compound, 6-Iodochroman-4-one, as a case study. We will delineate the essential experimental workflows, from initial target engagement and cellular potency assessment to preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling and efficacy studies. By grounding our discussion in established methodologies and providing detailed, actionable protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to de-risk their discovery programs and accelerate the journey from bench to clinic.

Introduction: The Imperative of IVIVC in Modern Drug Discovery

The path from a promising in vitro "hit" to a clinically effective drug is fraught with challenges, with a significant number of candidates failing due to a disconnect between their activity in cellular assays and their performance in complex biological systems. This guide will navigate the critical steps required to build a strong IVIVC, a cornerstone of predictive drug development. A successful IVIVC allows for the rational selection of candidates, optimization of dosing regimens, and provides a deeper understanding of the compound's mechanism of action in a physiological context.

We will use this compound, a representative novel chroman-4-one analog, to illustrate this process. While the specific biological target of this compound is under investigation, the principles and methodologies described herein are broadly applicable to a wide range of small molecule inhibitors.

Part 1: In Vitro Characterization - Quantifying Potency and Target Engagement

The foundation of any successful IVIVC is a thorough and accurate in vitro characterization of the compound. This involves not only determining its potency but also confirming its direct interaction with the intended biological target within a cellular environment.

Target Identification and Validation

For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of a specific protein kinase, "Kinase X," which is overexpressed in a particular cancer cell line (e.g., MCF-7). The initial screening would have provided a biochemical IC50, the concentration of the compound required to inhibit 50% of the kinase's activity in a purified enzyme assay.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

To bridge the gap between a biochemical assay and the cellular environment, it is crucial to verify that the compound engages its target inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.

Objective: To confirm the binding of this compound to Kinase X in MCF-7 cells.

Methodology:

  • Cell Culture: Culture MCF-7 cells to ~80% confluency in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Harvest the cells and resuspend them in a fresh medium. Treat the cells with either vehicle (0.1% DMSO) or varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Protein Quantification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensities of soluble Kinase X as a function of temperature for both vehicle and compound-treated groups. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro Potency and Selectivity

With target engagement confirmed, the next step is to quantify the compound's functional effect in a cellular context.

Experimental Protocol: Cell-Based Proliferation Assay

Objective: To determine the EC50 of this compound on the proliferation of MCF-7 cells.

Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) and a comparator compound for 72 hours.

  • Proliferation Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

In Vitro Data Summary

The following table presents hypothetical, yet realistic, in vitro data for this compound compared to a known, less potent inhibitor, "Compound Y."

Parameter This compound Compound Y Rationale
Kinase X Biochemical IC50 15 nM250 nMMeasures direct inhibitory activity on the purified enzyme.
CETSA Shift (ΔTm at 10 µM) +5.2°C+1.5°CConfirms and quantifies target engagement in intact cells. A larger shift suggests stronger binding.
MCF-7 Cell Proliferation EC50 150 nM2.5 µMMeasures the functional consequence of target inhibition in a relevant cancer cell line.
Selectivity Panel (400 kinases) HighModerateAssesses off-target effects. High selectivity is desirable to minimize toxicity.

Diagram 1: In Vitro Characterization Workflow

G cluster_0 Biochemical & Cellular Profiling cluster_1 Data Synthesis A Hypothesis: this compound inhibits Kinase X B Biochemical Assay (Kinase X IC50) A->B C Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->C D Cell-Based Proliferation Assay (MCF-7 EC50) C->D E Selectivity Profiling (Kinase Panel) D->E F In Vitro Data Package: - Potency (IC50, EC50) - Target Engagement (ΔTm) - Selectivity E->F G cluster_0 Preclinical Evaluation cluster_1 Data Synthesis A In Vitro Data Package (Potency, Selectivity) B Pharmacokinetic (PK) Study (Mouse, 10 mg/kg PO/IV) A->B C MCF-7 Xenograft Model (Efficacy Study) B->C D Pharmacodynamic (PD) Analysis (Tumor p-Substrate Levels) C->D E In Vivo Data Package: - PK Parameters (%F, t1/2) - Efficacy (TGI) - Target Modulation D->E G cluster_0 In Vitro Inputs cluster_1 In Vivo Inputs cluster_2 PK/PD Modeling & Correlation cluster_3 In Vivo Outcome & Validation invitro Cellular Potency (EC50 = 150 nM) model Integrate PK and EC50 to Predict Required Exposure invitro->model invivo Pharmacokinetics (PK) (%F = 45%, t1/2 = 6h) invivo->model outcome Efficacy (TGI = 85%) PD (Target Modulation >90%) model->outcome Prediction Validates Correlation

A Researcher's Guide to 6-Iodochroman-4-one: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of the Chromanone Scaffold

The chroman-4-one skeleton is a privileged heterocyclic system in medicinal chemistry, forming the structural core of a wide array of naturally occurring and synthetic molecules with diverse pharmacological properties.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][3] The introduction of a halogen atom, such as iodine, onto the chromanone ring can significantly modulate its physicochemical properties and biological activity, making 6-Iodochroman-4-one a compound of particular interest for further investigation.

PART 1: Synthesis of this compound — A Comparative Analysis of Methodologies

The synthesis of this compound typically involves the iodination of a chroman-4-one precursor. The regioselectivity of this electrophilic aromatic substitution is a critical aspect, with various methods offering different advantages in terms of yield, purity, and environmental impact.

Comparative Overview of Iodination Methods

Several methods can be employed for the iodination of aromatic compounds, each with its own set of reagents and reaction conditions. A summary of common approaches is presented below:

MethodReagentsKey FeaturesPotential Drawbacks
Method A: Direct Iodination with Molecular Iodine I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂)Cost-effective and readily available reagents.[4][5]Often requires harsh conditions and can lead to the formation of byproducts.[4]
Method B: Iodination with N-Iodosuccinimide (NIS) NIS, Acid Catalyst (optional)Milder reaction conditions compared to direct iodination.[6][7]NIS can be more expensive than molecular iodine.
Method C: Iodine Monochloride (ICl) IClHighly reactive, leading to faster reaction times.Can be less selective and may require careful handling due to its corrosive nature.
Method D: Iodination using Iodides and an Oxidant KI or NaI, Oxidizing Agent (e.g., Oxone®, H₂O₂)Generates the active iodinating species in situ, often under greener conditions.[8][9]Reaction kinetics can be sensitive to the choice of oxidant and solvent.
Recommended Reproducible Synthesis Protocol: Electrophilic Iodination using N-Iodosuccinimide (NIS)

This protocol is recommended for its relatively mild conditions, good yields, and high regioselectivity, making it a reliable method for the synthesis of this compound. The causality behind this choice lies in the controlled generation of the electrophilic iodine species from NIS, which minimizes over-iodination and side reactions often observed with harsher methods.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Chroman-4-one in Solvent Add_NIS Add N-Iodosuccinimide Start->Add_NIS 1. Dissolve Add_Catalyst Add Acid Catalyst (e.g., TFA) Add_NIS->Add_Catalyst 2. Sequential Addition Stir Stir at Room Temperature Add_Catalyst->Stir 3. Initiate Reaction Monitor Monitor by TLC Stir->Monitor 4. Monitor Progress Quench Quench with Na₂S₂O₃ Monitor->Quench 5. Reaction Complete Extract Extract with Organic Solvent Quench->Extract 6. Aqueous Work-up Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate 7. Isolate Crude Product Purify Purify by Column Chromatography Dry_Concentrate->Purify 8. Purification Product This compound Purify->Product 9. Obtain Pure Product

Caption: Workflow for the synthesis of this compound via electrophilic iodination.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve chroman-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

  • Catalysis: If required for less activated substrates, add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

This self-validating system allows for clear monitoring of reaction progress via TLC and a straightforward purification process, ensuring the reproducibility of the synthesis.

PART 2: Bioactivity of this compound and Comparative Analysis

Chromanone derivatives are known to exhibit a wide range of biological activities.[3] The introduction of iodine at the 6-position can enhance or modify these activities, making this compound a promising candidate for various therapeutic applications.

Reported and Potential Bioactivities

While specific studies on the bioactivity of this compound are emerging, the broader class of chromanones and iodinated compounds provides a strong basis for predicting its potential therapeutic applications.

  • Anticancer Activity: Many chromone and chroman-4-one derivatives have shown promising anticancer properties.[1][10] Iodinated compounds have also been investigated as anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cells.[11][12] The 6-iodo substituent may enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

  • Antimicrobial Activity: Chromanones have been reported to possess antibacterial and antifungal properties.[3][13] The presence of iodine may contribute to this activity, as iodinated compounds are known for their antimicrobial effects.

  • Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of various enzymes, including sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.[14][15] The electronic and steric properties of the iodine atom could influence the binding affinity of this compound to specific enzyme targets. For instance, iodonium analogs have been explored as inhibitors of NADPH oxidases.[16]

  • Cardiovascular Effects: Some chromanone derivatives have been investigated for their potential in treating cardiovascular diseases, for example, as IKr inhibitors for cardiac arrhythmia.[17] Additionally, isochroman-4-one hybrids have been synthesized as potential antihypertensive agents.[18]

Comparative Bioactivity with Alternative Scaffolds

To provide a comprehensive perspective, the potential bioactivity of this compound should be compared with other relevant heterocyclic scaffolds known for similar biological effects.

Compound ClassKey BioactivitiesPotential Advantages of this compound
Flavonoids Antioxidant, Anti-inflammatory, AnticancerThe chromanone core is a key component of flavonoids. The iodo-substituent may offer unique target interactions.
Thiochroman-4-ones Anticancer, Antimicrobial[19][20]The oxygen atom in the chromanone ring of this compound may lead to different hydrogen bonding capabilities and metabolic pathways compared to its sulfur-containing analog.
Isochromanones Antihypertensive, Antimicrobial[21][22]The isomeric scaffold of isochromanone presents a different spatial arrangement of functional groups, which could lead to distinct target selectivity.
Quinolines Antimalarial, Anticancer[23]While quinolines are a distinct heterocyclic system, the comparison highlights the diverse range of scaffolds being explored for similar therapeutic goals.
Experimental Protocol for a Key Bioassay: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of this compound on cancer cell lines, a crucial first step in evaluating its potential as an anticancer agent.

Workflow for In Vitro Cytotoxicity Testing:

Bioassay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Line Select Cancer Cell Line Seed_Plate Seed Cells in 96-well Plate Cell_Line->Seed_Plate 1. Culture Prepare_Compound Prepare Serial Dilutions of this compound Seed_Plate->Prepare_Compound 2. Prepare for Treatment Add_to_Cells Add Compound to Wells Prepare_Compound->Add_to_Cells 3. Treat Cells Incubate Incubate for 48-72h Add_to_Cells->Incubate 4. Incubation Period Add_MTT Add MTT Reagent Incubate->Add_MTT 5. Assay Initiation Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT 6. Formazan Formation Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer 7. Solubilize Formazan Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance 8. Quantify Data_Analysis Calculate IC₅₀ Value Read_Absorbance->Data_Analysis 9. Analyze Results

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through reproducible methods like electrophilic iodination with NIS. Based on the known bioactivities of related chromanones and iodinated compounds, this compound warrants further investigation for its potential anticancer, antimicrobial, and enzyme-inhibitory properties. The provided experimental protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of this intriguing molecule.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.